DEHP-d38
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H38O4 |
|---|---|
Poids moléculaire |
428.8 g/mol |
Nom IUPAC |
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D,12D,13D2,14D2,15D,16D,17D2,18D2,19D,20D |
Clé InChI |
BJQHLKABXJIVAM-STYFRGAJSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of DEHP-d38 in Modern Analytical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) in analytical chemistry. This compound is the deuterium-labeled analogue of DEHP, a widely used plasticizer that is a common environmental and food contaminant. Due to its chemical similarity to the non-labeled DEHP, but with a distinct mass, this compound is an ideal internal standard for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for accurate and precise quantification of DEHP in a variety of complex matrices, including environmental samples, food products, and biological specimens.
Core Application: Isotope Dilution Mass Spectrometry
The primary use of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of DEHP. In this method, a known amount of this compound is added to a sample at the beginning of the analytical process. The isotopically labeled standard behaves almost identically to the native DEHP throughout extraction, cleanup, and analysis. By measuring the ratio of the signal from the native DEHP to the signal from the this compound, any loss of analyte during sample preparation can be corrected for, leading to highly accurate and precise results. This is particularly crucial for trace-level analysis where even minor variations in recovery can significantly impact the final concentration determination.
Data Presentation: Performance of DEHP Analysis using this compound Internal Standard
The following tables summarize key performance metrics for the quantification of DEHP using this compound (or other deuterated DEHP isotopes like DEHP-d4) as an internal standard in various analytical methods and matrices.
Table 1: Method Performance for DEHP Quantification using Isotope Dilution GC-MS
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Vegetable Oils | - | - | - | [1] |
| Indoor Air | - | - | 91.3 - 99.9 | [2] |
| Polymer Materials | 3.46 - 10.10 µg/mL | - | 76 - 100 | [3] |
| Medical Infusion Sets | - | 54.1 - 76.3 ng/g | 91.8 - 122 | [4] |
| Wine | - | - | - | [5] |
Table 2: Method Performance for DEHP Quantification using Isotope Dilution LC-MS/MS
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Human Urine (Metabolites) | 0.11 - 0.28 ng/mL | 0.24 - 0.58 ng/mL | 79 - 102 | [6] |
| Human Hair (Metabolites) | - | - | - | [7] |
| Food | - | - | - | [8] |
| Rat Plasma | - | 0.1 µg/mL | 87.4 - 104.8 | [9] |
| Rat Feces | - | 0.1 µg/mL | 87.4 - 104.8 | [9] |
Experimental Protocols
Below are detailed methodologies for the analysis of DEHP using this compound as an internal standard, synthesized from various sources.
Protocol 1: Determination of DEHP in Wine by Isotope Dilution GC-MS
This protocol is adapted from the OIV-MA-AS323-10 method for the determination of phthalates in wine.[5]
1. Reagents and Materials:
-
DEHP standard solution
-
DEHP-d4 internal standard stock solution (0.5 g/L in isohexane)
-
Isohexane (analytical grade)
-
Acetone (analytical grade)
-
Glassware (volumetric flasks, centrifuge tubes, vials with PTFE-lined caps), heat-treated to remove any potential phthalate (B1215562) contamination.
2. Preparation of Solutions:
-
Internal Standard Working Solution (0.01 g/L): Dilute the DEHP-d4 stock solution with isohexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the DEHP standard solution with isohexane. Spike each calibration standard with the internal standard working solution to achieve a constant concentration of DEHP-d4.
3. Sample Preparation and Extraction:
-
Place 12.5 mL of the wine sample into a 50 mL centrifuge tube.
-
Add 10 mL of isohexane to the centrifuge tube.
-
Shake vigorously for at least one minute.
-
Centrifuge to separate the phases.
-
Transfer the upper isohexane layer to a clean tube.
-
Spike the extract with 50 µL of the 0.01 g/L DEHP-d4 internal standard solution.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 280 °C
-
Column: 95% dimethyl/5% diphenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial temperature 100°C for 1 min, ramp to 230°C at 10°C/min, then to 270°C at 10°C/min, hold for 2 min, then to 300°C at 25°C/min, and hold for 8 min.[5]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Monitor characteristic ions for DEHP and DEHP-d4.
-
Protocol 2: Determination of DEHP in Foods by Isotope Dilution LC-MS/MS
This protocol is a generalized procedure based on the principles outlined in the "Method of Test for Phthalate Plasticizers in Foods".[8]
1. Reagents and Materials:
-
DEHP standard solution
-
DEHP-d4 internal standard stock solution (e.g., 100 µg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Solutions:
-
Internal Standard Working Solution: Prepare a working solution of DEHP-d4 in methanol at a suitable concentration.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking blank food extract with known concentrations of DEHP and a constant concentration of the DEHP-d4 internal standard working solution.
3. Sample Preparation and Extraction:
-
Homogenize the food sample.
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of the DEHP-d4 internal standard working solution.
-
Add an appropriate extraction solvent (e.g., acetonitrile or a mixture of n-pentane and acetone).
-
Vortex or sonicate to extract the phthalates.
-
Centrifuge to separate the solid and liquid phases.
-
Collect the supernatant.
-
Perform a cleanup step using SPE if necessary to remove matrix interferences.
-
Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 5 mM ammonium acetate
-
Mobile Phase B: Methanol
-
Flow Rate: 0.25 mL/min[9]
-
Gradient elution to separate the analytes.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-product ion transitions for both DEHP and DEHP-d4.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analytical procedures described.
Caption: Workflow for DEHP analysis using isotope dilution mass spectrometry.
Caption: Principle of isotope dilution for accurate quantification.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatography–UV Detection: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 6. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov.tw [fda.gov.tw]
- 9. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
DEHP-d38: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies for Di(2-ethylhexyl) phthalate-d38 (DEHP-d38). This compound is the deuterated form of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer that has garnered significant attention due to its endocrine-disrupting properties. The incorporation of deuterium (B1214612) atoms makes this compound an invaluable internal standard for mass spectrometry-based quantification of DEHP in various matrices, ensuring accuracy and reliability in research and clinical settings.
Chemical Structure and Properties
This compound is a synthetic, deuterated analog of DEHP. The deuterium labeling involves the substitution of 38 hydrogen atoms with deuterium, resulting in a higher molecular weight compared to its non-deuterated counterpart. This isotopic substitution does not significantly alter the chemical properties of the molecule but provides a distinct mass spectrometric signature, crucial for its use as an internal standard.
Chemical Structure
The chemical structure of this compound is characterized by a benzene-1,2-dicarboxylate core esterified with two deuterated 2-ethylhexyl chains.
DOT Script for Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing analytical methods, understanding its environmental fate, and assessing its toxicological profile.
| Property | Value | Reference |
| Chemical Formula | C₂₄D₃₈O₄ | [1][2] |
| Molecular Weight | 428.79 g/mol | [1][2] |
| CAS Number | 352431-42-6 | [1] |
| IUPAC Name | bis(2-ethylhexyl-1,1,2,3,3,4,4,5,5,6,6,6-d₁₉) benzene-1,2-dicarboxylate-3,4,5,6-d₄ | [3] |
| Boiling Point | 384.9 ± 10.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 207.2 ± 0.0 °C | [1] |
| LogP | 8.71 | [1] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [1] |
| Refractive Index | 1.489 | [1] |
Analytical Methodologies
The accurate quantification of DEHP is critical in various research fields. The use of this compound as an internal standard in mass spectrometry-based methods significantly improves the accuracy and precision of these measurements by correcting for matrix effects and variations in sample preparation and instrument response.
Sample Preparation
A generic workflow for the extraction of DEHP from biological matrices prior to instrumental analysis is outlined below. The specific steps may need to be optimized depending on the sample type.
DOT Script for Sample Preparation Workflow:
Caption: General workflow for sample preparation.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and selective quantification of DEHP and its metabolites.
Experimental Protocol: LC-MS/MS Analysis of DEHP
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like ammonium (B1175870) acetate, is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both DEHP and this compound are monitored for quantification. For example, a potential transition for DEHP could be m/z 391.3 → 149.1. The corresponding transition for this compound would be shifted by the mass difference due to deuteration.
Method Validation:
A comprehensive method validation should be performed to ensure the reliability of the analytical data. Key validation parameters include:
| Validation Parameter | Description |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Recovery | The efficiency of the extraction procedure. |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the target analyte. |
Signaling Pathways and Biological Effects
DEHP is a well-known endocrine disruptor that can interfere with the body's hormonal systems. Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[4][5] This interaction can lead to a cascade of downstream effects, impacting lipid metabolism, reproductive development, and cellular proliferation.[4][6]
PPAR Signaling Pathway
DEHP and its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), can bind to and activate PPARs. This leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
DOT Script for PPAR Signaling Pathway:
Caption: Simplified DEHP-mediated PPAR signaling.
Other Implicated Signaling Pathways
Research suggests that DEHP's toxicity may also involve other signaling pathways, contributing to its diverse range of adverse health effects. These include:
-
NF-κB Signaling: DEHP has been shown to activate the NF-κB pathway, which is involved in inflammatory responses.[7]
-
JAK/STAT Signaling: Interference with the JAK/STAT pathway has been implicated in DEHP-induced thyroid toxicity.[7]
-
PI3K/Akt Signaling: This pathway, crucial for cell survival and proliferation, can also be affected by DEHP.[7]
Understanding the intricate interplay of these signaling pathways is essential for elucidating the full spectrum of DEHP's biological effects and for developing strategies to mitigate its potential health risks.
This technical guide provides a foundational understanding of this compound, its properties, analytical considerations, and its role in studying the biological impact of DEHP. For further detailed protocols and specific applications, researchers are encouraged to consult the cited literature and relevant scientific databases.
References
- 1. Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl) phthalate in liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Di-(2-ethylhexyl)-phthalate induces apoptosis via the PPARγ/PTEN/AKT pathway in differentiated human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
DEHP-d38 CAS number and molecular weight
This technical guide provides comprehensive information on Di(2-ethylhexyl) phthalate-d38 (DEHP-d38), a deuterated analog of the widely used plasticizer DEHP. Intended for researchers, scientists, and drug development professionals, this document details its chemical properties, applications, and relevant experimental methodologies.
Core Compound Data
This compound serves as a crucial internal standard for the quantification of DEHP in various analytical methods, particularly those employing mass spectrometry. Its isotopic labeling allows for differentiation from the naturally occurring DEHP, ensuring accurate and precise measurements in complex matrices.
| Property | Value | Citations |
| CAS Number | 352431-42-6 | [1][2][3] |
| Molecular Formula | C24D38O4 | [1] |
| Molecular Weight | 428.79 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Unlabeled CAS Number | 117-81-7 | [2] |
Experimental Protocols
The primary application of this compound is as an internal standard in analytical chemistry for the detection and quantification of DEHP. Below is a representative experimental protocol for the analysis of DEHP in biological samples using gas chromatography-mass spectrometry (GC-MS).
Objective: To quantify the concentration of DEHP in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
Materials:
-
DEHP standard solution
-
This compound internal standard solution (of known concentration)
-
Sample matrix (e.g., plasma, urine)
-
Organic solvents (e.g., hexane (B92381), diethyl ether)
-
Solid-phase extraction (SPE) cartridges
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Thaw biological samples to room temperature.
-
Spike a known volume of the sample with a precise amount of the this compound internal standard solution.
-
For plasma samples, perform a protein precipitation step using a suitable solvent like acetonitrile. Centrifuge and collect the supernatant.
-
For urine samples, an enzymatic hydrolysis step may be necessary to deconjugate DEHP metabolites.
-
-
Extraction:
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix.
-
For LLE, use an organic solvent such as a mixture of hexane and diethyl ether. Vortex the sample with the solvent, allow the phases to separate, and collect the organic layer.
-
For SPE, condition the cartridge with an appropriate solvent, load the sample, wash away interferences, and elute the analytes with a suitable solvent.
-
-
Derivatization (Optional):
-
Depending on the specific DEHP metabolites being analyzed, a derivatization step (e.g., silylation) may be required to improve their volatility and chromatographic properties.
-
-
GC-MS Analysis:
-
Inject the extracted and concentrated sample into the GC-MS system.
-
The gas chromatograph separates the analytes based on their boiling points and interactions with the stationary phase of the column.
-
The mass spectrometer detects and quantifies the ions of both DEHP and this compound.
-
-
Quantification:
-
Monitor specific ions for both DEHP and this compound.
-
Calculate the ratio of the peak area of the analyte (DEHP) to the peak area of the internal standard (this compound).
-
Generate a calibration curve using known concentrations of DEHP standards spiked with the same amount of this compound.
-
Determine the concentration of DEHP in the unknown sample by comparing its peak area ratio to the calibration curve.
-
Logical Workflow for Sample Analysis
The following diagram illustrates the general workflow for the quantification of DEHP in a biological sample using this compound as an internal standard.
References
Sourcing and Characterization of High-Purity DEHP-d38 Analytical Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of sourcing, synthesizing, and characterizing the high-purity deuterated analytical standard, Bis(2-ethylhexyl) phthalate-d38 (DEHP-d38). This standard is essential for accurate quantification in various analytical applications, including pharmacokinetic studies, environmental monitoring, and toxicology research. This document outlines potential suppliers, details methodologies for synthesis and purification, and provides protocols for rigorous quality control analysis.
Sourcing High-Purity this compound
The procurement of a high-purity analytical standard is the foundational step for any quantitative analysis. Several reputable suppliers specialize in the synthesis and certification of isotopically labeled compounds. When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) to verify the chemical purity and isotopic enrichment of the standard.
Table 1: Potential Suppliers of this compound Analytical Standard
| Supplier | Website | Noted Offerings |
| MedChemExpress | --INVALID-LINK-- | Offers this compound and provides comprehensive analytical data. |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Provides a range of phthalate (B1215562) standards, including deuterated analogs, with detailed CoAs. |
| Toronto Research Chemicals (TRC) | --INVALID-LINK-- | Specializes in the custom synthesis of complex organic molecules, including isotopically labeled standards. |
| Cambridge Isotope Laboratories, Inc. | --INVALID-LINK-- | A leading manufacturer of stable isotope-labeled compounds for research. |
Synthesis and Purification of this compound
While direct sourcing is common, understanding the synthesis pathway is crucial for troubleshooting and for custom synthesis requirements. The synthesis of this compound typically involves the esterification of phthalic anhydride-d4 with a deuterated 2-ethylhexanol. A general synthetic approach is described below.
General Synthesis Protocol
A plausible synthetic route for this compound involves the reaction of deuterated phthalic anhydride (B1165640) with deuterated 2-ethylhexanol.[1]
Materials:
-
Phthalic anhydride-d4
-
2-ethylhexanol-d17
-
Toluene (anhydrous)
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve phthalic anhydride-d4 (1 equivalent) and 2-ethylhexanol-d17 (2.2 equivalents) in anhydrous toluene.
-
Add a catalytic amount of sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield high-purity this compound.
Quality Control and Analytical Characterization
Rigorous analytical testing is mandatory to confirm the identity, purity, and isotopic enrichment of the this compound standard. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) for chemical purity and Liquid Chromatography-Mass Spectrometry (LC-MS) for isotopic enrichment.
Chemical Purity Determination by GC-MS
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
GC-MS Parameters:
-
Injector Temperature: 280 °C
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Sample Preparation:
Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable solvent such as hexane or ethyl acetate. Dilute this stock to a working concentration of approximately 10 µg/mL.
Data Analysis:
The chemical purity is determined by calculating the peak area percentage of the this compound peak relative to the total peak area in the chromatogram.
Isotopic Enrichment Analysis by LC-MS/MS
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
LC-MS/MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the transitions for both this compound and any potential residual non-deuterated DEHP.
Sample Preparation:
Prepare a 1 µg/mL solution of the this compound standard in acetonitrile.
Data Analysis:
Isotopic enrichment is calculated by comparing the peak area of the deuterated species to the sum of the peak areas of the deuterated and non-deuterated species.
Data Presentation
The quantitative data for a high-purity this compound analytical standard should be presented in a clear and structured format.
Table 2: Typical Specifications for High-Purity this compound Analytical Standard
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | GC-MS |
| Isotopic Enrichment | ≥ 98% | LC-MS/MS |
| Identity Confirmation | Conforms to structure | ¹H-NMR, MS |
| Residual Solvents | As per USP <467> | Headspace GC-MS |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of Bis(2-ethylhexyl) phthalate-d38 (this compound).
Workflow for Sourcing and Qualifying an Analytical Standard
Caption: Logical workflow for sourcing and qualifying a high-purity analytical standard.
References
The Indispensable Role of Deuterium-Labeled Internal Standards in Mass Spectrometry: A Technical Guide
For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative mass spectrometry is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (IS) in mass spectrometry-based bioanalysis. A comprehensive understanding of these tools is essential for generating robust and reliable data.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis. These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium. This subtle yet significant modification allows the internal standard to mimic the analyte'
DEHP-d38 certificate of analysis explained
An In-depth Technical Guide to the Certificate of Analysis of DEHP-d38
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Di(2-ethylhexyl) phthalate-d38 (this compound). This compound is the deuterated form of DEHP, a common plasticizer. Due to its ubiquitous presence and potential health concerns, DEHP and its metabolites are frequently studied. This compound serves as an internal standard in analytical methods to ensure accurate quantification of DEHP in various matrices.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a CoA for this compound. These values are representative and may vary slightly between different batches and suppliers.
Table 1: General Information
| Parameter | Value |
| Chemical Name | Bis[(+/-)-2-ethylhexyl] Phthalate-d38 |
| CAS Number | 352431-42-6 |
| Molecular Formula | C₂₄D₃₈O₄ |
| Molecular Weight | 428.8 g/mol [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow oily liquid | [2] |
| Odor | Nearly odorless | [2] |
| Boiling Point | 384 °C at 760 mmHg | [2] |
| Melting Point | -50 °C | [2] |
| Solubility | Insoluble in water; Soluble in most organic solvents | [2] |
Table 3: Analytical Specifications
| Test | Specification |
| Purity (by GC-MS) | ≥98% |
| Isotopic Enrichment | ≥98% Deuterium (B1214612) |
| Chemical Identity | Conforms to structure |
| Residual Solvents | Meets USP <467> requirements |
Experimental Protocols
The analytical methods used to certify a batch of this compound are crucial for ensuring its quality and suitability as an internal standard. Below are detailed methodologies for the key experiments cited in a typical CoA.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical purity of this compound and identify any impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a mass selective detector (MSD).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL. A working standard is then prepared by diluting the stock solution to 10 µg/mL.
-
GC Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/minute to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization (EI) energy: 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: The purity is calculated by dividing the peak area of the this compound by the total peak area of all components in the chromatogram.
Isotopic Enrichment Analysis by Mass Spectrometry
Objective: To confirm the percentage of deuterium incorporation in the this compound molecule.
Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
Procedure:
-
Sample Infusion: The this compound sample is directly infused into the mass spectrometer or analyzed via GC-MS as described above.
-
Mass Analysis: The mass spectrum is acquired in full scan mode to observe the molecular ion cluster.
-
Data Analysis: The relative intensities of the molecular ion peak of the deuterated species (m/z 428.8) and any corresponding non-deuterated (m/z 390.6) or partially deuterated species are measured. The isotopic enrichment is calculated based on the relative abundance of the fully deuterated molecule.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Approximately 10 mg of the this compound sample is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
¹H NMR: The ¹H NMR spectrum is acquired. Due to the high level of deuteration, the proton signals should be largely absent, confirming successful deuterium labeling. Any residual proton signals can be used to confirm the positions of any incomplete deuteration.
-
¹³C NMR: The ¹³C NMR spectrum is acquired to confirm the carbon backbone of the molecule. The chemical shifts should be consistent with the structure of DEHP.
Metabolic Pathway of DEHP
DEHP is metabolized in the body through a series of enzymatic reactions. Understanding this pathway is critical for toxicological and pharmacokinetic studies where this compound is used as a tracer.
Caption: Metabolic pathway of DEHP in the body.
This guide provides a foundational understanding of the information presented in a this compound Certificate of Analysis. For specific applications, researchers should always refer to the CoA provided by their supplier for exact specifications and data.
References
A Technical Guide to the Application of DEHP-d38 in Modern Toxicology Research
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a pervasive environmental contaminant and suspected endocrine disruptor, prompting significant interest in its toxicological effects.[1][2] Accurate quantification of DEHP and its metabolites in biological and environmental matrices is paramount for human biomonitoring, toxicokinetic studies, and risk assessment. However, the ubiquity of DEHP often leads to sample contamination, complicating analytical procedures.[3][4] DEHP-d38, a deuterium-labeled stable isotope of DEHP, serves as an indispensable tool in overcoming these challenges.[5] Its primary application is as an internal standard in isotope dilution mass spectrometry (IDMS), a methodology that provides the highest possible analytical specificity and accuracy for quantitative determinations.[6] This guide details the core applications of this compound, outlines comprehensive experimental protocols for its use, and presents key performance data for the analysis of DEHP metabolites.
The Role of this compound in Isotope Dilution Mass Spectrometry
The foundational application of this compound in toxicology is its use as an internal standard (IS) in analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] The principle, known as Stable Isotope Dilution (SID) or Isotope Dilution Mass Spectrometry (IDMS), is the gold standard for quantification.[6]
An authentic stable isotope-labeled analog of a compound is chemically identical to the endogenous molecule but differs in mass.[6] By adding a precise amount of this compound to a sample at the beginning of the workflow, it experiences the same processing variations as the native (unlabeled) DEHP and its metabolites, including degradation, extraction inefficiencies, and ionization suppression or enhancement in the mass spectrometer. Because the labeled and unlabeled compounds are nearly identical chromatographically but distinct by mass, the ratio of the native analyte to the stable isotope standard can be used for precise quantification, correcting for experimental variability.[9]
Logical Framework for this compound Application
The use of this compound is integral to a logical chain of investigation in toxicology, from identifying exposure to assessing risk.
Caption: Logical workflow from DEHP exposure to toxicological risk assessment.
Key Analytes: DEHP Metabolites as Biomarkers
While DEHP is the parent compound, toxicological research focuses on its metabolites, which are considered more reliable biomarkers of exposure.[10] Analyzing metabolites mitigates the issue of external contamination from lab equipment, which is a common problem when measuring the parent DEHP.[3][10] The secondary, oxidized metabolites are particularly important as they represent the major portion of excreted compounds and are potentially the ultimate developmental toxicants.[10]
| Abbreviation | Full Chemical Name | Analyte Class | Significance |
| MEHP | mono-(2-ethylhexyl) phthalate | Primary Hydrolytic Metabolite | A direct metabolite, but susceptible to contamination and a minor urinary product.[10] |
| MEHHP | mono-(2-ethyl-5-hydroxyhexyl) phthalate | Secondary Oxidized Metabolite | A major metabolite reflecting short-term exposure.[10][11] |
| MEOHP | mono-(2-ethyl-5-oxohexyl) phthalate | Secondary Oxidized Metabolite | A major metabolite reflecting short-term exposure.[10][11] |
| 5cx-MEPP | mono-(2-ethyl-5-carboxypentyl) phthalate | Secondary Oxidized Metabolite | Excellent biomarker for long-term exposure due to a longer elimination half-life.[10][11] |
| 2cx-MMHP | mono-[2-(carboxymethyl)hexyl] phthalate | Secondary Oxidized Metabolite | Excellent biomarker for long-term exposure.[10][11] |
Experimental Protocol: Quantification in Human Urine via LC-MS/MS
This section provides a representative protocol for the determination of DEHP metabolites in human urine using stable isotope dilution LC-MS/MS.
Materials and Reagents
-
Standards: Certified analytical standards of MEHP, MEHHP, MEOHP, 5cx-MEPP, 2cx-MMHP.
-
Internal Standard: this compound (or specific deuterated metabolite standards like D4-MEHP, etc., when available and required).
-
Enzyme: β-glucuronidase from E. coli.
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade).
-
Reagents: Ammonium acetate, Formic acid.
-
Extraction: Solid Phase Extraction (SPE) cartridges.
Sample Preparation and Extraction Workflow
The general workflow involves enzymatic deconjugation of metabolites, followed by extraction and concentration.
References
- 1. thescipub.com [thescipub.com]
- 2. thescipub.com [thescipub.com]
- 3. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalate Diesters and Their Metabolites in Human Breast Milk, Blood or Serum, and Urine as Biomarkers of Exposure in Vulnerable Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oiv.int [oiv.int]
- 9. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DEHP-d38 in Environmental Contaminant Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a pervasive environmental contaminant, primarily used as a plasticizer in polyvinyl chloride (PVC) products.[1][2] Its widespread use and tendency to leach from plastic materials lead to its ubiquitous presence in various environmental matrices, including soil, water, sediment, and air.[3][4] Due to its classification as an endocrine disruptor and potential carcinogen, accurate and reliable quantification of DEHP in environmental samples is of paramount importance for assessing human exposure and ecological risk.[1][2][5] This technical guide provides an in-depth overview of the use of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) as an internal standard for the robust and precise analysis of DEHP in environmental contaminant studies.
This compound is a deuterated analog of DEHP, meaning that 38 of its hydrogen atoms have been replaced with deuterium (B1214612) atoms.[6] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] By adding a known amount of this compound to a sample prior to extraction and analysis, variations in sample preparation, instrument response, and matrix effects can be effectively corrected for, leading to highly accurate and precise quantification of the native DEHP.
This guide will delve into the physicochemical properties of this compound, detailed experimental protocols for its use in environmental sample analysis, and the underlying signaling pathways affected by DEHP exposure.
Physicochemical Properties of DEHP and this compound
A thorough understanding of the physicochemical properties of both the analyte (DEHP) and the internal standard (this compound) is crucial for developing effective analytical methods. The key properties are summarized in the table below.
| Property | DEHP | This compound | Reference(s) |
| Molecular Formula | C24H38O4 | C24D38O4 | [7] |
| Molecular Weight | 390.56 g/mol | 428.8 g/mol | [7][8] |
| Appearance | Colorless, oily liquid | - | [7] |
| Odor | Nearly odorless | - | [7] |
| Water Solubility | Very low (0.003 mg/L at 25°C) | - | [9] |
| Log Kow (Octanol-Water Partition Coefficient) | ~7.5 | ~7.4 | [8][9] |
Quantitative Analysis of DEHP using this compound
The use of this compound as an internal standard in isotope dilution mass spectrometry is the gold standard for accurate quantification of DEHP in complex environmental matrices. The following tables summarize typical analytical performance data from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DEHP Analysis
| Matrix | Analytical Method | LOD | LOQ | Reference(s) |
| Water | LC-MS/MS | 0.03 µg/L | - | [10] |
| Water | LC-MS/MS | 0.1 µg/L | - | [11] |
| Water | HPLC-UV | - | 2.4 pg/mL | [12] |
| Soil | LC-MS/MS | 0.02 mg/kg | 0.05 mg/kg | [10][13] |
| Serum | LC-MS/MS | - | 14.0 ng/ml | [14] |
| Beverages | LC-MS/MS | 0.02 ng/ml | 0.06 ng/ml | [15] |
Table 2: Recovery Rates of DEHP using Deuterated Internal Standards
| Matrix | Analytical Method | Recovery Rate (%) | Reference(s) |
| Water | LC/MS | 92.2% | [16] |
| Serum | LC-MS/MS | 102 ± 6.5% | [14] |
| Indoor Air | GC-MS | 91.3 - 99.9% | [3] |
| River and Lake Water | HPLC | 93.3 - 102.3% | [17] |
Experimental Protocols
The following are detailed methodologies for the analysis of DEHP in common environmental matrices using this compound as an internal standard.
Protocol 1: Analysis of DEHP in Water Samples by LC-MS/MS
1. Materials and Reagents:
-
DEHP and this compound standards
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297)
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standards:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of DEHP in methanol, ranging from 0.1 to 200 ng/mL.
-
Prepare an internal standard spiking solution by diluting the this compound stock solution to a concentration of 100 ng/mL in methanol.
3. Sample Preparation (Solid Phase Extraction - SPE):
-
To a 100 mL water sample, add 100 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Methanol
-
Gradient: Start with 60% B, increase to 100% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
DEHP: Precursor ion m/z 391.3 → Product ion m/z 149.1
-
This compound: Precursor ion m/z 429.3 → Product ion m/z 153.1
-
Protocol 2: Analysis of DEHP in Soil and Sediment Samples by GC-MS
1. Materials and Reagents:
-
DEHP and this compound standards
-
Hexane (B92381) (GC grade)
-
Acetone (B3395972) (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Florisil®
2. Preparation of Standards:
-
Prepare stock and working standard solutions of DEHP and this compound in hexane as described in Protocol 1.
3. Sample Preparation (Pressurized Liquid Extraction - PLE):
-
Weigh 10 g of a homogenized and dried soil/sediment sample into a PLE cell.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Fill the cell with a mixture of hexane and acetone (1:1, v/v).
-
Perform the extraction under the following conditions:
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static time: 10 minutes
-
Number of cycles: 2
-
-
Collect the extract and pass it through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Cleanup (if necessary): For samples with high lipid content, a Florisil® column cleanup can be employed. Elute with a mixture of hexane and dichloromethane.
-
Adjust the final volume to 1 mL with hexane for GC-MS analysis.
4. GC-MS Analysis:
-
GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
DEHP: m/z 149, 167, 279
-
This compound: m/z 153, 171, 283
-
Signaling Pathways and Experimental Workflows
DEHP Metabolic Pathway
DEHP is metabolized in the body through a series of enzymatic reactions, primarily in the liver and intestines.[18] The initial step is the hydrolysis of DEHP to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), and 2-ethylhexanol.[1][19] MEHP is then further oxidized to various secondary metabolites. Understanding this pathway is crucial for biomonitoring studies that often measure these metabolites in urine as biomarkers of DEHP exposure.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Peroxisome Proliferator–Activated Receptor Gamma (PPARγ) in Mono(2-ethylhexyl) Phthalate (MEHP)-Mediated Cytotrophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. bioconductor.posit.co [bioconductor.posit.co]
- 9. Analysis of toxicity and mechanisms of DEHP in prostate cancer with network toxicology and molecular docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horizontal.ecn.nl [horizontal.ecn.nl]
- 12. researchgate.net [researchgate.net]
- 13. Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GraphViz Examples and Tutorial [graphs.grevian.org]
- 15. agilent.com [agilent.com]
- 16. The validation of column-switching LC/MS as a high-throughput approach for direct analysis of di(2-ethylhexyl) phthalate released from PVC medical devices in intravenous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro intestinal and hepatic metabolism of Di(2-ethylhexyl) phthalate (DEHP) in human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Role of Deuterated Di(2-ethylhexyl) Phthalate in Human Biomonitoring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of deuterated Di(2-ethylhexyl) phthalate (B1215562) (DEHP), particularly DEHP-d4, as an internal standard in human biomonitoring studies. This document details the analytical methodologies for the quantification of DEHP metabolites in human urine, presents relevant quantitative data, and includes visualizations of metabolic pathways and experimental workflows.
Introduction: DEHP and the Imperative of Human Biomonitoring
Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer, primarily to impart flexibility to polyvinyl chloride (PVC) products. Its ubiquitous presence in consumer goods, medical devices, and food packaging materials leads to widespread human exposure.[1] Concerns over its potential as a reproductive and developmental toxicant and an endocrine disruptor have made human biomonitoring a crucial tool for assessing exposure levels and understanding potential health risks.[1]
Biomonitoring for DEHP exposure does not typically involve measuring the parent compound in biological matrices. Instead, the focus is on its metabolites, which are more reliable biomarkers. After entering the body, DEHP is rapidly metabolized to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). MEHP is then further oxidized to secondary metabolites, including mono-(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP), mono-(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP), mono-(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP), and mono-[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP).[1][2] These secondary, oxidized metabolites are considered the most valuable biomarkers for several reasons:
-
Higher Urinary Concentrations: They are excreted in urine at significantly higher concentrations than MEHP.
-
Reduced Contamination Risk: Measuring metabolites minimizes the risk of analytical interference from external contamination with the parent DEHP, a common issue in laboratory environments.
-
Longer Half-Lives: Some secondary metabolites have longer elimination half-lives, providing a more integrated measure of exposure over time.[1]
The Pivotal Role of Deuterated DEHP as an Internal Standard
Accurate and precise quantification of DEHP metabolites in complex biological matrices like urine is a significant analytical challenge. The use of a stable isotope-labeled internal standard is essential to correct for variability during sample preparation and instrumental analysis. Deuterated DEHP, most commonly ring-deuterated DEHP (DEHP-d4), serves this critical function.
While the user query specified "DEHP-d38," a comprehensive search of scientific literature did not yield information on this specific isotopic variant. It is possible that this is a typographical error or refers to a highly specialized, non-commercial standard. The most commonly referenced and commercially available deuterated internal standard for DEHP analysis is DEHP-d4 . Therefore, this guide will focus on the application of deuterated DEHP, with specific examples and data related to DEHP-d4.
The principle of using a deuterated internal standard is based on its chemical and physical similarity to the native analyte. The deuterated standard is added to the sample at a known concentration at the beginning of the analytical process. It behaves almost identically to the native metabolites throughout extraction, cleanup, and chromatographic separation. However, due to the mass difference between deuterium (B1214612) and hydrogen, the deuterated standard can be distinguished from the native analytes by a mass spectrometer. By measuring the ratio of the native analyte to the deuterated internal standard, any loss of analyte during the procedure can be accurately compensated for, leading to highly reliable quantification.
Quantitative Data in DEHP Biomonitoring
The following tables summarize key quantitative data related to the analysis of DEHP metabolites in human urine using methods that employ deuterated internal standards.
Table 1: Limits of Detection (LOD) for DEHP Metabolites in Urine using LC-MS/MS
| Metabolite | Limit of Detection (LOD) (ng/mL) | Reference |
| Mono(2-ethylhexyl) phthalate (MEHP) | 0.28 | [3] |
| Mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP) | 0.11 | [3] |
| Mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP) | 0.11 | [3] |
| Mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP) | Not Reported | |
| Mono[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP) | Not Reported |
Table 2: Urinary Concentrations of DEHP Metabolites in a Study Population
| Metabolite | Mean Concentration (ng/mL) | 95th Percentile (ng/mL) | Reference |
| MEHP | 3.8 | 13.9 | |
| 5OH-MEHP | 19.4 | 82.1 | |
| 5oxo-MEHP | 13.9 | 55.4 | |
| 5cx-MEPP | 26.1 | 108.0 |
Note: The data in Table 2 is illustrative and can vary significantly between different populations and exposure scenarios.
Experimental Protocols for DEHP Metabolite Analysis
The following are detailed methodologies for the analysis of DEHP metabolites in human urine, incorporating the use of a deuterated internal standard.
Sample Preparation and Enzymatic Deconjugation
Phthalate metabolites are primarily excreted in urine as glucuronide conjugates. To measure the total concentration, an enzymatic hydrolysis step is necessary to cleave the glucuronide moiety.
Materials:
-
Human urine samples
-
Deuterated internal standard solution (e.g., DEHP-d4 metabolites in methanol)
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)
-
β-glucuronidase (from Helix pomatia)
-
Vortex mixer
-
Incubator or water bath (37°C)
Procedure:
-
Thaw frozen urine samples to room temperature and vortex for 1 minute.
-
Pipette 1.0 mL of urine into a clean glass tube.
-
Add a known amount of the deuterated internal standard solution to each sample.
-
Add 0.5 mL of ammonium acetate buffer.
-
Add 10 µL of β-glucuronidase solution.
-
Vortex the mixture gently.
-
Incubate the samples at 37°C for 2 hours to ensure complete deconjugation.
-
After incubation, cool the samples to room temperature.
Solid-Phase Extraction (SPE)
SPE is a critical step for cleaning up the sample matrix and concentrating the analytes of interest before instrumental analysis.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge: Pass 3 mL of methanol, followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Load the sample: Load the deconjugated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge: Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes: Elute the DEHP metabolites and the deuterated internal standard with 3 mL of acetonitrile.
-
Evaporate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample: Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of DEHP metabolites due to its high sensitivity and selectivity.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each native DEHP metabolite and each corresponding deuterated internal standard. These transitions are highly specific and provide excellent selectivity.
Mandatory Visualizations
DEHP Metabolic Pathway
Caption: Simplified metabolic pathway of DEHP in humans.
Experimental Workflow for DEHP Metabolite Analysis
Caption: General experimental workflow for urinary DEHP metabolite analysis.
Conclusion
The accurate measurement of DEHP metabolites in human urine is fundamental to understanding the extent of public exposure to this ubiquitous plasticizer and its potential health implications. The use of deuterated internal standards, such as DEHP-d4, is an indispensable component of modern analytical methods like LC-MS/MS. It ensures the reliability and accuracy of the data generated in large-scale human biomonitoring studies. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in the field of environmental health and toxicology.
References
- 1. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Isotope Effect: A Technical Guide to Deuterated Standards in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), has emerged as a powerful tool in the pharmaceutical sciences. This seemingly subtle atomic alteration can induce profound changes in a molecule's physicochemical properties, offering significant advantages in both analytical and therapeutic applications. This in-depth technical guide explores the core principles of isotope effects, providing a comprehensive resource for professionals seeking to leverage deuterated standards to enhance the accuracy of their analyses and to design safer, more effective medicines.
Core Principles: The Foundation of Isotope Effects
The utility of deuterated compounds is rooted in two fundamental phenomena: the Kinetic Isotope Effect (KIE) and the Equilibrium Isotope Effect (EIE). These effects arise from the greater mass of deuterium (²H) compared to protium (B1232500) (¹H), which influences the vibrational energy of chemical bonds.
The Kinetic Isotope Effect (KIE)
The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to the higher mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a reaction.[1] This is known as a primary KIE and is the cornerstone of using deuteration to improve a drug's metabolic stability.[2]
The magnitude of the KIE is expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD). A kH/kD ratio significantly greater than 1 indicates that C-H bond breaking is at least partially rate-limiting. For C-H bond cleavage reactions, KIE values can be substantial, often ranging from 6 to 10.[3]
The Equilibrium Isotope Effect (EIE)
The EIE describes the effect of isotopic substitution on an equilibrium constant.[4] Deuterium tends to favor the more stable, lower-energy state. In a reversible reaction, this can shift the equilibrium position. For example, in drug-receptor binding, if the C-H bonds in the ligand become stiffer and stronger upon binding to the receptor, the deuterated version of the ligand may exhibit a slightly higher binding affinity.[5][6] While generally smaller than KIEs, EIEs can provide valuable insights into binding interactions and the nature of the transition state in a reaction.[5] The measurement of EIEs can be accomplished through various methods, including competitive binding assays using NMR spectroscopy or mass spectrometry to precisely determine the relative association constants of the deuterated and non-deuterated species.[7][8]
Applications in Drug Development
The deliberate incorporation of deuterium into drug candidates can significantly improve their pharmacokinetic and safety profiles.
Enhancing Metabolic Stability and Pharmacokinetics
The primary application of the KIE in drug development is to slow down a drug's metabolism, particularly when its clearance is mediated by enzymes like the cytochrome P450 (CYP450) family.[1] By replacing hydrogens at known sites of metabolic attack ("soft spots") with deuterium, the rate of metabolic inactivation can be reduced. This can lead to:
-
Increased drug exposure (AUC): The drug remains in the body for a longer period at therapeutic concentrations.[9]
-
Longer half-life (t½): This can translate to less frequent dosing, improving patient compliance.[9]
-
Reduced clearance (CL): The rate of drug removal from the body is decreased.[9]
-
Potentially lower and less frequent dosing: This can lead to improved patient adherence and a better quality of life.
Deutetrabenazine, the first FDA-approved deuterated drug, exemplifies this principle. It is a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease, offering a more favorable pharmacokinetic profile compared to its non-deuterated counterpart.[10]
Metabolic Switching
Slowing down one metabolic pathway through deuteration can sometimes lead to "metabolic switching," where the drug is metabolized through alternative pathways. This can be advantageous if it leads to the formation of less toxic or more active metabolites. However, it can also be a drawback if it results in the production of new, undesirable metabolites. Therefore, a thorough metabolic profiling of any new deuterated drug candidate is crucial.
Deuterated Compounds as the Gold Standard in Bioanalysis
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are widely considered the "gold standard" for use as internal standards.[11] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest and is added at a known concentration to all samples, calibrators, and quality controls. It is used to correct for variability during the analytical process.
Deuterated internal standards are superior because:
-
They co-elute with the analyte: In chromatographic separations, the deuterated standard has a very similar retention time to the non-deuterated analyte, ensuring that both experience the same matrix effects and ionization suppression or enhancement.[11]
-
They have similar ionization efficiency: The isotopic substitution has a minimal effect on how the molecule ionizes in the mass spectrometer.[11]
-
They are easily distinguished by mass: The mass difference between the deuterated standard and the analyte allows for their simultaneous detection and quantification by the mass spectrometer.[11]
The use of a deuterated internal standard significantly improves the accuracy, precision, and robustness of quantitative bioanalytical methods.[12]
Data Presentation: Quantitative Comparison of Isotope Effects
The following tables summarize quantitative data illustrating the impact of deuteration on reaction rates and pharmacokinetic parameters.
Table 1: Experimentally Determined Kinetic Isotope Effect (kH/kD) Values for Various Deuterated Molecules [13]
| Deuterated Molecule | Reaction Type | Enzyme/Catalyst | kH/kD |
| Deuterated Morphine (N-CD3) | N-demethylation | Cytochrome P450 | 1.4 |
| Deuterated Toluene | Metabolism | Cytochrome P450 | Varies with position |
| Deuterated N-Methylformamide | Metabolism | in vivo (mice) | ~6 |
| [6,6-²H₂]-glucose | Metabolism to Lactate | in vitro (rat tumor cells) | 1.042 |
| [6,6-²H₂]-glucose | Metabolism to Glutamate | in vitro (rat tumor cells) | 1.035 |
Table 2: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
| Drug | Model | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |
| Methadone | Mice (IV) | AUC (0-8h) | 1.0 (normalized) | 5.7 | 5.7x increase | |
| Cmax | 1.0 (normalized) | 4.4 | 4.4x increase | |||
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2x decrease | |||
| N-nitrosodimethylamine | Rats (IV) | Clearance (ml/min/kg) | 39 | 26 | 1.5x decrease | |
| Rats (PO) | Bioavailability | 8% | 21% | 2.6x increase | ||
| Chalcone Derivative (Hypothetical) | - | Cmax | - | Increased | - | |
| AUC (0-t) | - | Significantly Increased | - | |||
| t1/2 | - | Increased | - | |||
| Clearance | - | Decreased | - |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing isotope effects.
Protocol for In Vitro Determination of Kinetic Isotope Effect on Metabolic Stability
Objective: To determine the in vitro intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog using liver microsomes to calculate the KIE.
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
Test compounds (deuterated and non-deuterated)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard for quenching the reaction
-
Incubator/shaking water bath set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration typically 0.5-1 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Add the test compound (final concentration typically 1 µM) to the pre-warmed microsome mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a tube containing ice-cold organic solvent with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
The KIE is calculated as the ratio of CLint for the non-deuterated compound to the CLint for the deuterated compound (KIE = CLint(H) / CLint(D)).
-
Protocol for a Comparative In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of a deuterated drug and its non-deuterated analog in an animal model (e.g., rats).[9]
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain and sex)
-
Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle for administration (e.g., oral gavage, intravenous injection)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Acclimate animals to the housing conditions before the study.
-
Fast the animals overnight (with access to water) before dosing.
-
Administer a single dose of the non-deuterated or deuterated compound to separate groups of animals. A crossover design with an appropriate washout period can also be used.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
-
Plasma Preparation:
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the deuterated and non-deuterated compounds in plasma. A deuterated internal standard is highly recommended.
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (elimination half-life), and CL (clearance).
-
Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated groups.
-
Mandatory Visualizations
Diagrams are provided to illustrate key concepts and workflows.
Caption: Energy profile illustrating the higher activation energy for C-D vs. C-H bond cleavage.
Caption: The Cytochrome P450 catalytic cycle, highlighting the rate-limiting C-H bond cleavage step.
Caption: A typical workflow for quantitative bioanalysis using LC-MS/MS with a deuterated internal standard.
Conclusion
Deuterated standards are indispensable tools in modern research and drug development. A thorough understanding of the kinetic and equilibrium isotope effects allows scientists to harness the unique properties of these compounds. In bioanalysis, deuterated internal standards provide unparalleled accuracy and precision for quantitative measurements. In drug discovery, the strategic incorporation of deuterium can significantly improve the pharmacokinetic properties of a drug, leading to safer and more effective therapies. As our understanding of these principles continues to grow, the application of deuterated compounds is poised to play an increasingly vital role in advancing pharmaceutical science.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 5. Binding Isotope Effects: Boon and Bane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding isotope effects: boon and bane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational and Experimental Evidence of Emergent Equilibrium Isotope Effects in Anion Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. Approach to predict the contribution of cytochrome P450 enzymes to drug metabolism in the early drug-discovery stage: the effect of the expression of cytochrome b(5) with recombinant P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medium.com [medium.com]
- 13. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Di(2-ethylhexyl) Phthalate (DEHP) using Isotope Dilution Mass Spectrometry with DEHP-d38 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties and other adverse health effects. Accurate and sensitive quantification of DEHP in various matrices is crucial for exposure assessment and toxicological studies. Isotope dilution mass spectrometry is a highly accurate and precise analytical technique for the quantification of analytes in complex samples. This method involves the addition of a known amount of a stable isotope-labeled internal standard (in this case, DEHP-d38) to the sample prior to processing. The ratio of the native analyte to the isotopically labeled standard is then measured by mass spectrometry, allowing for precise quantification that corrects for sample matrix effects and variations in extraction recovery.
This document provides a detailed protocol for the determination of DEHP in biological and environmental matrices using this compound as an internal standard, coupled with either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of DEHP using isotope dilution mass spectrometry. These values can vary depending on the specific instrumentation, matrix, and laboratory conditions.
| Parameter | Value Range | Citation |
| Limit of Detection (LOD) | 0.11 - 0.28 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.24 - 1 µg/L | [1][2] |
| Recovery | 70% - 110% | [3][4] |
| Linearity (R²) | > 0.99 | [4][5] |
| Relative Standard Deviation (RSD) | < 10% | [2] |
Experimental Protocols
Sample Preparation and Extraction
Precautions: Due to the ubiquitous nature of phthalates in laboratory environments, it is crucial to take precautions to avoid contamination. Use phthalate-free labware and solvents whenever possible. All glassware should be thoroughly cleaned and rinsed with acetone (B3395972) and isohexane.[6][7]
For Liquid Samples (e.g., Serum, Urine, Beverages):
-
To a 1 mL aliquot of the liquid sample, add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution in methanol).
-
For urine samples: Perform enzymatic deconjugation to measure total DEHP metabolites. Add β-glucuronidase and incubate at 37°C.[8]
-
Perform liquid-liquid extraction (LLE) by adding 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/acetone mixture).[5][9]
-
Vortex the mixture vigorously for 2 minutes and centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
For Solid Samples (e.g., Tissues, Soil, Solid Waste):
-
Homogenize a known weight of the solid sample (e.g., 1 gram).
-
Add a known amount of this compound internal standard solution.
-
Perform extraction using a method such as ultrasonication with an appropriate solvent (e.g., methanol (B129727) or acidified methanol).[3][10]
-
Centrifuge the sample and collect the supernatant.
-
Proceed with a clean-up step if necessary, such as solid-phase extraction (SPE), to remove interfering matrix components.[8]
-
Evaporate the solvent and reconstitute as described for liquid samples.
Instrumental Analysis: LC-MS/MS
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like acetic acid or ammonium (B1175870) acetate.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in negative or positive mode.
-
MRM Transitions: Monitor at least two transitions for both DEHP and this compound for confirmation and quantification.
Instrumental Analysis: GC-MS
-
Gas Chromatograph: A gas chromatograph with a suitable capillary column (e.g., TG-5MS).[5]
-
Injector: Splitless injection is typically used.
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron ionization (EI) at 70 eV.[6]
-
Acquisition Mode: Selected ion monitoring (SIM) or MRM.
Visualizations
DEHP Metabolic Pathway
The following diagram illustrates the major metabolic pathways of DEHP in humans. DEHP is first hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol (2-EH). MEHP can then undergo further oxidation to form various metabolites.[11][12][13][14]
Caption: Major metabolic pathways of DEHP in humans.
Experimental Workflow for this compound Isotope Dilution Mass Spectrometry
The diagram below outlines the logical steps involved in the quantitative analysis of DEHP using the isotope dilution method.
Caption: Experimental workflow for DEHP analysis.
References
- 1. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. oiv.int [oiv.int]
- 7. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: Quantitative Analysis of Phthalates in Various Matrices Using Deuterated DEHP as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Phthalates, or phthalate (B1215562) esters, are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics like polyvinyl chloride (PVC).[1] Their widespread use in consumer products, including toys, food packaging, and medical devices, has led to their ubiquitous presence in the environment.[2][3] Growing health concerns, particularly regarding their potential as endocrine disruptors, have resulted in strict regulatory limits on their presence in many products.[2][4]
Accurate and reliable quantification of phthalates is crucial for regulatory compliance and risk assessment. Gas Chromatography-Mass Spectrometry (GC/MS) is a standard and powerful technique for this analysis.[2] However, the multi-step sample preparation processes, such as liquid-liquid extraction or dissolution, can lead to analyte loss. To correct for these variations, a robust analytical method employing a stable isotope-labeled internal standard (IS) is recommended. This application note details a comprehensive protocol for the analysis of phthalates using Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) or other deuterated DEHP variants (such as the commonly used DEHP-d4) as an internal standard.[5][6] The use of a deuterated internal standard, which co-elutes with the target analyte but is distinguishable by its mass, ensures high accuracy and precision.[6][7]
Principle of Isotope Dilution GC/MS
Isotope dilution mass spectrometry is an analytical technique that utilizes an isotopically enriched version of the target analyte as an internal standard. A known quantity of the deuterated standard (e.g., this compound) is added to the sample at the beginning of the preparation process. This "spiked" sample is then subjected to extraction, cleanup, and concentration. During preparation, any loss of the native phthalate is mirrored by a proportional loss of the deuterated standard.
In the GC/MS instrument, the native and deuterated compounds are separated chromatographically and detected by the mass spectrometer. Because they have different masses, they can be quantified independently. The ratio of the native analyte's response to the internal standard's response is used to calculate the concentration of the native analyte, effectively nullifying the effects of analyte loss during sample preparation and variations in injection volume.
Experimental and Analytical Workflow
The overall workflow involves sample preparation with the addition of the internal standard, instrumental analysis by GC/MS, and data processing for quantification.
Caption: General workflow for phthalate analysis using an internal standard.
Materials and Reagents
Extreme care must be taken to avoid phthalate contamination from the laboratory environment.[6]
-
Solvents: High-purity, GC-grade or equivalent solvents such as isohexane, n-hexane, acetone, tetrahydrofuran (B95107) (THF), and cyclohexane (B81311).[6][7][8] All solvents should be tested for phthalate contamination before use.
-
Standards:
-
Reagents: Sodium chloride (for LLE), Nitrogen gas (high purity).
-
Glassware: All glassware (volumetric flasks, centrifuge tubes, vials) must be meticulously cleaned and then heat-treated in a muffle furnace at 400°C for at least 2 hours to remove any organic contaminants.[6]
-
Vials and Caps: Use amber glass autosampler vials with polytetrafluoroethylene (PTFE)-lined septa confirmed to be free of phthalates.[6]
Experimental Protocols
Protocol 2.1: Preparation of Standard Solutions
-
Primary Stock Solutions (1000 mg/L): Prepare individual stock solutions of each target phthalate and the this compound internal standard by dissolving the pure compound in a suitable solvent (e.g., hexane (B92381) or isohexane).
-
Mixed Analyte Working Solution (e.g., 10 mg/L): Create a mixed working solution containing all target phthalates by diluting the primary stocks.
-
Internal Standard Spiking Solution (e.g., 5 mg/L): Prepare a separate working solution of this compound. The concentration should be chosen to yield a response in the middle of the detector's linear range.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L) by serially diluting the mixed analyte working solution.[9] Fortify each calibration standard with a constant amount of the this compound internal standard spiking solution.[10]
Protocol 2.2: Sample Preparation from Liquid Matrices (e.g., Wines, Beverages)
This protocol is based on liquid-liquid extraction (LLE).[7][11]
-
Sample Measurement: Place a precise volume (e.g., 12.5 mL) of the liquid sample into a glass centrifuge tube.[7]
-
Internal Standard Spiking: Add a known volume (e.g., 50 µL) of the this compound internal standard spiking solution to the sample.
-
Extraction: Add an appropriate volume of extraction solvent (e.g., 10 mL of isohexane).[7]
-
Mixing: Shake the tube vigorously (e.g., using a vortex mixer) for at least 1 minute to ensure thorough mixing of the phases.[7]
-
Phase Separation: Allow the layers to separate. Centrifugation or placing the tube in an ultrasound bath can accelerate this process.[7]
-
Collection: Carefully transfer the upper organic layer (e.g., 8 mL) into a clean glass test tube.[7]
-
Concentration: Gently evaporate the solvent to near dryness under a stream of high-purity nitrogen.
-
Reconstitution: Re-dissolve the residue in a small, known volume (e.g., 1 mL) of cyclohexane or other suitable solvent for GC analysis. Transfer the final extract to an autosampler vial.
Protocol 2.3: Sample Preparation from Solid Matrices (e.g., PVC Consumer Products)
This protocol is adapted from the CPSC test method for polymers.[8][10]
-
Sample Preparation: Weigh approximately 50 mg of the solid sample, cut into small pieces, into a sealable glass vial.[8][10]
-
Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution directly to the solid sample.
-
Dissolution: Add 5 mL of THF to dissolve the sample. Mix, stir, or sonicate for at least 30 minutes until the polymer is fully dissolved.[8]
-
Polymer Precipitation: Add 10 mL of hexane to precipitate the PVC polymer. Shake and allow the polymer to settle for at least 5 minutes.[10]
-
Filtration: Filter the THF/hexane supernatant through a 0.45 µm PTFE syringe filter into a clean vial.[10]
-
Dilution: Combine a portion of the filtered solution (e.g., 0.3 mL) with additional solvent (e.g., cyclohexane) to a final volume of 1.5 mL in an autosampler vial for GC/MS analysis.[10] The dilution factor must be recorded for final calculations.
Contamination Control
Phthalate contamination is a significant challenge. The following diagram highlights critical preventative measures.
Caption: Key practices for minimizing laboratory-induced phthalate contamination.
GC/MS Instrumental Parameters
The following table provides typical GC/MS parameters for phthalate analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injection Mode | Splitless (for trace analysis) or Split (20:1 for higher concentrations)[8] |
| Injection Volume | 1 µL[6] |
| Injector Temperature | Programmed: e.g., hold at 150°C for 0.5 min, then ramp at 200°C/min to 280°C.[6] |
| Carrier Gas | Helium or Hydrogen, constant flow at ~1.0 mL/min.[2][6][8] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; e.g., HP-5MS or equivalent.[8] |
| Oven Program | 50°C (1 min), ramp at 20°C/min to 310°C, hold for 5 min.[8] |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Ion Source Temp. | 250°C[6] |
| Transfer Line Temp. | 300°C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for high sensitivity.[6][8] |
Table 1: Selected Ions for Monitoring (SIM) DEHP and its Deuterated Standard
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| DEHP | Target Analyte | 149 | 167 | 279 |
| DEHP-d4* | Internal Standard | 153 | 171 | 283 |
*Note: Ions for this compound would be shifted accordingly based on the specific deuteration pattern. DEHP-d4 is a common, commercially available standard where the benzene (B151609) ring is deuterated.[5][6] The m/z 149 fragment corresponds to the protonated phthalic anhydride (B1165640) structure and is a characteristic ion for most phthalates.[8]
Data Analysis and Quantitative Results
-
Calibration Curve: For each target phthalate, plot the ratio of the analyte peak area to the internal standard (this compound) peak area against the ratio of the analyte concentration to the internal standard concentration. Perform a linear regression to generate a calibration curve. The correlation coefficient (R²) should be >0.99 for good linearity.[9]
-
Quantification: Calculate the concentration of each phthalate in the sample extracts using the response factor (RF) from the calibration curve and the following equation:
Concentration (Analyte) = (Area_Analyte / Area_IS) * (1 / Slope) * Conc_IS
Where:
-
Area_Analyte is the peak area of the target phthalate.
-
Area_IS is the peak area of this compound.
-
Slope is the slope from the linear regression of the calibration curve.
-
Conc_IS is the concentration of the this compound added to the sample.
Remember to account for all dilution factors from the sample preparation stage.[10]
-
Table 2: Representative Method Performance Data
The following table summarizes typical performance data achievable with this method, compiled from various sources.
| Parameter | Typical Value/Range | Reference |
| Calibration Range (DEHP) | 0.05 - 1.0 mg/L | [9] |
| Linearity (R²) | > 0.99 | [9][12] |
| Method Detection Limit (MDL) | < 0.01 mg/L | [9] |
| Recovery (Spiked Samples) | 70 - 120 % | [11][12] |
| Precision (% RSD) | < 15% | [8] |
Conclusion
The use of a deuterated internal standard, such as this compound, is essential for the accurate and precise quantification of phthalates by GC/MS in complex matrices. The protocols outlined in this application note provide a robust framework for researchers in various fields to reliably measure phthalate concentrations. By correcting for variability in sample preparation and instrument response, the isotope dilution method ensures data of high quality and defensibility, which is critical for regulatory monitoring and scientific research. Strict adherence to contamination control procedures is paramount for achieving low detection limits and accurate results.[6]
References
- 1. Synthesis of DEHP metabolites as biomarkers for GC-MS evaluation of phthalates as endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peakscientific.com [peakscientific.com]
- 3. fses.oregonstate.edu [fses.oregonstate.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 6. oiv.int [oiv.int]
- 7. oiv.int [oiv.int]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. cpsc.gov [cpsc.gov]
- 11. idaea.csic.es [idaea.csic.es]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of DEHP Metabolites in Human Urine Using Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties and other adverse health effects.[1][2] Human exposure to DEHP is widespread, and biomonitoring of its metabolites in biological matrices such as urine is crucial for assessing exposure levels. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of major DEHP metabolites: mono(2-ethylhexyl) phthalate (MEHP), mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).
The method employs enzymatic hydrolysis to measure both free and conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Isotope dilution using a heavily deuterated internal standard, such as DEHP-d38, is the cornerstone of this method, ensuring high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. While this protocol specifies the use of a deuterated DEHP internal standard, the principles can be readily adapted for other appropriate labeled standards.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of MEHP, MEHHP, MEOHP, MECPP, and a suitable deuterated DEHP internal standard (e.g., DEHP-d4, with this compound being theoretically ideal for minimizing isotopic overlap) were procured from a certified reference material supplier.
-
Enzymes: β-glucuronidase from E. coli for the hydrolysis of conjugated metabolites.
-
Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid.
-
SPE Cartridges: C18 solid-phase extraction cartridges.
-
Other Reagents: Ammonium (B1175870) acetate (B1210297).
Sample Preparation
A detailed workflow for the preparation of urine samples is outlined below.
Detailed Steps:
-
Sample Collection: Collect urine samples in polypropylene (B1209903) containers.
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of the deuterated DEHP internal standard solution.
-
Enzymatic Hydrolysis: Add 200 µL of 1M ammonium acetate buffer and 10 µL of β-glucuronidase. Vortex and incubate at 37°C for 2 to 4 hours to deconjugate the metabolites.[3]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of a water/methanol mixture to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the DEHP metabolites with 3 mL of acetonitrile or methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for these metabolites.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor and product ions for each analyte and the internal standard need to be optimized. Representative transitions are provided in Table 1.
Data Presentation
Quantitative data from various studies are summarized below. It is important to note that these values can vary depending on the specific instrumentation, matrix, and protocol used.
Table 1: Representative MRM Transitions for DEHP Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MEHP | 277.1 | 134.1 |
| MEHHP | 293.1 | 121.1 |
| MEOHP | 291.1 | 121.1 |
| MECPP | 307.1 | 121.1 |
| DEHP-d4 (IS) | 281.1 | 138.1 |
Table 2: Summary of Quantitative Performance Data from Literature
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| MEHP | 0.11 - 0.5 | 0.24 - 1.2 | 79 - 102 |
| MEHHP | 0.11 - 0.2 | 0.24 - 0.7 | 79 - 105 |
| MEOHP | 0.096 - 0.28 | 0.24 - 0.7 | 79 - 102 |
| MECPP | 0.02 - 0.6 | 0.02 - 1.0 | Not consistently reported |
Data compiled from multiple sources.[4][5][6] The specific deuterated internal standard used in these studies varied.
Logical Relationships in Isotope Dilution
The core principle of this method relies on the logical relationship between the native analyte and its isotopically labeled internal standard.
Conclusion
This application note provides a detailed protocol for a sensitive and reliable LC-MS/MS method for the quantification of DEHP metabolites in human urine. The use of enzymatic hydrolysis ensures the measurement of total metabolite concentrations, while solid-phase extraction provides effective sample clean-up. The incorporation of a deuterated internal standard in an isotope dilution approach is critical for achieving the high accuracy and precision required for robust human biomonitoring studies. This method is well-suited for researchers, scientists, and drug development professionals investigating human exposure to DEHP and its potential health implications.
References
- 1. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of DEHP metabolites as biomarkers for GC-MS evaluation of phthalates as endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput and Sensitive Quantification of DEHP in Biological Matrices using Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantification of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) in biological matrices, specifically human serum and plasma. The protocol employs an isotope dilution technique, utilizing a ¹³C-labeled internal standard (¹³C-DEHP) to ensure high accuracy and precision by correcting for matrix effects and variations in sample recovery. The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for researchers, scientists, and drug development professionals requiring reliable trace-level analysis of DEHP in complex biological samples.
Introduction
Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer in various consumer and medical products, leading to ubiquitous human exposure.[1][2][3][4] Concerns over its potential endocrine-disrupting properties and other adverse health effects have necessitated the development of sensitive and accurate analytical methods for its monitoring in biological samples.[2][5] Isotope dilution mass spectrometry is the gold standard for quantitative analysis of trace contaminants in complex matrices.[5][6][7] This technique involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte.[7][8] The isotopically labeled standard behaves almost identically to the native analyte during sample preparation and analysis, thereby providing a reliable means to correct for any analyte loss or signal suppression.[7][8] This application note provides a detailed protocol for DEHP analysis using a ¹³C-labeled internal standard and GC-MS.
Materials and Reagents
-
Solvents: Hexane (B92381) (High Purity), Acetone (B3395972) (High Purity), Methanol (B129727) (High Purity), Dichloromethane (High Purity)[7][9]
-
Standards:
-
DEHP analytical standard (≥99.5% purity)
-
¹³C-DEHP internal standard solution (e.g., 100 µg/mL in a suitable solvent)[10]
-
-
Reagents:
-
Anhydrous Sodium Sulfate (B86663)
-
Deionized Water
-
-
Glassware and Equipment:
-
Glass centrifuge tubes with screw caps
-
Volumetric flasks
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., 5-type, XLB-type)[11]
-
Note on Contamination Control: Phthalates are common laboratory contaminants.[12][13] To avoid background contamination, use glassware exclusively and rinse all glassware with acetone and hexane prior to use.[14] Avoid using plastic materials wherever possible.[11][13][14]
Experimental Protocols
Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of DEHP and ¹³C-DEHP in hexane at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DEHP stock solution with hexane to create a calibration curve covering the expected concentration range in samples (e.g., 0.1 to 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of ¹³C-DEHP at a concentration of 1 µg/mL in hexane.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 1 mL of the biological sample (serum or plasma) into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the ¹³C-DEHP internal standard spiking solution to each sample, blank, and calibration standard.
-
Protein Precipitation (Optional but Recommended): Add 2 mL of cold methanol to the sample, vortex for 30 seconds, and centrifuge at 3000 rpm for 10 minutes to precipitate proteins.[15] Transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction:
-
Add 5 mL of hexane to the supernatant.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.
-
Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of hexane (e.g., 100 µL) suitable for GC-MS analysis.
Instrumental Analysis: GC-MS
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
DEHP: m/z 149 (quantification), 167, 279 (qualifier)
-
¹³C-DEHP: m/z 153 (quantification), 171, 283 (qualifier) (Note: The exact m/z values for the labeled standard will depend on the position and number of ¹³C atoms)
-
-
Data Presentation
The following table summarizes typical quantitative data obtained using this method for the analysis of DEHP in human serum.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.3 ng/mL[17] |
| Limit of Quantification (LOQ) | 0.2 - 0.6 ng/mL[17][18] |
| Recovery | 90 - 110% |
| Precision (RSD) | < 10% |
| Matrix Effect | Corrected by Isotopic Standard |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peakscientific.com [peakscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Mono-(2-ethyl-5-hydroxyhexyl) phthalate (¹³Câ, 99%) (DEHP Metabolite IX) 100 µg/mL in MTBE - Cambridge Isotope Laboratories, CLM-6641-MT-1.2 [isotope.com]
- 11. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 14. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 15. mdpi.com [mdpi.com]
- 16. shimadzu.com [shimadzu.com]
- 17. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Application Note: Analysis of Phthalates in Aqueous Samples by Solid-Phase Extraction (SPE) and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalate (B1215562) esters are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] They are ubiquitous in a vast range of consumer products, including food packaging, medical devices, toys, and cosmetics.[2] Due to weak chemical bonding with the polymer matrix, phthalates can readily leach into the environment, leading to widespread human exposure through contaminated food, water, and air.[1]
Several phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzylbutyl phthalate (BBP), are classified as endocrine-disrupting chemicals (EDCs) and are associated with adverse health effects, including reproductive and developmental toxicity.[3][4] Regulatory bodies have consequently restricted their use and established maximum allowable limits in various products.[5][6]
The analysis of phthalates in environmental and biological matrices presents a significant challenge due to their low concentrations and the high risk of background contamination during sample handling.[7] Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and pre-concentration of phthalates from complex matrices, offering high recovery and reproducibility.[8][9] The use of a deuterated internal standard, such as Di(2-ethylhexyl) phthalate-d4 (DEHP-d4), is crucial for accurate quantification by correcting for analyte loss during sample preparation and variations in instrument response.[6][10] This application note provides a detailed protocol for the extraction of common phthalates from aqueous samples using C18-based SPE, with quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Toxicological Significance: Phthalate-Induced Signaling Pathways
Phthalates can exert toxic effects by interacting with nuclear receptors and modulating key cellular signaling pathways.[11] Mechanisms of toxicity often involve the induction of oxidative stress, inflammation, and apoptosis.[12][13][14] Key pathways implicated in phthalate-induced toxicity include the nuclear factor-κB (NF-κB) and phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathways.[12][13] By binding to receptors such as estrogen receptors (ERs) and peroxisome proliferator-activated receptors (PPARs), phthalates can disrupt normal endocrine function and cellular homeostasis, contributing to their adverse health effects.[11][15]
Experimental Protocol
This protocol is designed for the analysis of phthalates in aqueous samples such as bottled water or surface water.
3.1 Materials and Reagents
-
SPE Sorbent: C18 cartridges (e.g., 500 mg, 6 mL). Other polymeric sorbents can also be used.[8][9]
-
Phthalate Standards: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Di-n-butyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DNOP).
-
Internal Standard: Di(2-ethylhexyl) phthalate-d4 (DEHP-d4).
-
Solvents: Methanol, Ethyl acetate (B1210297), Dichloromethane, Acetone (B3395972), Isohexane (all HPLC or GC-MS grade).
-
Reagents: High-purity water, Nitrogen gas (high purity).
-
Equipment: SPE vacuum manifold, sample concentration system (e.g., nitrogen evaporator), GC-MS system, analytical balance, volumetric flasks, pipettes, autosampler vials with PTFE-lined caps.
-
Glassware: All glassware should be thoroughly cleaned and rinsed with a solvent known to be free of phthalates (e.g., acetone or ethyl acetate) and dried to avoid contamination.[10]
3.2 Standard Solution Preparation
-
Stock Standards (1000 µg/mL): Prepare individual stock solutions by accurately weighing 10 mg of each phthalate standard and dissolving in 10 mL of ethyl acetate.
-
Internal Standard Stock (100 µg/mL): Prepare a stock solution of DEHP-d4 by dissolving 1 mg in 10 mL of ethyl acetate.
-
Working Standard Mix (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the working standard mix. Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.
3.3 Sample Preparation and SPE Workflow The following diagram outlines the solid-phase extraction workflow.
Detailed SPE Protocol:
-
Sample Preparation: Measure 500 mL of the aqueous sample into a clean glass container. Spike with 10 µL of the 100 µg/mL DEHP-d4 internal standard stock solution to achieve a concentration of 2 µg/L. Mix thoroughly.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing the following solvents sequentially: 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of high-purity water. Do not allow the cartridge to go dry before sample loading.
-
Sample Loading: Load the entire 500 mL sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of a water/methanol (95:5 v/v) solution to remove any co-extracted polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or passing a stream of nitrogen through it for at least 15 minutes to remove residual water.
-
Elution: Elute the retained phthalates by passing 2 x 4 mL of ethyl acetate through the cartridge. Collect the eluate in a clean glass tube.
-
Concentration: Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen at approximately 35°C.[10]
-
Analysis: Transfer the final extract to an autosampler vial for GC-MS analysis.
3.4 GC-MS Analysis
-
System: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD).[5]
-
Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[16]
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Results and Data Presentation
The performance of the method should be validated by assessing linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). A procedural blank (high-purity water) must be run with each sample batch to monitor for background contamination.[7]
Table 1: Example GC-MS SIM Parameters and Typical Method Performance Data
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Avg. Recovery (%) | LOQ (µg/L) |
| Dimethyl phthalate (DMP) | ~9.5 | 163 | 194, 77 | 95 - 105 | 0.1 |
| Diethyl phthalate (DEP) | ~10.8 | 149 | 177, 222 | 97 - 106 | 0.1 |
| Di-n-butyl phthalate (DBP) | ~12.5 | 149 | 205, 223 | 98 - 110 | 0.2 |
| Benzyl butyl phthalate (BBP) | ~15.2 | 149 | 91, 206 | 95 - 108 | 0.2 |
| DEHP-d4 (Internal Std.) | ~16.8 | 153 | 171, 283 | N/A | N/A |
| Di(2-ethylhexyl) phthalate (DEHP) | ~16.9 | 149 | 167, 279 | 90 - 115 | 0.5 |
| Di-n-octyl phthalate (DNOP) | ~17.5 | 149 | 279 | 90 - 112 | 0.5 |
Note: Retention times and ions are approximate and should be confirmed experimentally on the specific instrument used. Recovery and LOQ values are representative based on literature.[17][18][19]
Conclusion
The described method utilizing solid-phase extraction with a C18 sorbent followed by GC-MS analysis provides a robust, sensitive, and reliable approach for the quantification of common phthalate esters in aqueous samples. The incorporation of a deuterated internal standard like DEHP-d4 is essential for achieving high accuracy and precision by compensating for variations during sample processing and analysis. Strict adherence to contamination control measures, including the use of high-purity solvents, appropriate glassware cleaning, and the analysis of procedural blanks, is critical for obtaining reliable data in trace-level phthalate analysis.[7][10]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. oiv.int [oiv.int]
- 11. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - ProQuest [proquest.com]
- 12. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - ProQuest [proquest.com]
- 13. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fses.oregonstate.edu [fses.oregonstate.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of DEHP using Liquid-Liquid Extraction with DEHP-d38 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties. Accurate quantification of DEHP in various matrices is crucial for exposure assessment and toxicological studies. Isotope dilution mass spectrometry (IDMS) is considered a gold standard for the quantitative analysis of organic micropollutants.[1] This method involves spiking a sample with a known amount of a stable isotope-labeled internal standard, such as DEHP-d38, prior to sample preparation. The use of a deuterated internal standard allows for the correction of analyte loss during extraction and compensates for matrix effects during analysis, leading to highly accurate and precise results.
This document provides a detailed protocol for the liquid-liquid extraction (LLE) of DEHP from aqueous samples using this compound as an internal standard, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following tables summarize typical quantitative data for DEHP analysis using liquid-liquid extraction and other methods. These values can vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Detection and Quantification Limits for DEHP
| Parameter | Concentration | Analytical Method | Matrix | Reference |
| Limit of Detection (LOD) | 0.03 µg/L | GC-MS | Water | [2] |
| Limit of Quantification (LOQ) | 0.10 µg/L | GC-MS | Water | [2] |
| Limit of Quantification (LOQ) | 5.0 - 17 mgL-1 | GC-FID | Bottled Drinking Water | [3] |
| Limit of Detection (LOD) | 0.02 mg/kg | HPLC-MS | Soil | [4] |
| Limit of Quantification (LOQ) | 0.05 mg/kg | HPLC-MS | Soil | [4] |
Table 2: Recovery Rates of DEHP in Spiked Samples
| Matrix | Spiking Level | Recovery Rate (%) | Extraction Method | Reference |
| Pork | Not Specified | 98.3% - 99.8% | Not Specified | [2] |
| Chicken | Not Specified | 98.3% - 99.8% | Not Specified | [2] |
| Bottled Drinking Water | 20 mgL-1 | 79.1% - 100.8% | Liquid-Liquid Extraction | [3] |
| River and Lake Water | 50-1000 µg/L | 93.3% - 102.3% | MISPE-HPLC |
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane (B92381) (pesticide or HPLC grade), Dichloromethane (B109758) (DCM, pesticide or HPLC grade), Acetone (B3395972) (pesticide grade), Methanol (B129727) (HPLC grade), Toluene (purity 99% min), Acetonitrile (trace organic analysis grade).[1][5][6]
-
Standards:
-
DEHP certified standard solution.
-
This compound certified standard solution.
-
-
Reagents:
-
Anhydrous sodium sulfate.
-
Sodium chloride.[3]
-
Nitrogen gas (high purity).
-
-
Glassware: Volumetric flasks, separatory funnels, conical centrifuge tubes, Pasteur pipettes, autosampler vials with PTFE-lined caps. All glassware should be thoroughly cleaned, rinsed with acetone and hexane, and oven-dried to minimize phthalate contamination.[1]
Preparation of Standard Solutions
2.1. Stock Solutions (1000 µg/mL)
-
Prepare individual stock solutions of DEHP and this compound in methanol at a concentration of 1 mg/mL in amber flasks.[7]
-
Store the stock solutions at 4°C.[7]
2.2. Intermediate Standard Solutions (e.g., 50 µg/mL)
-
As an example, to prepare a 50 µg/mL solution of DEHP-d4 (a close analog to this compound), weigh approximately 50 mg of DEHP-d4 into a 100 mL volumetric flask, dissolve in toluene, and dilute to the mark. Then, perform a second dilution by taking 10 mL of this solution and diluting it to 100 mL with toluene.[6]
2.3. Working Standard Solution of Internal Standard (e.g., 5 µg/mL)
-
Prepare a working mixture of the internal standard in methanol at a final concentration of 5 µg/mL.[7]
-
Store this solution at 4°C.[7]
2.4. Calibration Standards
-
Prepare a series of calibration standards by serial dilution of the DEHP stock solution in hexane to achieve the desired concentration range (e.g., 0.05, 0.1, 0.5, 1, and 5 mg/L).[8]
-
Fortify each calibration standard with the this compound working standard solution to the same final concentration as in the samples (e.g., 0.5 mg/L).[8]
Sample Preparation and Liquid-Liquid Extraction
This protocol is adapted for a 50 mL aqueous sample. Volumes should be adjusted proportionally for different sample sizes.
-
Sample Collection: Collect the aqueous sample in a pre-cleaned glass container.
-
Internal Standard Spiking:
-
First Extraction:
-
Second Extraction:
-
Drying the Extract:
-
Dry the combined DCM extract by adding a small amount of anhydrous sodium sulfate. Swirl the flask until the extract is clear.
-
-
Concentration of the Extract:
-
Carefully decant the dried DCM extract into a concentration tube.
-
Concentrate the extract to a volume of less than 0.5 mL under a gentle stream of high-purity nitrogen gas.[5]
-
-
Reconstitution:
-
Add 0.5 mL of the injection internal standard (if used) and adjust the final volume to approximately 1 mL with hexane.[5]
-
-
Transfer for Analysis:
-
Transfer 0.5 mL of the concentrated extract into an autosampler vial for GC-MS analysis.[5]
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for DEHP Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pqri.org [pqri.org]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. shimadzu.com [shimadzu.com]
Application Note: Quantification of Di(2-ethylhexyl) Phthalate (DEHP) Metabolites in Human Urine using Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widespread plasticizer suspected of being an endocrine disruptor. Biomonitoring of human exposure is crucial for health risk assessment. Since DEHP is rapidly metabolized, urinary concentrations of its metabolites are the preferred biomarkers for determining internal exposure.[1][2][3] This application note provides a detailed protocol for the simultaneous quantification of four major DEHP metabolites—mono(2-ethylhexyl) phthalate (MEHP), mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP), mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP), and mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP)—in human urine. The method employs enzymatic hydrolysis, automated solid-phase extraction (SPE), and high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for accurate and sensitive quantification.
Introduction
Phthalates are industrial chemicals used to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).[2] DEHP is one of the most common phthalates, but its use is under scrutiny due to potential reproductive and developmental toxicity.[2][4] Humans are ubiquitously exposed to DEHP through various routes, including ingestion, inhalation, and dermal contact.[2]
In the body, DEHP is quickly hydrolyzed to its primary metabolite, MEHP, which is then further oxidized to secondary metabolites like 5OH-MEHP, 5oxo-MEHP, and 5cx-MEPP.[5][6] These oxidized metabolites are considered superior biomarkers to MEHP because they are found in higher concentrations in urine and are less susceptible to external contamination during sample handling.[5][7] This analytical method provides a robust and sensitive tool for assessing short-term (5OH-MEHP, 5oxo-MEHP) and longer-term (5cx-MEPP) exposure to DEHP.[5]
Metabolic Pathway of DEHP
The metabolic conversion of DEHP into its primary and secondary metabolites is a critical process for its detoxification and excretion. The following diagram illustrates this pathway.
Caption: Metabolic pathway of DEHP to its urinary biomarkers.
Experimental Protocol
This protocol is based on established methods utilizing enzymatic deconjugation, solid-phase extraction for sample cleanup, and quantification by LC-MS/MS. While the prompt specified DEHP-d38, the scientifically robust and standard approach is to use isotopically labeled internal standards for each target analyte to correct for matrix effects and variations in extraction and ionization efficiency. This protocol will therefore utilize labeled versions of the DEHP metabolites.
Materials and Reagents
-
Standards: Native analytical standards (MEHP, 5OH-MEHP, 5oxo-MEHP, 5cx-MEPP) and their corresponding isotope-labeled internal standards (e.g., ¹³C₄-MEHP, ¹³C₄-5OH-MEHP, etc.).
-
Enzyme: β-glucuronidase from E. coli.[8]
-
Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Reagents: Ammonium (B1175870) acetate (B1210297), acetic acid.
-
SPE Cartridges: Bond Elut Plexa or equivalent polymeric reversed-phase cartridges.[8]
-
Equipment: Analytical balance, vortex mixer, centrifuge, automated SPE system[9][10], LC-MS/MS system (e.g., SCIEX QTRAP 5500 or equivalent)[11].
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each native and isotope-labeled standard in methanol.
-
Working Standard Mixture: Combine the native stock solutions and dilute with methanol to create a mixed working standard solution (e.g., 10 µg/mL). Prepare serial dilutions for the calibration curve.
-
Internal Standard (IS) Spiking Solution: Combine the isotope-labeled stock solutions and dilute with methanol to a final concentration appropriate for spiking into samples (e.g., 100 ng/mL).
Sample Preparation Workflow
The overall workflow involves enzymatic treatment to free conjugated metabolites, followed by purification and concentration via SPE before analysis.
Caption: Workflow for DEHP metabolite analysis in urine.
Step-by-Step Procedure
-
Sample Thawing: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Aliquotting: Transfer 1.0 mL of urine into a clean glass tube.
-
Internal Standard Spiking: Add 20 µL of the IS spiking solution to each sample, calibrator, and quality control (QC) sample.
-
Enzymatic Hydrolysis:
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interferences.
-
Elution: Elute the target metabolites with 3 mL of acetonitrile or methanol.[12][13]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile) and transfer to an autosampler vial for analysis.[13]
-
LC-MS/MS Instrumental Analysis
Analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
LC Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[14]
-
Mobile Phase A: 0.1% Acetic Acid in Water or 10 mM Ammonium Acetate in Water.[8][11]
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile or Methanol.[8]
-
Flow Rate: 0.3 - 0.5 mL/min.[11]
-
Gradient: A typical gradient starts at 10-20% B, ramps up to 95-100% B, holds for washing, and re-equilibrates. Total run time is typically under 10 minutes.[11]
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[4]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (declustering potential, collision energy) for each analyte.
Quantitative Data and Performance
The following tables summarize typical instrument parameters and method performance characteristics gathered from published literature.
Table 1: Example LC-MS/MS MRM Transitions for DEHP Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
|---|---|---|---|
| MEHP | 277.1 | 134.1 | ESI- |
| 5OH-MEHP | 293.1 | 121.0 | ESI- |
| 5oxo-MEHP | 291.1 | 121.0 | ESI- |
| 5cx-MEPP | 307.1 | 121.0 | ESI- |
| ¹³C₄-MEHP | 281.1 | 138.1 | ESI- |
| ¹³C₄-5OH-MEHP | 297.1 | 121.0 | ESI- |
Note: Specific transitions and collision energies should be optimized for the instrument in use.
Table 2: Summary of Method Performance Characteristics from Literature
| Parameter | MEHP | 5OH-MEHP | 5oxo-MEHP | 5cx-MEPP | Reference(s) |
|---|---|---|---|---|---|
| LOD (ng/mL) | 0.22 - 1.2 | 0.1 - 0.16 | 0.14 - 0.19 | ~0.1 | [15][16][17][18] |
| LOQ (ng/mL) | 0.67 - 2.0 | 0.46 | 0.43 - 0.49 | ~0.2 | [15][19] |
| Recovery (%) | 72.5 - 130.5 | 85.5 - 124.3 | 72.5 - 110.0 | N/A | [15] |
| Precision (RSD%) | < 15% | < 15% | < 15% | < 15% |[19][20] |
Table 3: Median Concentrations of DEHP Metabolites in the General Population (Urine, ng/mL or µg/L)
| Population | MEHP | 5OH-MEHP | 5oxo-MEHP | 5cx-MEPP | Reference(s) |
|---|---|---|---|---|---|
| German Adults | 10.3 | 46.8 | 36.5 | N/A | [4] |
| US Adults | 4.23 - 182 (mean) | 4.23 - 182 (mean) | 4.23 - 182 (mean) | N/A | [15] |
| Men (Fertility Study) | 4.35 | 12.66 | 9.02 | 14.53 | [1] |
Concentrations can vary significantly between individuals and populations.[4]
Conclusion
This application note details a reliable and sensitive LC-MS/MS method for quantifying key DEHP metabolites in human urine. By using enzymatic hydrolysis, solid-phase extraction, and isotope dilution mass spectrometry, this protocol allows for the accurate assessment of human exposure to DEHP. The measurement of secondary oxidative metabolites provides a robust biomarker profile that is less prone to contamination and reflects the metabolic processing of the parent compound. This method is well-suited for large-scale biomonitoring studies and clinical research aimed at understanding the health effects of phthalate exposure.
References
- 1. Urinary di(2-ethylhexyl)phthalate (DEHP)--metabolites and male human markers of reproductive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Internal exposure of the general population to DEHP and other phthalates--determination of secondary and primary phthalate monoester metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of eight phthalate metabolites in urine of pregnant women and evaluation of neonatal birth outcomes based on solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s4science.at [s4science.at]
- 15. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Urinary Concentrations of Phthalate Metabolites in Relation to Pregnancy Loss among Women Conceiving with Medically Assisted Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of DEHP in Food Contact Materials Using Isotope Dilution GC-MS with DEHP-d38
Abstract
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a common plasticizer used to impart flexibility to polymers like polyvinyl chloride (PVC).[1] Its potential for migration from food contact materials (FCMs) into foodstuffs is a public health concern due to its endocrine-disrupting properties.[2][3] Regulatory bodies in the EU and other regions have established strict specific migration limits (SMLs) for DEHP.[3][4] This application note provides a detailed protocol for the accurate and robust quantification of DEHP migrating from FCMs using Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution strategy employing Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for trace analysis, as it effectively corrects for variations in sample preparation, extraction efficiency, and instrument response.[5]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is an analytical technique that provides high accuracy and precision. A known amount of an isotopically enriched standard (e.g., this compound), which is chemically identical to the analyte (DEHP), is added to the sample at the beginning of the analytical process. Both the native analyte and the labeled standard are co-extracted and co-analyzed. Any loss during sample workup will affect both compounds equally. Quantification is based on measuring the relative response ratio of the native analyte to the isotopically labeled standard, which is directly proportional to the analyte's concentration. This method minimizes errors associated with matrix effects and extraction recovery.
Below is a diagram illustrating the core principle of using an internal standard for quantification.
Caption: Principle of Isotope Dilution for DEHP Quantification.
Experimental Protocol
2.1 Safety Precautions Due to the ubiquity of phthalates in laboratory environments, stringent measures must be taken to avoid background contamination.[6][7]
-
Use glassware exclusively. Avoid all plastic materials (e.g., pipette tips, containers, tubing) unless confirmed to be phthalate-free.
-
Thoroughly clean all glassware by rinsing with acetone (B3395972) and hexane (B92381) or by baking at high temperatures (e.g., 400°C for 2 hours) before use.[8]
-
Run procedural blanks with each batch of samples to monitor for contamination.
2.2 Reagents and Materials
-
Solvents: Acetone, n-Hexane, Methanol (Pesticide residue grade or equivalent).
-
Standards:
-
DEHP certified reference standard (≥99.5% purity).
-
This compound certified internal standard (IS) solution (e.g., in nonane (B91170) or methanol).
-
-
Food Simulants:
-
Simulant A: 10% ethanol (B145695) (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Olive oil or other vegetable oil for fatty foods.
-
-
Apparatus:
-
Glass volumetric flasks, pipettes, and centrifuge tubes.
-
Analytical balance (±0.1 mg).
-
Ultrasonic bath.
-
Incubator or oven for migration studies.
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS).
-
2.3 Preparation of Standard Solutions
-
DEHP Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DEHP standard into a 100 mL glass volumetric flask. Dissolve and dilute to the mark with methanol.
-
This compound Internal Standard (IS) Working Solution (10 µg/mL): Prepare by diluting a certified stock solution of this compound with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the DEHP stock solution with hexane to achieve concentrations ranging from 0.05 to 5.0 µg/mL. Spike each calibration standard with the IS working solution to a final concentration of 0.5 µg/mL.
2.4 Sample Preparation and Migration The following workflow outlines the complete process from sample handling to data analysis.
Caption: Experimental Workflow for DEHP Migration Analysis.
-
Material Preparation: Cut the FCM sample into pieces of a known surface area (e.g., 1 dm²).
-
Migration Cell Setup: Place the sample in a glass container. Add a known volume of the selected food simulant, ensuring the sample is fully immersed. A surface area-to-volume ratio of 6 dm²/kg of simulant is standard.
-
Incubation: Seal the container and incubate under conditions stipulated by regulations (e.g., 10 days at 40°C for long-term storage simulation).[9]
-
Extraction:
-
After incubation, remove the FCM sample.
-
Transfer a precise aliquot of the food simulant (e.g., 5 mL) to a glass centrifuge tube.
-
Spike the aliquot with a known amount of the this compound internal standard solution (e.g., 50 µL of 10 µg/mL IS).
-
Add 5 mL of n-hexane, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
-
2.5 GC-MS Instrumental Analysis The analysis is performed using a GC-MS system, often operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Table 1: Suggested GC-MS Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Injection Mode | Splitless (1 µL) |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 10 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| DEHP | 149 (Quantifier), 167, 279 (Qualifiers)[10] |
| This compound | 153 (Quantifier), 171, 283 (Qualifiers)* |
| Dwell Time | 100 ms |
*Note: Ions for this compound are illustrative and should be confirmed empirically based on the mass spectrum of the specific standard used. The m/z 149 ion is the characteristic fragment for many phthalates.
Data Analysis and Results
3.1 Quantification A calibration curve is constructed by plotting the response ratio (Peak Area of DEHP / Peak Area of this compound) against the concentration of DEHP in the calibration standards. The concentration of DEHP in the sample extract is determined from this curve. The final migration value is calculated considering the volumes used and the surface area of the FCM, typically reported in mg/kg of food simulant or mg/dm² of contact material.
3.2 Method Performance The method should be validated to demonstrate its suitability. Typical performance characteristics are summarized below.
Table 2: Typical Method Validation Parameters
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (R²) | > 0.995 | Correlation coefficient for the calibration curve over the working range. |
| Limit of Detection (LOD) | 0.01 mg/kg | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.03 mg/kg | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Recovery | 90-110% | The percentage of true analyte concentration recovered, assessed by spiking blank simulant. Isotope dilution inherently corrects for recovery. |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's repeatability.[5] |
3.3 Example Data The following table presents illustrative migration results from different types of plastic FCMs into a fatty food simulant (olive oil) after 10 days at 40°C.
Table 3: Illustrative DEHP Migration Results
| Food Contact Material | DEHP Concentration in Simulant (mg/kg) | Status (vs. EU SML of 1.5 mg/kg) |
|---|---|---|
| PVC Cling Film | 0.85 | Compliant |
| Sealing Gasket (Glass Jar) | 2.10 | Non-compliant |
| Flexible PVC Tubing | 1.25 | Compliant |
| Polypropylene (PP) Container | < LOQ | Compliant |
Conclusion
The described protocol utilizing this compound as an internal standard coupled with GC-MS analysis provides a highly accurate, sensitive, and robust method for the determination of DEHP migration from food contact materials. The isotope dilution approach effectively compensates for analytical variability, ensuring reliable data for regulatory compliance and consumer safety assessment. Careful attention to preventing background contamination is critical for achieving low detection limits and accurate results.
References
- 1. accustandard.com [accustandard.com]
- 2. matestlabs.com [matestlabs.com]
- 3. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 4. measurlabs.com [measurlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. oiv.int [oiv.int]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Beverages for DEHP Using DEHP-d38 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) in various beverage matrices. The protocol employs a stable isotope-labeled internal standard, Di(2-ethylhexyl) phthalate-d38 (DEHP-d38), to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method utilizes a straightforward liquid-liquid extraction (LLE) procedure followed by gas chromatography-mass spectrometry (GC-MS) analysis. This approach is suitable for researchers, scientists, and quality control professionals in the food and beverage industry and regulatory agencies.
Introduction
Phthalates, a class of chemical compounds primarily used as plasticizers to increase the flexibility of polyvinyl chloride (PVC), are ubiquitous environmental contaminants.[1][2] Di(2-ethylhexyl) phthalate (DEHP) is one of the most commonly used phthalates and has been detected in a variety of food products, including beverages.[2][3] Human exposure to DEHP is a public health concern due to its potential endocrine-disrupting properties.[4] Consequently, regulatory bodies worldwide have established maximum permissible levels for DEHP in food and beverages.[5]
Accurate and reliable quantification of DEHP in complex matrices like beverages is crucial for ensuring consumer safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted technique to improve the accuracy and precision of analytical measurements.[2] The internal standard, being chemically identical to the analyte but with a different mass, co-elutes with the target analyte and experiences similar matrix effects and losses during sample processing. This allows for reliable correction and more accurate quantification.[2] This application note provides a detailed protocol for the analysis of DEHP in beverages using this compound as an internal standard with GC-MS.
Experimental Protocol
1. Reagents and Materials
-
Solvents: Acetone (B3395972), Dichloromethane (B109758), n-Hexane (pesticide grade or equivalent). All solvents should be checked for phthalate contamination before use.
-
Standards:
-
DEHP analytical standard (≥99.5% purity)
-
This compound internal standard (≥98% isotopic purity)
-
-
Reagents: Sodium chloride (analytical grade, baked at 450°C for 4 hours to remove any potential organic contaminants).
-
Glassware: All glassware (volumetric flasks, pipettes, vials, etc.) must be scrupulously cleaned, rinsed with acetone and n-hexane, and dried to avoid phthalate contamination. The use of plastic labware should be strictly avoided.[4]
-
Sample Containers: Glass centrifuge tubes with PTFE-lined caps.
2. Standard Solution Preparation
-
DEHP Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DEHP standard and dissolve it in n-hexane in a 100 mL volumetric flask.
-
This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in n-hexane in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the DEHP stock solution with n-hexane to achieve concentrations ranging from 10 to 500 ng/mL. Fortify each calibration standard with the this compound internal standard to a final concentration of 100 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately measure 5.0 mL of the beverage sample into a glass centrifuge tube.
-
Spike the sample with 50 µL of the 1000 µg/mL this compound internal standard stock solution to achieve a concentration of 10 µg/L.
-
Add 5.0 mL of dichloromethane to the tube.[4]
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.
-
Repeat the extraction of the aqueous layer with a fresh 5.0 mL aliquot of dichloromethane.
-
Combine the organic extracts.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of n-hexane.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 25°C/min to 280°C, hold for 5 minutes
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: GC-MS SIM Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| DEHP | 149 | 167 | 279 |
| This compound | 153 | 171 | 283 |
Data Presentation
The use of this compound as an internal standard allows for the accurate determination of DEHP concentrations in various beverage samples. The following table summarizes the expected performance characteristics of the method.
Table 2: Method Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/L |
| Limit of Quantitation (LOQ) | 1.5 - 3.0 ng/L |
| Recovery (%) | 90 - 110% |
| Repeatability (RSDr, %) | < 10% |
| Reproducibility (RSDw, %) | < 15% |
Note: The performance data presented is based on typical results from similar validated methods for phthalate analysis in beverages.[6] Actual results may vary depending on the specific matrix and instrumentation.
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Experimental workflow for DEHP analysis in beverages.
Conclusion
The described method provides a reliable and accurate approach for the quantification of DEHP in beverage samples. The incorporation of this compound as an internal standard effectively compensates for potential analytical errors, ensuring high-quality data. The simple liquid-liquid extraction procedure and robust GC-MS analysis make this method suitable for routine monitoring and quality control applications in the beverage industry.
References
- 1. idaea.csic.es [idaea.csic.es]
- 2. mdpi.com [mdpi.com]
- 3. Phthalates in Beverages and Plastic Bottles: Sample Preparation and Determination [ouci.dntb.gov.ua]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of DEHP in Environmental Samples using Isotope Dilution Mass Spectrometry
Introduction
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widely used plasticizer that can be released into the environment, leading to contamination of soil and water resources.[1][2] Due to its potential endocrine-disrupting properties, monitoring DEHP levels in environmental matrices is of significant importance.[3] This application note provides a detailed protocol for the quantitative analysis of DEHP in soil and water samples using an isotope dilution method with Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) as an internal standard. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The methods described herein utilize Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective determination of DEHP.
Experimental Protocols
Sample Preparation
1.1 Water Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of phthalates from aqueous matrices.[4][5]
-
Sample Collection and Preservation: Collect water samples in pre-cleaned amber glass bottles. To minimize degradation, store samples at 4°C and extract within 7 days.
-
Internal Standard Spiking: To a 500 mL water sample, add a known concentration of this compound internal standard solution (e.g., 100 ng).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained analytes with 10 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS/MS or LC-MS/MS analysis.
1.2 Soil Sample Preparation: Pressurized Liquid Extraction (PLE)
This protocol is based on methods developed for the extraction of organic pollutants from solid matrices.[4][6]
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Internal Standard Spiking: Weigh 10 g of the homogenized soil sample into a PLE cell and spike with a known amount of this compound internal standard (e.g., 100 ng).
-
Extraction: Perform pressurized liquid extraction using the following parameters:
-
Solvent: Hexane (B92381)/Acetone (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Cycles: 2
-
-
Concentration and Cleanup: Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator. For cleaner samples, a cleanup step using a Florisil column may be employed. Elute the column with a mixture of hexane and ethyl acetate.
-
Final Volume Adjustment: Adjust the final volume of the cleaned extract to 1 mL with hexane. The sample is now ready for GC-MS/MS analysis.
Instrumental Analysis
2.1 GC-MS/MS Analysis
Gas chromatography coupled with tandem mass spectrometry provides high sensitivity and selectivity for the analysis of DEHP.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min and hold for 5 min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
2.2 LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is an alternative technique, particularly suitable for samples with complex matrices.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: Start with 60% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Ion Source Temperature: 350°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Data Presentation
Table 1: GC-MS/MS MRM Transitions for DEHP and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| DEHP | 149 | 167 | 279 | 15 |
| This compound | 167 | 185 | 297 | 15 |
Note: The precursor ion for DEHP is a characteristic fragment. The precursor for this compound is inferred based on the fragmentation of the deuterated molecule.
Table 2: Method Performance Data
| Parameter | Water | Soil |
| Limit of Detection (LOD) | 0.03 µg/L[4] | 0.02 mg/kg[4] |
| Limit of Quantification (LOQ) | 0.1 µg/L | 0.05 mg/kg[4] |
| Recovery | 86.0 - 99.8%[4] | 84 - 115%[6] |
| Relative Standard Deviation (RSD) | < 18%[4] | < 8%[6] |
Visualizations
Caption: Workflow for DEHP analysis in soil and water samples.
References
- 1. ADEQUACY OF THE DATABASE - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Hydrolysis of Urine for DEHP Metabolite Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Di-(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widely used plasticizer found in numerous consumer and medical products, such as polyvinyl chloride (PVC) bags used for blood storage.[1][2] Human exposure is widespread, and due to potential adverse health effects, monitoring this exposure is a significant public health objective. In the body, DEHP is rapidly metabolized into its primary monoester, mono-(2-ethylhexyl) phthalate (MEHP), which is then further oxidized into secondary metabolites.[2] These metabolites are subsequently conjugated, primarily with glucuronic acid, to increase their water solubility and facilitate urinary excretion.[2]
For accurate biomonitoring, it is essential to measure the total concentration of these metabolites. This requires a deconjugation step to cleave the glucuronic acid moiety from the metabolites before analysis. Enzymatic hydrolysis using β-glucuronidase is the most common and effective method for this purpose, as it is gentler than chemical hydrolysis and reduces the risk of analyte degradation.[3] This application note provides a detailed protocol for the enzymatic hydrolysis of urine samples for the subsequent quantification of major DEHP metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The analytical approach involves the enzymatic cleavage of glucuronidated DEHP metabolites. The enzyme β-glucuronidase catalyzes the hydrolysis of the glycosidic bond between the metabolite (aglycone) and glucuronic acid. This process converts the conjugated, water-soluble forms of the metabolites back to their free, unconjugated forms, which can then be extracted and analyzed.
The selection of the enzyme is critical. While β-glucuronidase/sulfatase mixtures from sources like Helix pomatia are available, purer preparations of β-glucuronidase, such as those from Escherichia coli (E. coli), are often recommended.[4] This is because the sulfatase and lipase (B570770) activities present in mixed enzymes can potentially cleave the ester bonds of the phthalate metabolites themselves, leading to inaccurate quantification.[4]
Key Urinary DEHP Metabolites
The primary and secondary metabolites of DEHP are the main targets for biomonitoring. The five major metabolites account for a significant portion of the orally ingested DEHP dose.[5]
| Abbreviation | Full Name |
| MEHP | Mono-(2-ethylhexyl) phthalate |
| MEHHP | Mono-(2-ethyl-5-hydroxyhexyl) phthalate |
| MEOHP | Mono-(2-ethyl-5-oxohexyl) phthalate |
| MECPP | Mono-(2-ethyl-5-carboxypentyl) phthalate |
| 2cx-MMHP | Mono-(2-carboxymethylhexyl) phthalate |
Experimental Workflow and Reaction
The overall process involves sample preparation, enzymatic hydrolysis, sample cleanup, and instrumental analysis.
The core of the protocol is the enzymatic reaction that deconjugates the metabolites.
Detailed Experimental Protocol
This protocol describes a typical procedure for the enzymatic hydrolysis of DEHP metabolites in urine.
Materials and Reagents
-
Urine Samples: Stored at -70°C until analysis.[6]
-
Enzyme: β-glucuronidase from E. coli (recombinant or purified).
-
Buffer: 1 M Ammonium (B1175870) acetate (B1210297), pH 6.5.
-
Internal Standards: Isotope-labeled standards for each target metabolite (e.g., ¹³C-labeled MEHP, MEOHP, etc.).
-
Reagents for SPE: Methanol (B129727), Acetonitrile (B52724), Formic Acid, Ethyl Acetate (HPLC grade).
-
Equipment: Vortex mixer, centrifuge, incubator or water bath, analytical balance, pH meter, solid-phase extraction (SPE) manifold, LC-MS/MS system.
Sample Handling and Storage
To ensure the stability of the conjugated metabolites, urine samples should be transferred to a refrigerator or cooler immediately after collection and stored permanently at subfreezing temperatures (e.g., -70°C) within hours.[6] Avoid repeated freeze-thaw cycles.
Step-by-Step Hydrolysis Procedure
-
Thaw frozen urine samples completely at room temperature, then vortex for 30 seconds to ensure homogeneity.
-
Transfer a 0.5 mL aliquot of the urine sample to a clean 1.5 mL glass screw-cap vial.[7]
-
Add 100 µL of 1 M ammonium acetate buffer to the sample.[7]
-
Add 10 µL of the internal standard mixture containing the isotope-labeled DEHP metabolites.
-
Add 10 µL of β-glucuronidase enzyme solution. The exact amount and activity should be optimized based on the supplier's specifications (a typical target is ≥2000 units per sample).
-
Gently mix the vials.
-
Incubate the samples at 37°C for 2 hours.[7] Some protocols may use different times or temperatures, but 37°C for 90-120 minutes is common.[7][8]
-
After incubation, stop the reaction by adding a quenching agent (e.g., a strong acid like formic acid to denature the enzyme) or by immediately proceeding to the extraction step.
Post-Hydrolysis Sample Cleanup (Offline SPE)
After hydrolysis, the sample must be cleaned to remove matrix interferences before LC-MS/MS analysis. Solid-phase extraction is a common technique.[9][10]
-
Conditioning: Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Loading: Load the entire hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elution: Elute the target analytes (now in their free form) with a stronger organic solvent like acetonitrile or ethyl acetate.[1]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of mobile phase for LC-MS/MS injection.
LC-MS/MS Analysis
The final extracts are analyzed using an LC-MS/MS system, typically with a C18 or phenyl-hexyl analytical column.[1][5] Detection is performed using electrospray ionization (ESI) in negative ion mode via multiple reaction monitoring (MRM).[1][2]
Quantitative Data and Performance
The goal of the hydrolysis step is to achieve complete or near-complete deconjugation of all target metabolites. The efficiency can vary based on the enzyme source, pH, temperature, and incubation time.[3][11] Under optimized conditions, extraction recoveries greater than 90% are achievable for the major DEHP metabolites.[1]
The table below summarizes typical conditions and expected performance for the hydrolysis of DEHP metabolites.
| Parameter | Condition / Value | Rationale / Comment |
| Enzyme Source | β-glucuronidase from E. coli | Recommended due to high specificity for β-glucuronides and lack of interfering sulfatase/lipase activity.[4] |
| Sample Volume | 0.1 - 1.0 mL | 0.5 mL is a common starting volume.[7] |
| Buffer | Ammonium Acetate (pH ~6.5) | Provides optimal pH for enzyme activity while being compatible with LC-MS/MS.[7] Proper buffering is crucial as urine pH can vary widely.[11] |
| Incubation Temp. | 37°C | Standard physiological temperature that provides good enzyme activity.[7] |
| Incubation Time | 90 - 120 minutes | Sufficient time for complete hydrolysis under optimal enzyme concentration.[7][8] |
| Expected Recovery | >90% | With an optimized protocol, high recovery of the total (free + conjugated) metabolite concentration is expected.[1] |
References
- 1. Determination of five di-(2-ethylhexyl)phthalate metabolites in urine by UPLC-MS/MS, markers of blood transfusion misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kurabiotech.com [kurabiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological monitoring of the five major metabolites of di-(2-ethylhexyl)phthalate (DEHP) in human urine using column-switching liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of DEHP for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and its metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step to enhance the volatility and thermal stability of these compounds, thereby improving chromatographic separation and detection sensitivity. The following sections detail commonly employed derivatization techniques, including silylation and transesterification, along with specific experimental protocols.
Introduction to Derivatization for Phthalate Analysis
Phthalates, particularly their more polar metabolites, often require derivatization prior to GC-MS analysis. The primary goals of derivatization in this context are:
-
Increased Volatility: To ensure the analytes can be readily vaporized in the GC injector and transported through the analytical column.
-
Enhanced Thermal Stability: To prevent the degradation of analytes at the high temperatures of the GC system.
-
Improved Chromatographic Performance: To yield sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.
-
Increased Sensitivity: To generate derivatives that produce characteristic and abundant ions in the mass spectrometer, improving detection limits.
The most common derivatization strategies for DEHP and its metabolites are silylation and transesterification.
Silylation: A Common Derivatization Approach
Silylation involves the replacement of active hydrogen atoms in the analyte molecule with a trimethylsilyl (B98337) (TMS) group. This process effectively masks polar functional groups such as hydroxyl (-OH) and carboxyl (-COOH) present in DEHP metabolites, making them more volatile and amenable to GC-MS analysis. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS) or pyridine (B92270).
Protocol 1: Silylation of DEHP Metabolites using BSTFA
This protocol is adapted for the derivatization of DEHP metabolites, which are common targets in biomonitoring studies.
Materials:
-
Sample extract containing DEHP metabolites dissolved in a suitable solvent (e.g., acetonitrile).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Acetonitrile (anhydrous).
-
Heating block or oven.
-
GC vials with inserts.
-
Micropipettes.
Procedure:
-
Sample Preparation: Transfer a known volume of the sample extract into a GC vial. If the sample is in an aqueous solution, it must be completely dried under a stream of nitrogen before proceeding.
-
Reagent Addition: To the dried sample residue, add 50 µL of acetonitrile.
-
Add 10 µL of BSTFA (+ 1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and heat at 75°C for 40 minutes in a heating block or oven.[1]
-
Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation using MSTFA and Pyridine Catalyst
This protocol provides an alternative silylation method using MSTFA, which is known for producing volatile by-products, and pyridine as a catalyst.
Materials:
-
Sample extract containing DEHP or its metabolites.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Pyridine (anhydrous).
-
Suitable solvent (e.g., Dichloromethane, DCM).
-
Heating block or sand bath.
-
GC vials.
-
Micropipettes.
Procedure:
-
Sample Preparation: Transfer the sample into a GC vial. If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in a small volume of DCM (e.g., 50 µL).
-
Reagent Addition: Add 80 µL of MSTFA to the vial.
-
Add 20 µL of pyridine to act as a catalyst.
-
Reaction: Securely cap the vial and heat it at 80°C for 30 minutes using a heating block or sand bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is ready for GC-MS analysis.
Transesterification: An Alternative Derivatization Method
Transesterification is a chemical reaction that exchanges the organic group of an ester with the organic group of an alcohol. In the context of DEHP analysis, this method can be used to convert DEHP into a more volatile diester, such as dimethyl phthalate, by reacting it with methanol (B129727) in the presence of a catalyst. This approach can be particularly useful for simplifying the chromatogram and improving the peak shape of the analyte.
Protocol 3: Transesterification of DEHP to Dimethyl Phthalate
This protocol outlines a general procedure for the transesterification of DEHP.
Materials:
-
Sample containing DEHP.
-
Methanol (anhydrous).
-
Acetyl Chloride or anhydrous HCl as a catalyst.
-
Saturated sodium chloride (NaCl) solution.
-
Centrifuge tubes with screw caps.
-
Heating block or water bath.
-
Centrifuge.
Procedure:
-
Sample Preparation: Place the sample containing DEHP into a screw-capped centrifuge tube.
-
Reagent Addition: Add 4 mL of a freshly prepared methylation mixture (methanol:acetyl chloride, 20:1 v/v).
-
Add 1 mL of hexane to the tube.
-
Reaction: Tightly cap the tube and heat at 100°C for 15 minutes.[2] A single phase should be observed at this temperature.
-
Phase Separation: After heating, allow the tube to cool to room temperature. Add 1 mL of distilled water, which will induce the separation of the hexane and methanol/water layers.
-
Extraction: Centrifuge the tube briefly to ensure complete phase separation. Carefully transfer the upper hexane layer, which contains the dimethyl phthalate derivative, to a clean GC vial.
-
Drying (Optional): For samples with any residual water, the hexane extract can be passed through a small column of anhydrous sodium sulfate.
-
Analysis: The resulting hexane solution is ready for injection into the GC-MS.
Quantitative Data Summary
Direct quantitative comparisons of the efficiency of different derivatization methods specifically for DEHP are not extensively available in the reviewed literature. However, the performance of GC-MS methods for the analysis of DEHP and its metabolites, often following a derivatization step, has been reported. The following table summarizes key quantitative parameters from relevant studies.
| Analyte(s) | Derivatization Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| DEHP Metabolites (MEHP, MEOHP, MEHHP) | Silylation (BSTFA + 1% TMCS) | Not specified | Not specified | Not specified, but RSD of 3.69-8.21% for QC samples | [1] |
| Phthalate Metabolites (including MEHP) | No Derivatization | 0.029 ng (per 2 µL injection) | 0.087 ng (per 2 µL injection) | >0.9817 | |
| Hormones and UV Filters | Silylation (MSTFA) | 0.1 - 1.3 µg/L | 0.3 - 4.2 µg/L | >0.9 | |
| DEHP | No Derivatization | S/N of 94 at 0.05 mg/L | Not specified | 0.999 | [3] |
Note: The data presented is for the overall analytical method and not a direct measure of the derivatization yield.
Diagrams
Caption: General workflow for the GC-MS analysis of DEHP, including the derivatization step.
Caption: Schematic of the silylation reaction for a DEHP metabolite.
References
Troubleshooting & Optimization
mitigating matrix effects in DEHP analysis with LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during DEHP analysis that may be related to matrix effects.
Problem: Poor peak shape, peak splitting, or retention time shifts between samples.
-
Possible Cause: Co-eluting matrix components can interact with the analyte or the analytical column, affecting the chromatography.[1] This can alter the retention time and peak shape.[1]
-
Solution:
-
Optimize Chromatographic Conditions: Adjust the gradient, mobile phase composition, or change the analytical column to improve separation between DEHP and interfering matrix components.[2][3]
-
Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interfering compounds.[4][5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar chromatographic shifts, allowing for accurate quantification despite retention time variations.[1]
-
Problem: Low analyte response or signal suppression.
-
Possible Cause: Co-eluting matrix components compete with the analyte for ionization in the MS source, leading to a decreased signal, a phenomenon known as ion suppression.[2][4][6][7] This is a common issue in complex biological matrices.[4]
-
Solution:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[3][4] Techniques like SPE and LLE are highly effective.[4][5][8]
-
Dilute the Sample: If the DEHP concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.[7][9]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the signal suppression observed in the samples.[9][10]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): The SIL-IS will be affected by ion suppression in the same way as the native analyte, providing a reliable way to correct for signal loss.[1][11][12]
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI).[7][10]
-
Problem: High analyte response or signal enhancement.
-
Possible Cause: Although less common than suppression, some matrix components can enhance the ionization of the analyte, leading to an artificially high signal.[10][13]
-
Solution:
Problem: High background or contamination with DEHP.
-
Possible Cause: DEHP is a ubiquitous environmental contaminant and is often present in laboratory equipment, solvents, and reagents.[14][15]
-
Solution:
-
Use Phthalate-Free Labware: Whenever possible, use glassware or polypropylene (B1209903) labware that is certified to be free of phthalates.[16]
-
Solvent and Reagent Blanks: Regularly analyze blanks of all solvents and reagents to check for DEHP contamination.[15]
-
Minimize Sample Handling: Reduce the number of sample preparation steps and the use of plastic materials to a minimum.[15][17]
-
Use an Isolator Column: An isolator column can be placed between the pump and the autosampler to trap phthalate contamination from the LC system.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis of DEHP?
A1: Matrix effects are the alteration of the ionization efficiency of DEHP or its metabolites by co-eluting compounds from the sample matrix.[1][18] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate quantification.[13][18]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method is the post-extraction spike comparison.[9] You compare the response of an analyte spiked into a blank matrix extract to the response of the same analyte in a neat solvent. A significant difference in the signal indicates the presence of matrix effects.[9] Another approach is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][9]
Q3: What is the most effective strategy to mitigate matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for compensating for matrix effects.[1][11][12] The SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same manner, allowing for accurate correction of the analyte signal.
Q4: Which sample preparation technique is best for reducing matrix effects in biological samples like serum or urine?
A4: For complex biological matrices, more extensive sample preparation is often necessary.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing a wide range of interfering compounds and concentrating the analyte.[5][8][19]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup and analyte enrichment.[5][8][11]
-
Protein Precipitation: While simpler, this method may not remove as many interfering components as SPE or LLE.[14]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Dilution can be an effective strategy if the concentration of DEHP in your samples is sufficiently high.[7][9] By diluting the sample, you reduce the concentration of all matrix components, which can lessen the impact of ion suppression or enhancement. However, this will also lower the analyte concentration, which may not be feasible for trace-level analysis.
Quantitative Data Summary
The following table summarizes the impact of matrix effects on DEHP analysis in various sample matrices.
| Sample Matrix | Matrix Effect Observed | Mitigation Strategy | Reference |
| Compostable Waste | >15% Ion Suppression | Internal Standardization | [6] |
| Surface Waters | <1% Ion Suppression | Internal Standardization | [6] |
| Rice | Non-significant matrix effect | QuEChERS cleanup | [20] |
| Human Serum | Contamination is a major issue | Minimized cleanup steps | [15][17] |
| Distilled Beverages | Trace level detection | Dilute and shoot |
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) for DEHP Metabolites in Urine
This protocol is a generalized procedure based on common practices for the extraction of phthalate metabolites from urine.
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Centrifuge at 3000 rpm for 10 minutes to pellet any precipitate.
-
To 1 mL of urine supernatant, add 50 µL of β-glucuronidase solution and an appropriate amount of the stable isotope-labeled internal standard mix.
-
Incubate at 37°C for 2 hours to deconjugate the metabolites.
-
Acidify the sample by adding 100 µL of 1 M formic acid.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge sequentially with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the analytes with 2 mL of methanol into a clean collection tube.
-
A second elution with 2 mL of acetonitrile (B52724) can be performed to ensure complete recovery of all metabolites.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: A typical experimental workflow for the analysis of DEHP and its metabolites by LC-MS/MS.
Caption: A logical troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. providiongroup.com [providiongroup.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s4science.at [s4science.at]
- 17. researchgate.net [researchgate.net]
- 18. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
reducing background contamination in phthalate analysis
Welcome to the Technical Support Center for Phthalate (B1215562) Analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background contamination during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during phthalate analysis.
Issue 1: High Phthalate Background in Blanks
-
Symptoms: Consistently high levels of common phthalates (e.g., DEHP, DBP) in solvent blanks and procedural blanks, making it difficult to achieve required low detection limits.
-
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Solvents | Use high-purity, phthalate-free or "distilled-in-glass" solvents. If contamination is suspected, you can test solvents by concentrating a large volume (e.g., 100 mL) down to 1 mL and analyzing the concentrate. New bottles of even high-purity solvents should be tested before use. |
| Leaching from Plastic Labware | Avoid all plastic containers, pipette tips, and tubing whenever possible, as phthalates are common plasticizers. Opt for glassware, stainless steel, or other inert materials. If plasticware is necessary, choose items made from polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE), which generally have lower phthalate content than polyvinyl chloride (PVC). |
| Improperly Cleaned Glassware | Implement a rigorous glassware cleaning protocol. This should include a solvent rinse, washing with a lab-grade detergent in hot water, thorough rinsing with tap and deionized water, followed by a final rinse with a high-purity solvent like acetone (B3395972) or hexane (B92381). For the most critical applications, bake glassware in a muffle furnace at 400°C for at least 30 minutes (volumetric glassware should not be baked). |
| Environmental Contamination | Laboratory air and dust are significant sources of phthalate contamination. Keep samples covered whenever possible and work in a clean, well-ventilated area. Store cleaned glassware covered with baked aluminum foil. Be aware of potential sources in the lab environment itself, such as vinyl flooring, paints, and electrical cables. |
| Contamination from Lab Equipment | Components of analytical instruments such as autosampler vials, septa, and tubing can leach phthalates. Use glass vials with PTFE-lined caps. Regularly run solvent blanks to check for carryover in the injection port and column. PEEK tubing, in particular, can accumulate phthalates. |
| Personal Care Products | Analysts should avoid using cosmetics, lotions, and other personal care products before and during sample preparation, as these can contain phthalates. |
Issue 2: Inconsistent or Irreproducible Phthalate Levels
-
Symptoms: Phthalate concentrations vary significantly between replicate samples, and spike recovery experiments show poor and inconsistent results.
-
Possible Causes & Solutions:
| Cause | Solution |
| Cross-Contamination | Dedicate glassware and equipment for phthalate analysis to avoid cross-contamination between samples of varying concentrations. Ensure thorough cleaning of all apparatus between samples. |
| Inhomogeneous Sample | For solid or viscous samples, ensure the sample is thoroughly homogenized before taking an aliquot for extraction. |
| Variable Extraction Efficiency | Optimize your extraction method for the specific sample matrix. Maintain consistency in solvent volumes, extraction times, and agitation to ensure reproducible results. |
| Instrument Carryover | High-concentration samples can contaminate the injection port and analytical column, affecting subsequent runs. Run solvent blanks between samples to check for carryover. If carryover is observed, develop a robust wash method for the autosampler syringe and injection port. |
Frequently Asked Questions (FAQs)
Q1: What are the most common phthalates that cause background contamination?
A1: The most frequently identified background contaminants are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). Other commonly detected phthalates include Diethyl phthalate (DEP) and Diisobutyl phthalate (DIBP).
Q2: Can I use plastic materials if they are labeled "phthalate-free"?
A2: While "phthalate-free" plastics are a better option, it is still best to avoid plastic materials for ultra-trace analysis whenever possible. Cross-contamination can still occur from other sources in the laboratory environment. Always test a new batch of consumables for phthalate contamination before use in critical analyses.
Q3: How can I test my solvents for phthalate contamination?
A3: To check your solvents, concentrate a large volume (e.g., 100 mL) down to a small volume (e.g., 1 mL) using a gentle stream of nitrogen in a clean glass tube. Analyze the concentrated solvent by GC/MS or LC/MS.
Q4: Is it necessary to run a procedural blank with every batch of samples?
A4: Yes, it is critical to process a procedural blank (a blank sample that undergoes the entire sample preparation process) with each batch of samples. This helps to assess the level of contamination introduced during sample handling and preparation.
Q5: What type of septa should I use for my GC vials?
A5: Use PTFE-lined silicone septa. The PTFE lining provides an inert barrier between the sample and the silicone, which can be a source of phthalate contamination.
Quantitative Data Summary
The following table summarizes reported leaching of common phthalates from various laboratory consumables.
| Laboratory Consumable | Phthalate Detected | Maximum Leaching Level (µg/cm²) |
| Pipette Tips | DEHP | 0.36 |
| DINP | 0.86 | |
| Plastic Filter Holders (PTFE) | DBP | 2.49 |
| Plastic Filter Holders (Regenerated Cellulose) | DBP | 0.61 |
| Plastic Filter Holders (Cellulose Acetate) | DMP | 5.85 |
| Parafilm® | DEHP | 0.50 |
Experimental Protocols
1. Rigorous Glassware Cleaning Protocol
-
Objective: To prepare scrupulously clean glassware to minimize background phthalate contamination.
-
Materials:
-
Glassware to be cleaned
-
Laboratory-grade detergent (if necessary)
-
Tap water
-
Deionized water
-
High-purity acetone
-
High-purity hexane
-
Muffle furnace
-
Aluminum foil
-
-
Procedure:
-
Initial Wash: If glassware is visibly dirty, wash with a laboratory-grade detergent and hot tap water.
-
Rinsing: Rinse thoroughly with tap water, followed by several rinses with deionized water.
-
Solvent Rinse: Rinse the glassware with high-purity acetone, followed by a rinse with high-purity hexane to remove organic residues.
-
Baking (for non-volumetric glassware): Place the glassware in a muffle furnace and bake at 400°C for at least 30 minutes.
-
Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment. Immediately after cooling, cover the openings of the glassware with pre-cleaned aluminum foil (baked in the muffle furnace).
-
2. Sample Preparation: Extraction of Phthalates from Plastic Material
-
Objective: To extract phthalates from a solid plastic matrix for quantification.
-
Materials:
-
Plastic sample
-
Glass vials with PTFE-lined caps
-
Methylene (B1212753) chloride (high-purity)
-
Sonicator
-
Syringe filter (0.45 µm, PTFE)
-
-
Procedure:
-
Sample Comminution: Cut the plastic sample into small pieces (no larger than 2 mm).
-
Weighing: Accurately weigh approximately 1 g of the cut plastic sample into a clean glass vial.
-
Solvent Addition: Add 40 mL of methylene chloride to the vial.
-
Extraction: Place the vial in a sonicator bath and sonicate at 35°C for 20 minutes.
-
Filtration: Allow the extract to cool to room temperature. Filter an aliquot of the extract through a 0.45 µm PTFE syringe filter into a clean autosampler vial with a glass insert.
-
Analysis: The sample is now ready for GC/MS or LC/MS analysis.
-
3. GC/MS Analysis of Phthalates
-
Objective: To separate and quantify phthalates in a prepared sample extract.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC/MS)
-
Typical GC/MS Parameters:
| Parameter | Setting |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL, splitless |
| Oven Program | Initial 50°C for 1 min, ramp at 30°C/min to 280°C, then ramp at 15°C/min to 310°C and hold for 5 min. |
| Transfer Line Temp. | 290°C |
| MS Source Temp. | 300°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Synchronous Selected Ion Monitoring (SIM)/Scan Mode |
Visualizations
Caption: A logical workflow for troubleshooting high phthalate background.
Technical Support Center: Troubleshooting Poor Recovery of DEHP-d38 in Sample Preparation
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the sample preparation of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38), a common internal standard in phthalate (B1215562) analysis. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common reasons for poor recovery of this compound?
Poor recovery of this compound is often attributed to several factors during sample preparation. The primary causes include:
-
Contamination: Phthalates are ubiquitous in laboratory environments, leading to high background levels in blank samples and potentially affecting the accuracy of your results.[1][2] Common sources of contamination include plastic labware (e.g., pipette tips, containers), solvents, reagents, and even components of analytical instruments.[1]
-
Adsorption to Surfaces: DEHP, being a high molecular weight phthalate, has a tendency to adsorb to glass and plastic surfaces, leading to significant analyte loss, especially at low concentrations.[1]
-
Matrix Effects: Complex sample matrices can contain substances that interfere with the extraction and analysis of this compound.[1] This can lead to ion suppression or enhancement in mass spectrometry-based methods.
-
Incomplete Extraction: The hydrophobic nature of this compound can make its complete extraction from certain sample matrices challenging.[1] The choice of extraction solvent and technique is critical for achieving high recovery.
-
Suboptimal Sample Preparation Parameters: Factors such as incorrect solvent polarity, pH, or temperature during the extraction process can significantly impact the recovery of this compound.[1]
Q2: My blank samples show high levels of DEHP. How can I minimize contamination?
Minimizing background contamination is crucial for accurate phthalate analysis. Here are some key steps to take:
-
Use Phthalate-Free Labware: Whenever possible, utilize labware certified as phthalate-free. Glass and stainless steel are generally preferred over plastic.[1]
-
Thorough Glassware Cleaning: Scrupulously clean all glassware by rinsing with high-purity water, followed by acetone, and then hexane.[1][3] Heat-treating non-volumetric glassware at 400°C for at least two hours can also be effective.[4]
-
High-Purity Solvents and Reagents: Employ pesticide-grade or equivalent high-purity solvents for all sample preparation and analytical steps to avoid introducing phthalate contaminants.[1][3]
-
Procedural Blanks: Always include procedural blanks (reagents without the sample matrix) in your analytical runs to monitor for contamination.[1]
-
Dedicated Lab Space: If feasible, conduct phthalate analysis in a dedicated clean room or an area with minimal plastic materials to reduce airborne contamination.[5]
Q3: I'm experiencing low and inconsistent recoveries with my Solid-Phase Extraction (SPE) method. What should I check?
Low and erratic recoveries in SPE are common when working with high molecular weight phthalates like this compound. Here is a step-by-step troubleshooting guide:
-
Sorbent Selection: Ensure the SPE sorbent is appropriate for a hydrophobic compound like this compound. C18 and polymeric sorbents are common choices.
-
Conditioning and Equilibration: Inadequate conditioning of the SPE cartridge can lead to poor retention of the analyte. Ensure the sorbent is properly wetted with an appropriate solvent (e.g., methanol) followed by an equilibration step with reagent water or a buffer that matches the sample's pH.
-
Sample Loading: The flow rate during sample loading is critical. A slow and steady flow rate ensures sufficient interaction time between the analyte and the sorbent. If the sample is too viscous, dilution with a suitable solvent may be necessary.
-
Washing Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. You may need to optimize the composition of the wash solvent.
-
Elution Step: Ensure the elution solvent is strong enough to completely desorb the this compound from the sorbent. Consider using a stronger solvent or increasing the elution volume. Allowing the elution solvent to soak in the cartridge for a few minutes before elution can sometimes improve recovery.
Q4: I am observing peak tailing for this compound in my chromatograms. What could be the cause?
Peak tailing in chromatography can be caused by several factors:
-
Active Sites in the GC/LC System: Active sites in the injector liner, column, or detector can interact with phthalates, leading to peak tailing.[6] Using deactivated liners and guard columns can help mitigate this issue.[6]
-
Column Degradation: The stationary phase of the analytical column can degrade over time, leading to poor peak shape. Replacing the column may be necessary.[6]
-
Inappropriate Chromatographic Parameters: Suboptimal oven temperature programming, carrier gas flow rate, or mobile phase composition can affect peak shape.[6]
-
Matrix Effects: Co-eluting matrix components can interfere with the chromatography of this compound. A more effective sample clean-up, such as an additional SPE step, may be required.[1]
Quantitative Data on DEHP Recovery
The recovery of DEHP can vary significantly depending on the sample matrix and the extraction method employed. The following table summarizes reported recovery rates from various studies.
| Extraction Method | Matrix | Recovery Rate (%) | Analytical Method |
| Solid-Phase Extraction (SPE) | Drinking Water, Soft Drinks, Milk Powder | 83.0 - 102.5 | HPLC-ESI-MS |
| Solid-Phase Extraction (SPE) | Tap and Waste Water | 75 - 112 | GC-MS |
| Solid-Phase Extraction (SPE) | Surface Water | 120 (RSD 22%) | GC-MS |
| Solid-Phase Extraction (SPE) | Water and Soil | 86.0 - 99.8 | HPLC-MS |
| Liquid-Liquid Extraction (LLE) | Non-alcoholic beverages | Not explicitly stated, but method was validated | GC-MS/MS |
| Protein Precipitation | Rat Plasma and Feces | 87.4 - 104.8 | UPLC-MS/MS |
Note: The wide range in recovery rates can be attributed to variations in experimental conditions, sorbent materials, and the specific composition of the sample matrix.
Detailed Experimental Protocol: this compound Sample Preparation from Water
This protocol provides a general framework for the extraction of this compound from water samples using Solid-Phase Extraction (SPE) for subsequent GC-MS or LC-MS analysis.
Materials:
-
This compound internal standard solution
-
SPE cartridges (e.g., C18, 500 mg)
-
Methanol (B129727) (high purity, pesticide grade)
-
Dichloromethane (B109758) (high purity, pesticide grade)
-
n-Hexane (high purity, pesticide grade)
-
Reagent water (phthalate-free)
-
Glassware (scrupulously cleaned)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Collection: Collect the water sample in a pre-cleaned glass container.
-
Spiking: Add a known amount of this compound internal standard solution to the water sample.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of dichloromethane through the SPE cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the spiked water sample onto the conditioned SPE cartridge at a slow and consistent flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by passing nitrogen or applying a vacuum for 10-20 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 5-10 mL of dichloromethane or another suitable organic solvent. Collect the eluate in a clean glass tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis:
-
Transfer the concentrated extract to an autosampler vial for GC-MS or LC-MS analysis.
-
Troubleshooting Workflow for Poor this compound Recovery
The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.
Caption: A troubleshooting workflow for poor this compound recovery.
References
Technical Support Center: Isotopic Exchange of Deuterium in DEHP-d38
Welcome to the technical support center for addressing isotopic exchange in DEHP-d38. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange is a chemical reaction where a deuterium (B1214612) (D) atom in a labeled compound is replaced by a hydrogen (H) atom from the surrounding environment, or vice versa.[1] For this compound, this is a concern because it can compromise the isotopic purity of the internal standard, leading to inaccurate and inconsistent quantitative results in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).[2] The loss of deuterium atoms from this compound and their replacement with hydrogen (a process often called "back-exchange") can lead to an underestimation of the true analyte concentration.
Q2: Which deuterium atoms in my this compound are most likely to undergo exchange?
A: The susceptibility of a deuterium atom to exchange depends on its chemical environment within the molecule. Based on the structure of this compound, the deuterium atoms can be categorized by their stability:
-
Most Stable: The four deuterium atoms on the aromatic ring are generally the most stable. Aromatic C-D bonds are typically strong and less prone to exchange under standard analytical conditions. However, exchange can be catalyzed by strong acids.
-
Moderately Stable: The deuterium atoms on the alkyl chains (the 2-ethylhexyl groups) are also relatively stable. C-D bonds on alkyl chains are not typically considered labile.
-
Potentially Labile: The deuterium atoms on the carbon alpha to the carbonyl group of the ester are the most susceptible to exchange, particularly under basic conditions. This is due to the potential for enolate formation, which facilitates the exchange of these alpha-deuterons.
Q3: What experimental conditions can promote deuterium exchange in this compound?
A: Several factors can increase the risk of isotopic exchange:
-
pH: Extreme pH conditions are a primary driver of deuterium exchange.
-
Basic conditions (high pH): Promote the exchange of deuterium atoms on the carbon alpha to the carbonyl group through enolization.[3]
-
Acidic conditions (low pH): Can catalyze the exchange of deuterium atoms on the aromatic ring.
-
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for exchange. The use of aprotic solvents (e.g., acetonitrile (B52724), hexane) is generally preferred for storing and handling deuterated standards.
-
Long-term Storage in Protic Solvents: Storing this compound solutions in protic solvents for extended periods, even at low temperatures, can lead to gradual isotopic exchange.
Q4: How can I detect if my this compound is undergoing isotopic exchange?
A: Isotopic exchange can be detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry: A shift in the isotopic distribution of the this compound molecule can be observed. The appearance of ions with lower m/z values (e.g., M-1, M-2, etc., where M is the mass of the fully deuterated molecule) indicates the loss of deuterium atoms. High-resolution mass spectrometry is particularly useful for resolving these isotopologues.[4]
-
NMR Spectroscopy: 1H NMR can be used to detect the appearance of proton signals in regions that should be silent in a fully deuterated standard. 2H NMR can monitor the decrease in the intensity of deuterium signals at specific positions.
Troubleshooting Guides
Issue: Inconsistent or inaccurate quantitative results when using this compound internal standard.
This is a common problem that can arise from several sources. Follow this troubleshooting guide to identify and resolve the issue.
Step 1: Verify the Isotopic Purity of Your this compound Stock.
-
Action: Analyze a fresh dilution of your this compound stock solution directly by high-resolution mass spectrometry.
-
Expected Outcome: The mass spectrum should show a dominant peak corresponding to the fully deuterated molecule, with a predictable isotopic distribution.
-
Troubleshooting: If you observe significant peaks at lower m/z values, your stock may have degraded or was of insufficient initial purity. Consider purchasing a new, certified standard.
Step 2: Evaluate the Potential for Back-Exchange During Sample Preparation.
-
Action: Prepare two sets of samples. In "Set A," spike a known amount of this compound into your sample matrix just before analysis. In "Set B," spike the same amount of this compound at the beginning of your entire sample preparation workflow.
-
Expected Outcome: The mass spectra of this compound from both sets should be nearly identical.
-
Troubleshooting: If "Set B" shows a greater degree of back-exchange (more lower m/z ions) compared to "Set A," your sample preparation steps (e.g., extraction, evaporation, reconstitution) are likely causing the isotopic exchange. Pinpoint the specific step by analyzing the standard after each stage of the preparation process.
Step 3: Assess the Influence of pH and Temperature in Your Workflow.
-
Action: Review your experimental protocol for any steps involving strongly acidic or basic conditions, or elevated temperatures.
-
Expected Outcome: Ideally, sample processing should be conducted at or near neutral pH and at low temperatures to minimize exchange.
-
Troubleshooting: If your protocol involves harsh pH or high temperatures, consider modifying the procedure. For example, use a milder extraction method or perform temperature-sensitive steps on ice.
Step 4: Check for Co-elution of this compound and the Analyte.
-
Action: In your LC-MS analysis, overlay the chromatograms of the analyte and the this compound internal standard.
-
Expected Outcome: The analyte and the internal standard should co-elute perfectly.
-
Troubleshooting: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If you observe a separation, this can lead to differential matrix effects and inaccurate quantification. Adjust your chromatographic method (e.g., gradient, column chemistry) to achieve co-elution.[5]
Data Presentation
Table 1: Susceptibility of Deuterium Atoms in this compound to Isotopic Exchange
| Position of Deuterium | Lability | Conditions Promoting Exchange |
| Aromatic Ring (4 D atoms) | Low | Strong acidic conditions |
| Alkyl Chains (34 D atoms) | Low to Moderate | Prolonged exposure to protic solvents, high temperatures |
| Alpha to Carbonyl (2 D atoms per side chain) | High | Basic conditions (pH > 8) |
Table 2: Mass Spectral Data for Monitoring Deuterium Exchange in this compound
| Isotopologue | Description | Expected m/z (Monoisotopic) | Implication |
| d38 | Fully Deuterated | 428.5155 | Intact Standard |
| d37 | Loss of one Deuterium | 427.5092 | Minor Exchange |
| d36 | Loss of two Deuterium | 426.5029 | Moderate Exchange |
| d35 | Loss of three Deuterium | 425.4966 | Significant Exchange |
| d0 | Non-deuterated DEHP | 390.2770 | Complete Exchange/Contamination |
(Note: m/z values are for the protonated molecule [M+H]+ and may vary slightly based on instrumentation and adduct formation.)
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability in a Sample Matrix
-
Objective: To determine if the sample matrix and preparation procedure induce isotopic exchange.
-
Materials:
-
This compound stock solution (certified purity)
-
Blank sample matrix (e.g., plasma, tissue homogenate)
-
Solvents used in the extraction procedure (e.g., acetonitrile, hexane, methanol)
-
High-resolution mass spectrometer
-
-
Procedure:
-
Prepare a "Time Zero" sample by spiking a known concentration of this compound into the blank matrix and immediately proceeding to the final analysis step (e.g., LC-MS injection).
-
Prepare an "Incubated" sample by spiking the same concentration of this compound into the blank matrix and subjecting it to the entire sample preparation workflow (including any incubation steps, pH adjustments, and temperature changes).
-
Analyze both the "Time Zero" and "Incubated" samples by high-resolution mass spectrometry.
-
Compare the isotopic distribution of this compound between the two samples.
-
-
Data Analysis:
-
Calculate the percentage of back-exchange by comparing the peak areas of the d38 isotopologue and the lower mass isotopologues (d37, d36, etc.).
-
A significant increase in the lower mass isotopologues in the "Incubated" sample indicates that the sample preparation procedure is causing deuterium exchange.
-
Protocol 2: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare stable stock and working solutions of this compound while minimizing the risk of isotopic exchange.
-
Materials:
-
Neat or solid this compound
-
High-purity, anhydrous aprotic solvent (e.g., acetonitrile or ethyl acetate)
-
Inert gas (e.g., nitrogen or argon)
-
Amber glass vials with PTFE-lined caps
-
-
Procedure for Stock Solution:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a gentle stream of inert gas, accurately weigh the desired amount of this compound.
-
Dissolve the standard in the chosen aprotic solvent in a Class A volumetric flask.
-
Mix thoroughly and store in a tightly sealed amber vial at the recommended temperature (typically -20°C or colder for long-term storage).
-
-
Procedure for Working Solutions:
-
Allow the stock solution to warm to room temperature before use.
-
Prepare working solutions by diluting the stock solution with the same aprotic solvent or a solvent compatible with your analytical method.
-
Prepare fresh working solutions as needed and store them at low temperatures when not in use. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.
-
Visualizations
References
Technical Support Center: Optimizing Injection Parameters for Phthalate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phthalate (B1215562) analysis. The information is designed to help you optimize your injection parameters and overcome common challenges encountered during gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your phthalate analysis.
Question: I'm observing peak tailing for my phthalate standards in my GC-MS analysis. What are the likely causes and how can I fix it?
Answer: Peak tailing for phthalates in GC-MS is a common issue that can often be attributed to active sites within the injection port or contamination. Phthalates are prone to interacting with silanol (B1196071) groups in the liner or adsorbing to non-specific sites, especially if the liner is dirty.[1]
Here are the primary causes and solutions:
-
Contaminated or Active Liner: The glass liner in the injection port can accumulate non-volatile residues from previous injections, creating active sites that interact with phthalates.
-
Solution: Replace the liner. If the issue persists, consider using a liner with deactivation, such as a silylated liner, to minimize interactions.[1]
-
-
Septum Bleed or Particles: Pieces of the septum can fall into the liner during injection, creating a surface where phthalates can adsorb.
-
Improper Injection Port Temperature: If the injector temperature is too low, higher molecular weight phthalates may not vaporize completely and efficiently, leading to broader, tailing peaks.
Question: My phthalate peaks are co-eluting. How can I improve separation?
Answer: Co-elution of phthalates is a frequent challenge due to their structural similarities. Many phthalates share a common base peak ion at m/z 149, making mass spectral deconvolution difficult.[6] Optimizing your GC method is the most effective way to resolve co-eluting peaks.
Key optimization strategies include:
-
Modify the GC Oven Temperature Program:
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., from 20°C/min to 10°C/min) increases the interaction time of the analytes with the stationary phase, which can enhance separation.
-
Introduce an Isothermal Hold: Adding a hold at a temperature just below the elution temperature of the co-eluting pair can provide the necessary time for them to separate.
-
-
Select a Different GC Column: The choice of stationary phase is critical for phthalate separation.
-
Recommendation: Columns with a 5-type (e.g., Rxi-5ms) or XLB-type (e.g., Rxi-XLB) stationary phase are commonly used and provide good resolution for a wide range of phthalates.[6] For particularly challenging separations, consider a more polar phase.
-
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium is recommended) can improve chromatographic efficiency and resolution.[3]
Question: I'm seeing significant phthalate background contamination in my blank injections. What are the common sources and how can I minimize them?
Answer: Phthalates are ubiquitous in laboratory environments, making background contamination a major challenge.[7][8][9] Common sources include plastic components in your analytical system, solvents, glassware, and even the laboratory air.
Here are steps to identify and minimize contamination:
-
System Blanks: Run system blanks (injecting no solvent) to determine if the contamination is coming from the GC-MS system itself (e.g., septum, O-rings, carrier gas lines).
-
Solvent Blanks: Inject the solvent used for sample preparation to check for contamination from the solvent or storage container.
-
Procedural Blanks: Process a blank sample through the entire sample preparation procedure to identify contamination from glassware, reagents, or handling steps.
-
Syringe Needle Contamination: The outer wall of the syringe needle can absorb phthalates from the lab air.
-
Solution: Clean the needle in the injector prior to a splitless injection by inserting it in split mode while the precolumn is backflushed. Alternatively, use a fast injection at a low injector temperature (e.g., 40°C) to minimize thermal desorption from the needle wall.[10]
-
Question: My recoveries for heavier phthalates are low and inconsistent. What could be the cause?
Answer: Low and variable recovery of high molecular weight phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Di-n-octyl phthalate (DNOP), can be due to several factors related to the injection process.
-
Insufficient Injector Temperature: Higher molecular weight phthalates require a higher temperature for efficient vaporization.
-
Analyte Discrimination: In split/splitless injection, higher boiling point compounds may not be transferred to the column as efficiently as more volatile compounds.
-
Solution: Consider using a pulsed splitless injection. A temporary increase in the head pressure at the time of injection can help to rapidly transfer the entire sample vapor cloud onto the column, reducing discrimination.[12] A cold on-column injection can also be beneficial as it minimizes sample discrimination.[13]
-
-
Adsorption in the Injection Port: Active sites in the liner can irreversibly adsorb heavier phthalates.
-
Solution: Use a deactivated liner and ensure it is replaced regularly.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical injection volume for phthalate analysis?
A1: For GC-MS, a typical injection volume is 1 µL.[11][14] For HPLC, the injection volume can range from 1 µL to 20 µL, depending on the column dimensions and sample concentration.[14][15][16] It is recommended to keep the injection volume to 1-2% of the total column volume to avoid peak distortion.[15]
Q2: What are the recommended injector temperature settings for GC-MS analysis of phthalates?
A2: The optimal injector temperature depends on the specific phthalates being analyzed. A general starting point is 250°C. For higher molecular weight phthalates, temperatures between 280°C and 320°C are often required to ensure complete vaporization and prevent discrimination.[3][4][5][11]
Q3: What are matrix effects and how can they affect my phthalate analysis?
A3: Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the analysis, leading to either suppression or enhancement of the analyte signal.[17][18] In phthalate analysis, complex matrices like food or environmental samples can introduce non-volatile components that affect the vaporization and transfer of phthalates in the GC inlet or alter the ionization efficiency in the MS source.[17][18][19]
To mitigate matrix effects, consider the following:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples.
-
Use of Internal Standards: Isotopically labeled internal standards that co-elute with the target analytes can compensate for matrix-induced signal variations.[18]
-
Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove interfering matrix components.[3]
Q4: Can I use HPLC for phthalate analysis? What are the typical injection parameters?
A4: Yes, HPLC with UV or MS detection is a viable alternative to GC-MS for phthalate analysis, particularly for samples that are not amenable to gas chromatography.[14] Typical parameters for HPLC analysis of phthalates are summarized in the table below.
Data Summary Tables
Table 1: Recommended GC Injection Parameters for Phthalate Analysis
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless or Pulsed Splitless | Maximizes sensitivity for trace-level analysis. Pulsed splitless can reduce discrimination against high molecular weight phthalates.[12] |
| Injector Temperature | 250°C - 320°C | Lower end for volatile phthalates, higher end for less volatile phthalates to ensure complete vaporization.[3][4][5] |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with potential for inlet overload.[11][14] |
| Liner Type | Deactivated (Silylated) with glass wool | Minimizes active sites and analyte interaction, glass wool can aid in vaporization. |
| Septum Type | High-temperature, low-bleed | Reduces background contamination from septum degradation.[2] |
| Carrier Gas | Helium | Provides good chromatographic efficiency.[3] |
Table 2: Typical HPLC Injection Parameters for Phthalate Analysis
| Parameter | Recommended Setting | Rationale |
| Injection Volume | 1 - 20 µL | Dependent on column dimensions and desired sensitivity.[14][16] |
| Column Temperature | 30°C - 50°C | Influences retention and peak shape.[14][16] |
| Mobile Phase | Acetonitrile and/or Methanol with Water | Common reversed-phase solvents for phthalate separation.[14][16][20] |
| Detection Wavelength (UV) | ~228 nm | A common wavelength for UV detection of phthalates.[14] |
Experimental Protocols
Protocol 1: GC-MS Splitless Injection for Phthalate Analysis
-
Injector Configuration:
-
Install a deactivated, single-taper glass liner with glass wool.
-
Use a high-temperature, low-bleed septum.
-
Set the injector temperature to 280°C.
-
Set the carrier gas (Helium) to a constant flow rate of 1.0 mL/min.
-
-
Injection Sequence:
-
Perform several solvent washes of the autosampler syringe before injection.
-
Inject 1 µL of the sample or standard.
-
Set the splitless time to 0.75 minutes.
-
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Set the transfer line temperature to 300°C.
-
Use electron ionization (EI) at 70 eV.
-
Acquire data in Selected Ion Monitoring (SIM) mode for target phthalates (e.g., m/z 149, 167, 279).
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape and resolution.
Caption: Logical workflow for identifying sources of phthalate contamination.
References
- 1. chromforum.org [chromforum.org]
- 2. glsciences.eu [glsciences.eu]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. bfr.bund.de [bfr.bund.de]
- 9. tandfonline.com [tandfonline.com]
- 10. Phthalate analysis by gas chromatography–mass spectrometry: Blank problems related to the syringe needle [agris.fao.org]
- 11. Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent [openchemicalengineeringjournal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. opus.govst.edu [opus.govst.edu]
dealing with instrument carryover in DEHP quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to instrument carryover in Di(2-ethylhexyl) phthalate (B1215562) (DEHP) quantification.
Frequently Asked Questions (FAQs)
Q1: What is instrument carryover in the context of DEHP analysis?
A1: Instrument carryover is the phenomenon where a small amount of DEHP from a previous, often high-concentration, sample persists in the analytical system and contaminates a subsequent sample.[1][2] This can lead to artificially elevated DEHP levels, false positives, and inaccurate quantification in your current analysis.[1] Carryover is a significant issue in trace analysis of ubiquitous compounds like DEHP.
Q2: What are the common signs of DEHP carryover in my LC-MS/MS data?
A2: The most common sign of carryover is the detection of DEHP in blank injections that are run immediately after a sample with a high concentration of DEHP.[1][2] You may also observe inconsistent quantification in your quality control samples or a gradual increase in the baseline signal for DEHP over a series of runs.
Q3: What are the primary sources of DEHP carryover in an LC-MS system?
A3: DEHP is a very "sticky" compound and can adhere to various surfaces within the LC-MS system. The most common sources of carryover include:
-
Autosampler and Injection System: The injection needle, sample loop, and valve rotor seals are frequent culprits.[2][3]
-
LC Column: The column itself can retain DEHP, especially if it is not adequately washed between injections.[4][5]
-
Transfer Lines and Fittings: PEEK tubing and other plastic components can be a source of DEHP leaching and carryover.[6]
-
Mass Spectrometer Source: The ESI probe and other source components can become contaminated over time.[7]
Q4: How can I distinguish between instrument carryover and contamination from my sample preparation?
A4: A systematic approach is necessary to pinpoint the source of DEHP contamination.[4][8] To differentiate between carryover and sample preparation contamination, you can perform the following checks:
-
Solvent Blanks: Inject the solvent used to reconstitute your final sample. If DEHP is detected, the contamination may be in your solvent or glassware.[4]
-
Procedural Blanks: Process a blank sample through your entire sample preparation workflow.[9] This will help identify contamination introduced during extraction, evaporation, or reconstitution steps.
-
Strategic Blank Injections: Run a blank injection immediately after a high-concentration sample. If the DEHP peak is present in this "post-blank" but not in a "pre-blank" run before the sample, it strongly suggests instrument carryover.[2]
Troubleshooting Guides
Issue 1: DEHP Detected in Blank Injections
If you are detecting DEHP in your blank injections, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for DEHP in blank injections.
Issue 2: Inconsistent DEHP Quantification in Replicates
Inconsistent results for replicate injections of the same sample can be a frustrating problem. This guide will help you diagnose the potential causes.
Caption: Logic diagram for troubleshooting inconsistent DEHP quantification.
Data Presentation
Table 1: Common DEHP Adducts in Mass Spectrometry
| Adduct | m/z |
| [M+H]⁺ | 391.2848 |
| [M+Na]⁺ | 413 |
| [M+K]⁺ | 429 |
| [2M+NH₄]⁺ | 798 |
| [2M+Na]⁺ | 803 |
Data sourced from multiple analytical resources.[4][8]
Table 2: Leaching of Phthalates from Laboratory Consumables
| Laboratory Consumable | Phthalate Detected | Maximum Leaching Level (µg/cm²) |
| Plastic Syringes | Di(2-ethylhexyl) phthalate (DEHP) | 0.36 |
| Diisononyl phthalate (DINP) | 0.86 | |
| Pipette Tips | Di(2-ethylhexyl) phthalate (DEHP) | 0.36 |
| Diisononyl phthalate (DINP) | 0.86 | |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 |
| Parafilm® | Di(2-ethylhexyl) phthalate (DEHP) | 0.50 |
This data highlights potential sources of DEHP contamination during sample preparation.[9]
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
Objective: To prepare glassware with minimal background phthalate contamination.[9]
Materials:
-
Glassware to be cleaned
-
Laboratory-grade, phosphate-free detergent
-
Tap water
-
Deionized water
-
High-purity acetone
-
High-purity hexane (B92381)
-
Muffle furnace
Procedure:
-
Initial Wash: If glassware is visibly dirty, wash with a laboratory-grade detergent and hot tap water.
-
Rinsing: Rinse thoroughly with tap water, followed by at least three rinses with deionized water.[9]
-
Solvent Rinse: Rinse the glassware with high-purity acetone, followed by a rinse with high-purity hexane to remove organic residues.
-
Baking: Place the glassware in a muffle furnace and bake at a high temperature (e.g., 400°C) for at least 4 hours to pyrolyze any remaining organic contaminants.
-
Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment such as a desiccator.[9]
-
Covering: Immediately after cooling, cover the openings of the glassware with cleaned aluminum foil to prevent airborne contamination.[9]
Protocol 2: Autosampler and LC System Wash Procedure to Mitigate DEHP Carryover
Objective: To effectively clean the autosampler and LC system to reduce DEHP carryover between injections.
Materials:
-
Wash Solution A: 90:10 Methanol:Water with 0.1% Formic Acid
-
Wash Solution B: Isopropanol (B130326)
-
Wash Solution C: 50:50 Acetonitrile:Isopropanol
Procedure:
-
Strong Needle Wash: Configure the autosampler to perform a needle wash with a series of solvents. A typical effective sequence is:
-
Wash with Solution A to remove polar and moderately non-polar compounds.
-
Wash with Solution B to remove highly non-polar compounds like DEHP.
-
A final wash with the initial mobile phase composition to re-equilibrate the needle.
-
-
Full Loop Injection: For particularly problematic carryover, program the autosampler to perform a full loop injection of a strong solvent like isopropanol between samples.
-
Column Wash: After a sequence of samples, it is advisable to wash the column with a strong solvent. A gradient wash from your aqueous mobile phase to 100% isopropanol or another strong organic solvent can be effective.[4]
-
System Flush: If contamination is suspected throughout the system, disconnect the column and flush all tubing and the flow path with isopropanol.[4]
Protocol 3: Method Validation for DEHP Quantification
Objective: To validate an analytical method for the accurate and precise quantification of DEHP.
Parameters to Evaluate:
-
Linearity: Analyze a series of calibration standards across the expected concentration range of the samples. The coefficient of determination (r²) should be >0.99.[10][11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of DEHP that can be reliably detected and quantified. This is often established based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[11]
-
Precision: Assess both intra-day (repeatability) and inter-day (intermediate precision) variability by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (%RSD) should typically be <15%.[10]
-
Accuracy: Determine the agreement between the measured concentration and the true concentration by analyzing spiked samples or certified reference materials. The recovery should generally be within 85-115%.[10]
-
Specificity: Ensure that other components in the sample matrix do not interfere with the detection of DEHP. This can be assessed by analyzing blank matrix samples.
-
Robustness: Evaluate the method's performance when small, deliberate changes are made to parameters such as mobile phase composition, pH, or column temperature.[10][11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 5. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Optimal GC Column Selection for Phthalate Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phthalate (B1215562) separation by gas chromatography (GC).
Troubleshooting Guide
Question: Why am I seeing poor peak shape, specifically peak tailing, for my phthalate analytes?
Answer:
Peak tailing in phthalate analysis can be attributed to several factors, ranging from improper column installation to active sites within the GC system. Here's a step-by-step guide to troubleshoot this issue.
First, determine if the issue is chemical or physical by observing the solvent peak. If the solvent peak also tails, the problem is likely physical.[1] If only your phthalate peaks or other polar analytes are tailing, the issue is likely chemical in nature.[1]
For Physical Issues (All Peaks Tailing):
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause dead volume, leading to peak tailing. Ensure the column is cut cleanly and installed according to the manufacturer's guidelines.
-
Leaks: Check for leaks at the septum and fittings, as they can disrupt carrier gas flow and cause peak distortion.[1]
-
Column Void: A void at the head of the column can cause the sample to spread before reaching the stationary phase, resulting in distorted peaks for all analytes.[1]
For Chemical Issues (Only Phthalate Peaks Tailing):
-
Active Sites: Phthalates can interact with active sites, such as silanol (B1196071) groups, in the injector liner or at the head of the column.[1] Using a fresh, deactivated liner or trimming 10-20 cm from the front of the column can resolve this.[1]
-
Column Contamination: Contamination of the stationary phase, particularly at the column inlet, can lead to peak tailing for active compounds like phthalates.[1]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, which may contribute to peak tailing.[1] Try diluting your sample.
Caption: Troubleshooting workflow for peak tailing in phthalate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended GC columns for phthalate analysis?
A1: The choice of GC column depends on the specific phthalates being analyzed and the desired outcomes (e.g., speed, resolution). Based on comparative studies, the Rtx-440 and Rxi-XLB columns are highly recommended for their excellent resolution of complex phthalate mixtures and overall analysis speed.[2] For GC-ECD applications, a dual column setup with Rtx-440 and Rxi-35Sil MS columns is a good option.[3] Commonly used columns in descending order of popularity are 5-type, XLB-type, 35-type, 17-type, 50-type, and 1-type.
Q2: How can I reduce analysis time for phthalate separation?
A2: Several strategies can be employed to shorten analysis times:
-
Column Selection: Using a column like the Rtx-440 can significantly reduce runtime compared to traditional 5-type columns.[4]
-
Carrier Gas: Switching from helium to hydrogen as the carrier gas can reduce analysis times by approximately half.[5]
-
Low-Pressure GC-MS (LPGC-MS): This technique can make the analysis 1.4 times faster than conventional GC-MS while also reducing helium consumption.[6]
-
Method Optimization: Adjusting the temperature program and carrier gas flow rate can be optimized for faster analysis.[2]
Q3: What should I do if I suspect phthalate contamination in my blanks?
A3: Phthalates are ubiquitous plasticizers and can easily contaminate samples, solvents, and the GC system itself.
-
Syringe Needle Contamination: The outer wall of the syringe needle can absorb phthalates from the laboratory air.[7] Cleaning the needle in the injector prior to a splitless injection or using a low-temperature injection can minimize this.[7]
-
Consumables: Vials, caps, and septa can be sources of phthalate contamination. Baking glassware and using non-silicone vial septa can greatly reduce blank levels.[8]
-
Solvents and Reagents: Ensure high-purity solvents and reagents are used.
Q4: What are the key parameters to consider when selecting a GC column?
A4: The four main factors to consider when selecting a GC column are:
-
Stationary Phase: This is the most critical factor and should be chosen based on the polarity of the analytes.[9] For phthalates, mid-polarity phases are often a good starting point.
-
Column Internal Diameter (I.D.): A 0.25 mm I.D. column generally provides a good balance between efficiency and sample capacity.[9][10]
-
Film Thickness: Thinner films are suitable for high-boiling point compounds like many phthalates.[9][10][11]
-
Column Length: A 30-meter column is a standard length that offers a good compromise between resolution and analysis time.[9]
Data Presentation: Comparison of GC Columns for Phthalate Separation
The following table summarizes the performance of various GC columns for the separation of a standard mixture of 18 regulated phthalates.
| Stationary Phase | Analysis Time (min) | Co-eluting Pairs (<1.5 Resolution) | Key Advantages | Reference |
| Rtx-440 | < 6 | 0 | Excellent resolution and speed. | [2] |
| Rxi-XLB | < 6 | 0 | High degree of separation and good speed. | |
| Rxi-5ms | < 6 | 1 | Good general-purpose column. | |
| Rtx-50 | < 6 | 1 | Mid-polarity column. | |
| Rxi-35Sil MS | < 6 | 0 | Good confirmation column with different selectivity. | |
| Rtx-CLPesticides | < 6 | 0 | Optimized for pesticide analysis but also effective for phthalates. | |
| Rtx-CLPesticides2 | < 6 | 1 | Alternative selectivity for pesticide and phthalate analysis. | [3] |
Experimental Protocols
Generalized GC-MS Method for Phthalate Analysis
This protocol is a representative method for the analysis of phthalates in various samples.
-
Sample Preparation (Solvent Extraction):
-
For liquid samples, perform a liquid-liquid extraction with a suitable non-polar solvent like n-hexane.
-
For solid samples, a technique like sonication-assisted extraction may be used.
-
Concentrate the organic extract after extraction and phase separation.
-
An internal standard (e.g., a deuterated phthalate) can be added to improve quantitative accuracy.[12]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Agilent 7890A GC system coupled to a 5975C or 7000B Triple Quadrupole GC/MS, or equivalent.[12]
-
Column: A low-polarity capillary column such as an Rtx-440, Rxi-XLB, or a 5ms type (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[2][12]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[5][12]
-
Injector: Splitless mode at a temperature of 280°C.[12]
-
Oven Temperature Program: A temperature gradient is crucial for separating a range of phthalates. A typical program starts at a lower temperature (e.g., 80°C), holds for a short period, and then ramps up to a final temperature of around 250-300°C.[12]
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).[12]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions for each phthalate.[12][13] Full scan mode can be used for initial identification.[12] A common ion monitored for many phthalates is m/z 149.[2]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. Restek - Blog [restek.com]
- 5. agilent.com [agilent.com]
- 6. Faster LPGC-MS Phthalates Analysis Uses 67% Less Helium [restek.com]
- 7. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 11. fishersci.ca [fishersci.ca]
- 12. benchchem.com [benchchem.com]
- 13. peakscientific.com [peakscientific.com]
Technical Support Center: Analysis of DE-HP in Complex Biological Matrices
Welcome to the technical support center for the analysis of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) in complex biological matrices. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during experimental analysis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of DEHP and its metabolites.
Issue 1: High Background/Blank Contamination
Symptom: You observe significant DEHP peaks in your solvent blanks, procedural blanks, or control matrices, leading to inaccurate quantification and false positives.
Possible Causes & Solutions:
-
Ubiquitous Laboratory Contamination: DEHP is a common plasticizer found in many laboratory consumables. The laboratory air itself can be a significant source of contamination.[1][2]
-
Solution:
-
Use Glassware: Whenever possible, substitute plastic labware (e.g., pipette tips, centrifuge tubes, vials) with glassware.[1][3] Thoroughly rinse all glassware with high-purity solvent and bake at a high temperature before use.[4]
-
Solvent Purity: Test new batches of solvents for phthalate contamination before use.[4] Cleaning solvents with aluminum oxide left in the reservoirs can significantly reduce contamination.[1]
-
Minimize Air Exposure: Keep samples and solutions covered as much as possible. Preparing samples in a clean, dedicated area can help.
-
Avoid Contaminated Materials: Be aware that DEHP can leach from plastic syringes, pipette tips, plastic filters, and Parafilm®.[3][5][6]
-
-
-
Gas Chromatography (GC) System Contamination: Components of the GC system, such as the syringe, inlet liner, septum, and carrier gas lines, can be sources of DEHP contamination.[1][4] The outer wall of the syringe needle can absorb phthalates from the lab air.[2]
-
Solution:
-
System and Solvent Blanks: Regularly run system blanks (no injection) and solvent blanks to identify the source of contamination.[4]
-
Injector and Syringe Cleaning: Thoroughly rinse the syringe with a high-purity, phthalate-free solvent. Consider a bake-out protocol for the injector.[4]
-
Inlet Maintenance: Regularly replace the inlet liner and septum with high-quality, low-bleed options.[4]
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in Chromatography
Symptom: Your DEHP or metabolite peaks in the chromatogram are asymmetrical, exhibiting tailing or fronting, which affects integration and quantification.
Possible Causes & Solutions:
-
Active Sites in the GC System: Active sites in the inlet liner or the column can interact with the analytes, causing peak tailing.[7]
-
Column Overloading: Injecting too much sample can lead to peak fronting.[7]
-
Inappropriate Column Choice: The column's stationary phase may not be suitable for the analytes.
-
Solution:
-
Select an Appropriate Column: Use a column specifically designed for semi-volatile organic compounds or phthalate analysis.
-
-
Issue 3: Low Analyte Recovery
Symptom: The amount of DEHP or its metabolites recovered from spiked samples is consistently low.
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE) may not be effectively extracting the analytes from the matrix.
-
Solution:
-
Optimize Extraction Parameters: Adjust the solvent type, pH, and extraction time for LLE. For SPE, optimize the sorbent type, wash, and elution solvents.
-
Matrix-Specific Protocols: Different biological matrices may require different extraction protocols. For example, a method for urine may not be suitable for adipose tissue.
-
-
-
Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of the target analytes, leading to lower signal intensity.[8]
-
Solution:
-
Improve Sample Cleanup: Enhance the sample preparation procedure to remove more interfering compounds.
-
Use Isotope-Labeled Internal Standards: Isotope-labeled internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.[8]
-
Optimize Chromatographic Separation: Modify the LC gradient to better separate the analytes from interfering matrix components.[9]
-
-
Issue 4: Inconsistent Results and Poor Reproducibility
Symptom: You observe high variability in your results across replicate samples or different analytical runs.
Possible Causes & Solutions:
-
Variable Contamination: Inconsistent background levels of DEHP can lead to fluctuating results.
-
Solution: Implement the rigorous anti-contamination procedures described in "Issue 1."
-
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution:
-
Standardize Procedures: Ensure all samples are processed using the exact same protocol.
-
Automate Sample Preparation: If possible, use automated sample preparation systems to improve consistency.
-
-
-
Instrument Instability: Fluctuations in instrument performance can affect results.
-
Solution:
-
Regular Instrument Maintenance: Perform routine maintenance on your GC-MS or LC-MS/MS system as recommended by the manufacturer.
-
System Suitability Tests: Run system suitability tests before each analytical batch to ensure the instrument is performing correctly.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to get a clean blank when analyzing for DEHP?
A1: DEHP is a ubiquitous environmental contaminant and is present in a vast array of plastic products, including many common laboratory consumables.[10] It can leach from plastic tubes, pipette tips, vial caps, and even be present in solvents and the laboratory air.[1][2][3][5] This pervasive background contamination makes it extremely difficult to achieve a "zero" blank and requires meticulous laboratory practices to minimize its impact.
Q2: Should I analyze for DEHP itself or its metabolites in biological samples?
A2: For assessing human exposure, it is generally more accurate to measure the urinary concentrations of DEHP metabolites, such as mono-(2-ethylhexyl) phthalate (MEHP), mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), and mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP).[11][12][13] DEHP is rapidly metabolized in the body, and its metabolites are excreted in the urine.[8] Analyzing for these metabolites provides a more integrated picture of exposure.
Q3: What are the most common analytical techniques for DEHP analysis in biological matrices?
A3: The most common and reliable techniques are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[11][14][15]
-
GC-MS offers good separation and sensitivity, but complex matrices like those containing lipids can negatively impact its performance over time.[14][16]
-
LC-MS/MS is highly selective and sensitive and is often preferred for analyzing DEHP metabolites in urine and serum.[14][17] However, it can be susceptible to matrix effects, which can suppress or enhance the analyte signal.[8]
Q4: What is "matrix effect" and how can I mitigate it in my LC-MS/MS analysis?
A4: Matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[8] This can lead to either suppression (lower signal) or enhancement (higher signal) of the analyte's response, resulting in inaccurate quantification. To mitigate matrix effects:
-
Effective Sample Cleanup: Use robust sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering components.[8]
-
Isotope Dilution: The use of stable isotope-labeled internal standards is the most effective way to compensate for matrix effects.[8] These standards behave almost identically to the analyte during extraction, chromatography, and ionization.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate the analyte of interest from the bulk of the matrix components.[9]
Q5: Can I use plastic containers for collecting and storing my biological samples?
A5: It is strongly recommended to avoid plastic containers whenever possible, especially if you are analyzing for the parent DEHP compound. DEHP can leach from plastic blood collection bags and other storage containers, artificially inflating the measured concentration.[18][19][20] If plastic must be used, it is crucial to run procedural blanks with the same type of container to assess the level of contamination. For many applications, using glass or polypropylene (B1209903) (which is generally considered to have lower phthalate content) containers is a safer alternative.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of DEHP and its metabolites in various biological matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DEHP Metabolites
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| MEHP | Urine | UHPLC/QTOF | 0.28 | 0.58 | [11] |
| MEHHP | Urine | UHPLC/QTOF | 0.11 | 0.24 | [11] |
| MEOHP | Urine | UHPLC/QTOF | 0.12 | 0.25 | [11] |
| MEHP | Serum | LC-MS/MS | 0.08 - 0.67 | - | [13] |
| MEHHP | Serum | LC-MS/MS | 0.08 - 0.67 | - | [13] |
| MEOHP | Serum | LC-MS/MS | 0.08 - 0.67 | - | [13] |
| DEHP | Rat Plasma | UPLC-MS/MS | - | 0.1 (as lowest standard) | [16] |
Table 2: Recovery and Matrix Effects in DEHP Analysis
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Method | Reference |
| MEHP | Urine | 79 - 102 | - | UHPLC/QTOF | [11] |
| MEOHP | Urine | 79 - 102 | - | UHPLC/QTOF | [11] |
| MEHHP | Urine | 79 - 102 | - | UHPLC/QTOF | [11] |
| DEHP | Rat Plasma | 87.4 - 104.8 | 94.5 ± 5.7 | UPLC-MS/MS | [14][16] |
| DEHP | Rat Feces | 87.4 - 104.8 | 100.1 ± 2.3 | UPLC-MS/MS | [14][16] |
| DEHP | Whole Blood | 91.0 - 98.9 | - | GC-MS | [15] |
| MBP, MBzP, MEHP | Urine | 94.6 - 105.3 | Minor Enhancement (<10%) | LC-MS/MS | [8] |
Experimental Protocols
Protocol 1: General Sample Preparation using Solid-Phase Extraction (SPE) for Urine
This is a generalized protocol and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Centrifuge at approximately 3000 x g for 10 minutes to pellet any precipitate.
-
To deconjugate the glucuronidated metabolites, take 1 mL of the supernatant and add a buffer (e.g., ammonium (B1175870) acetate) and β-glucuronidase enzyme.
-
Incubate the mixture (e.g., at 37°C for 90 minutes).
-
-
SPE Column Conditioning:
-
Condition a mixed-mode or reversed-phase SPE cartridge sequentially with methanol (B129727) and then water or a buffer.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove hydrophilic interferences.
-
-
Elution:
-
Elute the analytes of interest with an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).
-
Protocol 2: Instrumental Analysis using LC-MS/MS
-
Chromatographic System:
-
Column: A C18 or phenyl-hexyl reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like ammonium acetate (B1210297) or formic acid to improve ionization.
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray ionization (ESI) is typically used, often in negative ion mode for DEHP metabolites.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
-
Data Analysis:
-
Quantification is performed by creating a calibration curve using standards of known concentrations. The analyte concentration in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Visualizations
Caption: Workflow for DEHP metabolite analysis in urine.
Caption: Troubleshooting logic for high DEHP blanks.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.thea.ie [research.thea.ie]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. research.tus.ie [research.tus.ie]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 22 phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Phalate Contamination
Welcome to the Technical Support Center for Minimizing Phthalate (B1215562) Contamination from Lab Consumables. This resource is designed for researchers, scientists, and drug development professionals to identify and mitigate sources of phthalate contamination in a laboratory setting.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments.
Issue 1: Persistent background phthalate signals in analytical blanks (GC-MS, LC-MS).
-
Question: I am consistently detecting phthalates like DEHP and DBP in my solvent blanks. What are the most common sources and how can I eliminate them?
-
Answer: Phthalates are ubiquitous plasticizers that can leach from numerous lab materials. Common sources include solvents, plasticware (especially PVC), pipette tips, vial caps, and even laboratory dust.[1][2][3]
-
Solvents: Even high-purity solvents can contain trace amounts of phthalates.[3] Test new solvent bottles before use by concentrating a large volume and analyzing it. Consider redistilling solvents for ultra-trace analysis.[4]
-
Plasticware: Avoid soft plastics, particularly PVC tubing, containers, and vinyl gloves.[3][4] Whenever possible, use glassware. If plastics are necessary, opt for polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE), and request phthalate-free certification from the supplier.[3]
-
Glassware Cleaning: Implement a rigorous glassware cleaning protocol. This should include washing with a lab-grade detergent, rinsing with tap and deionized water, followed by a rinse with a high-purity solvent like acetone (B3395972) or hexane (B92381). For critical applications, bake glassware at 400°C.[3][5]
-
Consumables: Vial septa, filter membranes, and SPE cartridges are known sources of contamination.[3] Use PTFE-lined septa and pre-clean SPE cartridges with a clean solvent.[6]
-
Lab Environment: Dust, flooring materials, and personal care products can contribute to background levels.[3][6] Maintain a clean workspace and consider preparing samples in a fume hood or clean bench.[3]
-
Issue 2: Inconsistent phthalate levels in replicate samples.
-
Question: My phthalate concentrations are varying significantly between replicate samples. What could be causing this inconsistency?
-
Answer: Inconsistent results often point to sporadic contamination during sample preparation.[3]
-
Sample Handling: Use certified phthalate-free pipette tips.[3] Avoid using Parafilm® to seal containers, as it is a known source of leachable phthalates; use glass stoppers or baked aluminum foil instead.[3][7]
-
Cross-Contamination: Dedicate glassware for phthalate analysis and ensure thorough cleaning between samples.[6]
-
Instrument Carryover: Run solvent blanks between samples to check for carryover in the injection port and column. If detected, develop a robust wash method for the autosampler.[6]
-
Issue 3: Selecting appropriate lab consumables to avoid phthalate contamination.
-
Question: How do I choose lab consumables that will not introduce phthalates into my experiment?
-
Answer: Proactive selection of materials is crucial.
-
Prefer Glass: Use glass volumetric flasks, syringes, and containers whenever possible.[7][8]
-
"Phthalate-Free" Plastics: For applications requiring plastics, source products explicitly certified as "phthalate-free".[3][9][10] However, be aware that even these can sometimes be contaminated through packaging or handling, so it's good practice to test a new batch before critical use.[3][8]
-
Tubing: Avoid PVC tubing. Tygon S3™ and other non-DEHP/phthalate-free tubing options are available.[10]
-
Vials and Caps: Use glass vials with PTFE-lined silicone septa to create an inert barrier.[6] Polypropylene vials can be a good alternative to glass.[11]
-
Data on Phthalate Leaching
The following tables summarize quantitative data on phthalate leaching from various laboratory consumables.
Table 1: Phthalate Leaching from Common Lab Consumables
| Lab Consumable | Phthalate Detected | Maximum Leaching (µg/cm²) | Source |
| Pipette Tips | DEHP | 0.36 | [7][8][12] |
| DINP | 0.86 | [7][8][12] | |
| Plastic Syringes | DMP, DBP, DEHP | Contamination confirmed | [7][8] |
| Parafilm® | DEHP | 0.50 | [7][8][12] |
| PTFE Filter Holder | DBP | 2.49 | [7][8][12] |
| Regenerated Cellulose Filter | DBP | 0.61 | [7][8][12] |
| Cellulose Acetate Filter | DMP | 5.85 | [7][8][12] |
DEHP: Di(2-ethylhexyl) phthalate, DINP: Diisononyl phthalate, DMP: Dimethyl phthalate, DBP: Dibutyl phthalate, PTFE: Polytetrafluoroethylene
Table 2: Influence of Temperature on Phthalate Leaching
| Plastic Type | Phthalate | Temperature | Leaching Behavior | Source |
| Various Microplastics | DBP | 25°C | Not detected | |
| DBP | 45°C | Detected | [13] | |
| PVC Infusion Sets | DEHP | 24°C, 32°C, 37°C | Leaching increased with temperature | [14] |
| Plastic Containers | DEP, DBP, DEHP | 4°C vs 37°C | Higher concentrations detected at 37°C |
Experimental Protocols
Protocol 1: Glassware Cleaning for Trace Phthalate Analysis
Objective: To prepare glassware that minimizes background phthalate contamination.
Materials:
-
Laboratory-grade detergent
-
Tap water
-
Deionized water
-
High-purity solvent (e.g., acetone or hexane)
-
Muffle furnace
-
Aluminum foil
Procedure:
-
Initial Wash: Wash glassware with a laboratory-grade detergent in hot water.
-
Tap Water Rinse: Rinse thoroughly with tap water.
-
Deionized Water Rinse: Follow with several rinses with deionized water.
-
Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane.[3][5]
-
Baking (for critical applications): Place the glassware in a muffle furnace and bake at 400°C for at least 30 minutes. Note: Do not bake volumetric glassware.[3]
-
Cooling and Storage: Allow the glassware to cool completely. Immediately cover the openings with cleaned (baked) aluminum foil and store in a clean, dedicated cabinet to prevent dust contamination.[3]
Protocol 2: Phthalate Detection by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To detect and quantify phthalates in a prepared sample. This is a general protocol; specific parameters will depend on the instrument and target analytes.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).[15][16]
-
A low-bleed capillary column suitable for semi-volatile compounds (e.g., Rtx-440 or Rxi-XLB).[17]
Procedure:
-
Sample Preparation:
-
Dissolve the sample completely in a suitable solvent like tetrahydrofuran (B95107) (THF).[18]
-
For polymer samples, precipitate the polymer with hexane and filter the solution through a 0.45 µm PTFE filter.[18]
-
Dilute the final solution with cyclohexane (B81311) for injection.[18]
-
Crucially, a procedural blank (a sample with no analyte that undergoes the entire preparation process) must be run with every batch to assess contamination. [6]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC.[18]
-
Chromatographic Separation: Use an appropriate temperature program to separate the phthalates on the column.
-
Mass Spectrometry Detection: Operate the MS in either full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.[19]
-
-
Quantification:
-
Identify phthalates based on their retention times and mass spectra compared to certified reference standards.
-
Quantify the analytes using a calibration curve prepared from the reference standards.
-
Visual Guides
Below are diagrams to help visualize key workflows and decision-making processes in minimizing phthalate contamination.
References
- 1. biotage.com [biotage.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. research.thea.ie [research.thea.ie]
- 9. labcon.com [labcon.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. Free Of Phthalates: How To Conduct Phthalate Testing For Your Product [cptclabs.com]
- 17. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 18. gcms.cz [gcms.cz]
- 19. fses.oregonstate.edu [fses.oregonstate.edu]
Technical Support Center: ESI-MS Analysis of Phthalates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of ion suppression in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of phthalates.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the ESI-MS analysis of phthalates?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of target analytes, in this case, phthalates, in the ESI source.[1][2][3] This occurs when co-eluting compounds from the sample matrix compete with the phthalates for ionization, leading to a decreased signal intensity.[1][3] The consequences of ion suppression are significant, as it can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[1][2]
Q2: What are the common causes of ion suppression in phthalate (B1215562) analysis?
A2: Ion suppression in phthalate analysis is often caused by a variety of matrix components that can interfere with the ionization process. These include:
-
High concentrations of salts and non-volatile compounds: Biological samples and environmental matrices can contain high levels of salts that can co-precipitate with the analyte or alter the droplet properties in the ESI source.[2][4]
-
Co-eluting endogenous or exogenous substances: Complex matrices, such as those from food, biological fluids, or environmental samples, contain numerous compounds that can elute at the same time as the phthalates of interest.[2][3][5]
-
Mobile phase additives: Certain additives used in the mobile phase, such as trifluoroacetic acid (TFA), can cause significant ion suppression.[4][6]
-
High concentrations of the analyte itself: At high concentrations, the analyte can saturate the ESI droplets, leading to a non-linear response and suppression of the signal.[2][7]
Q3: How can I detect and assess the extent of ion suppression in my experiments?
A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of the phthalate standard into the MS detector while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of the analyte indicates the presence of ion-suppressing components from the matrix.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating ion suppression in your ESI-MS analysis of phthalates.
Problem: Low or no signal for phthalate standards.
Possible Cause: Significant ion suppression from the sample matrix or mobile phase.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[8][9]
-
Solid-Phase Extraction (SPE): Use SPE cartridges to selectively extract phthalates while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): Perform LLE to partition phthalates into a clean solvent, leaving matrix components behind.
-
-
Modify Chromatographic Conditions:
-
Adjust MS Parameters:
Problem: Inconsistent and irreproducible quantification.
Possible Cause: Variable ion suppression across different samples.
Solutions:
-
Use of Internal Standards:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most reliable method for correcting for ion suppression.[9][11][12] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.[9][12]
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[8][9] This helps to compensate for consistent matrix effects.[9]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2][12] However, this approach is only viable if the phthalate concentration is high enough to be detected after dilution.[2][12]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phthalate Analysis
This protocol provides a general guideline for SPE. The specific sorbent and solvents should be optimized for the specific phthalates and matrix.
-
Conditioning: Condition the SPE cartridge (e.g., C18) with a high-eluting-strength solvent (e.g., methanol) followed by an equilibration with a low-eluting-strength solvent (e.g., water).
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the phthalates with a strong organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
Setup:
-
Prepare a solution of the phthalate standard at a concentration that gives a stable and moderate signal.
-
Infuse this solution directly into the MS source using a syringe pump and a T-junction placed after the LC column.
-
Set up the LC-MS system with the analytical column and mobile phase conditions used for the phthalate analysis.
-
-
Procedure:
-
Begin infusing the phthalate standard and allow the MS signal to stabilize.
-
Inject a blank matrix extract (a sample prepared in the same way as the actual samples but without the analyte) onto the LC column.
-
Monitor the signal of the infused phthalate standard throughout the chromatographic run.
-
-
Interpretation:
-
A consistent and stable signal indicates no significant ion suppression.
-
A decrease in the signal at specific retention times indicates the elution of ion-suppressing components from the matrix.
-
Quantitative Data Summary
Table 1: Impact of Matrix on Ion Suppression of Phthalates
| Matrix Type | Representative Phthalates | Ion Suppression (%) | Reference |
| Surface Water | DMP, DEHP, DiDP | <1 | [5] |
| Compostable Waste | DMP, DEHP, DiDP | >15 | [5] |
| Food Simulant A, B, C | BPBG | >30 (uncorrected) | [13] |
Table 2: Effectiveness of Correction Strategies
| Correction Strategy | Analyte/Matrix | Improvement in Accuracy/Precision | Reference |
| Internal Standardization | Various Phthalates in Environmental Samples | Compensated for matrix effects, ensuring accurate quantification. | [5] |
| Matrix-Matched Calibration | BPBG in Food Simulant B | Improved average accuracies to acceptable levels (80-120%). | [13] |
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression.
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. gmi-inc.com [gmi-inc.com]
- 9. longdom.org [longdom.org]
- 10. agilent.com [agilent.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. sciex.com [sciex.com]
Validation & Comparative
A Comparative Guide to DEHP Analysis: Isotope Dilution vs. External Calibration
The accurate quantification of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer with potential endocrine-disrupting properties, is critical in pharmaceutical manufacturing, medical device safety, and environmental monitoring. For researchers, scientists, and drug development professionals, selecting the appropriate analytical method is a pivotal step toward ensuring data integrity and reliability. This guide provides a detailed comparison of two prevalent mass spectrometry-based quantification methods: Isotope Dilution and External Calibration, with a focus on method validation for DEHP analysis.
Methodology Overview
Isotope Dilution Mass Spectrometry (ID-MS) is considered a gold-standard quantitative technique. It involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., DEHP-d4) to the sample at the beginning of the analytical process. This labeled internal standard (IS) behaves almost identically to the native analyte (DEHP) through extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled internal standard, the method can accurately correct for sample loss during preparation and for matrix effects that might suppress or enhance the instrument's signal.[1][2]
External Standard Calibration is a more conventional approach where the analytical instrument is calibrated using a series of standard solutions containing known concentrations of the analyte.[3][4] The concentration of the analyte in an unknown sample is then determined by comparing its instrumental response to the calibration curve. While simpler to implement, this method is more susceptible to variations in sample preparation and matrix effects, as any loss of analyte during the procedure or signal alteration by co-eluting compounds from the sample matrix will directly impact the accuracy of the final result.[3][4]
Experimental Protocols
Isotope Dilution GC-MS/MS Protocol
This protocol outlines a typical workflow for quantifying DEHP in a sample matrix (e.g., medical device extract, biological fluid) using isotope dilution.
-
Sample Preparation:
-
Accurately weigh or measure the sample into a clean, glass container. Precaution: Avoid all plastic materials to prevent background contamination.[5]
-
Spike the sample with a known concentration of an isotopically labeled internal standard, such as DEHP-d4.[6]
-
Perform solvent extraction. For solid samples like PVC, this may involve dissolution in a solvent like tetrahydrofuran (B95107) (THF), followed by precipitation of the polymer with a non-solvent like ethanol (B145695) or methanol (B129727) to isolate the plasticizers.[3][4] For liquid samples, liquid-liquid extraction (LLE) with a solvent like hexane (B92381) is common.[7]
-
The extract may be concentrated and reconstituted in a suitable solvent for injection.
-
-
Chromatographic Separation (GC):
-
System: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Column: A common choice is a cross-linked 5%-phenyl/95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d. x 0.25 µm film thickness).[3][4]
-
Oven Program: A temperature gradient is used to separate DEHP from other components. An example program starts at 100°C, holds for 2 minutes, ramps to 280°C, and holds for several minutes to ensure elution.[8]
-
Carrier Gas: Helium or Hydrogen.[9]
-
-
Mass Spectrometry Detection (MS/MS):
-
Quantification:
-
The concentration of DEHP is calculated based on the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard, referenced against a calibration curve prepared with both native and labeled standards.
-
External Standard GC-MS Protocol
This protocol describes a common procedure for DEHP analysis using an external standard calibration method.
-
Sample Preparation:
-
The sample is weighed/measured and extracted using an appropriate solvent (e.g., THF for dissolution/precipitation, hexane for LLE).[3][11]
-
An internal standard (a structurally similar but different compound, e.g., benzyl (B1604629) benzoate) may be added to correct for injection volume variability, but it cannot correct for matrix effects or extraction losses as effectively as an isotopic analog.[10]
-
The final extract is brought to a known volume.
-
-
Chromatographic Separation (GC):
-
Mass Spectrometry Detection (MS):
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used, monitoring characteristic ions of DEHP (e.g., m/z 149, 167, 279).[11]
-
-
Quantification:
-
A calibration curve is generated by injecting a series of external standards of known DEHP concentrations.
-
The peak area of DEHP in the sample extract is measured, and its concentration is determined by interpolating from the linear regression of the external calibration curve.[3]
-
Performance Comparison: Isotope Dilution vs. External Standard
The choice of method is often dictated by the required level of accuracy, the complexity of the sample matrix, and regulatory requirements. The following tables summarize key validation parameters compiled from various studies.
Table 1: Comparison of Method Performance Parameters for DEHP Analysis
| Parameter | Isotope Dilution (LC-MS/MS or GC-MS) | External Standard (GC-MS/MS or GC-MS) | Advantage |
| Accuracy (Recovery) | Typically 90-110%. Corrects for matrix effects and procedural losses.[1][2] | Highly variable (89-122%). Prone to matrix-induced signal suppression or enhancement.[10][11][12] | Isotope Dilution |
| Precision (%RSD) | Excellent, typically <10%.[1] | Good to fair, typically <15-20%, but can be higher with complex matrices.[2][10] | Isotope Dilution |
| Linearity (R²) | >0.99[13] | >0.99[2][11] | Comparable |
| Limit of Quantification (LOQ) | Generally lower due to reduced noise and interference. Can reach low µg/L or ng/g levels.[1][12] | Dependent on matrix cleanliness. Typically in the ng/g to µg/mL range.[10][12] | Isotope Dilution |
| Robustness | High. Less affected by minor variations in extraction efficiency or instrument conditions. | Moderate. Highly dependent on consistent sample preparation and stable instrument performance. | Isotope Dilution |
| Cost & Complexity | Higher cost due to expensive labeled standards. Method setup can be more complex. | Lower cost. Simpler calibration approach.[3] | External Standard |
Table 2: Quantitative Validation Data from Published Methods
| Method Type | Analyte/Matrix | Linearity (R²) | Accuracy (Recovery %) | Precision (%RSD) | LOQ | Reference |
| Isotope Dilution HPLC-MS/MS | Phthalate Metabolites in Urine | Not specified | 74.3% - 117.5% | <10% | 0.02 - 1 µg/L | [1] |
| Isotope Dilution LC-MS | DEHP in IV solution | >0.99 | 92.2% | 7.8% | 0.1 - 0.5 µg/mL | [6] |
| External Standard GC-MS/MS | DEHP in Medical Infusion Sets | >0.999 | 91.8% - 122% | 1.8% - 17.8% | 54.1 - 76.3 ng/g | [10][12] |
| External Standard GC-MS | DEHP in Blood/Ethanol-Water | >0.999 | 89.6% - 101.5% | Not specified | 0.1 µg/mL | [11] |
| External Standard GC-MS | DEHP in Indoor Air | >0.995 | 91.3% - 99.9% | 5.1% - 13.1% | Not specified | [2] |
Visualizing the Workflows
The following diagrams illustrate the key differences in the analytical workflows.
Caption: Comparative workflows for Isotope Dilution vs. External Standard methods.
Caption: Logical comparison of Isotope Dilution and External Standard methods.
Conclusion
For the analysis of DEHP, the Isotope Dilution method coupled with mass spectrometry stands out as the superior technique for applications demanding the highest accuracy and reliability, especially when dealing with complex matrices or low analyte concentrations. Its ability to intrinsically correct for procedural losses and matrix effects justifies the higher cost and complexity for critical applications such as regulatory submissions and clinical safety studies.
The External Standard method remains a viable and cost-effective alternative for routine screening, quality control in simpler matrices, or when the highest degree of accuracy is not paramount. However, analysts must exercise greater care in method validation and include rigorous quality control checks to monitor for potential inaccuracies arising from matrix interference and recovery issues.
References
- 1. Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di-2-ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oiv.int [oiv.int]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 9. shimadzu.com [shimadzu.com]
- 10. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DEHP-d38 in Ensuring Accuracy and Precision in Phthalate Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of phthalates is critical due to their potential health risks and ubiquitous presence in consumer products and environmental samples. This guide provides an objective comparison of the use of Di(2-ethylhexyl) phthalate-d38 (DEHP-d38) as an internal standard in phthalate (B1215562) analysis against other alternatives, supported by experimental data and detailed protocols.
The use of an appropriate internal standard is paramount in analytical chemistry to compensate for the loss of analyte during sample preparation and to correct for variations in instrument response. In phthalate analysis, particularly with gas chromatography-mass spectrometry (GC-MS), isotope-labeled internal standards are considered the gold standard for achieving the highest levels of accuracy and precision.[1] This is because their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly throughout the analytical process, thus effectively correcting for matrix effects and variations in extraction efficiency.[2]
Superior Performance of Deuterated Internal Standards
Deuterated internal standards, such as this compound (often represented as DEHP-d4 in literature for simplicity in mass spectrometry), offer significant advantages over non-isotopically labeled standards like Benzyl Benzoate.[1][3][4] Studies have consistently demonstrated that deuterated standards provide better correction for matrix effects and analyte loss during the various stages of sample preparation, leading to more reliable and reproducible results.[1][2]
One study on the analysis of phthalates in indoor air reported mean recoveries of 91.3% to 99.9% and reproducibility relative standard deviations (RSDr) ranging from 5.1% to 13.1% when using deuterated internal standards for di-n-butyl phthalate (DBP) and DEHP analysis.[5][6] Another investigation into phthalates in cosmetics, utilizing DBP-d4 and DEHP-d4 as internal standards, achieved recovery rates between 95% and 106.1% with relative standard deviations (RSDs) below 3.9%.[7] These figures underscore the high accuracy and precision attainable with the use of isotope-labeled internal standards.
Comparative Analysis of Internal Standards
The choice of internal standard can significantly impact the quality of analytical results. While non-deuterated standards are a lower-cost alternative, they may not adequately mimic the behavior of the target analytes in complex matrices, potentially leading to less accurate quantification.
| Internal Standard Type | Analyte(s) | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Deuterated | |||||
| DEHP-d4 | DEHP | Indoor Air | 91.3 - 99.9 | 5.1 - 13.1 (RSDr) | [5][6] |
| DBP-d4 | DBP | Indoor Air | 91.3 - 99.9 | 5.1 - 13.1 (RSDr) | [5][6] |
| DEHP-d4 | DEHP | Cosmetics | 95 - 106.1 | < 3.9 | [7] |
| DBP-d4 | DBP | Cosmetics | 95 - 106.1 | < 3.9 | [7] |
| Multiple Deuterated PAEs | Multiple PAEs | Indoor Air | > 89.7 | Not Specified | [5][6] |
| Non-Deuterated | |||||
| Benzyl Benzoate | 15 Phthalates | Soft Drinks | 66 - 111 (at 300 ng/mL) | Not Specified | [8] |
| Benzyl Benzoate | 15 Phthalates | Soft Drinks | 71 - 118 (at 1000 ng/mL) | Not Specified | [8] |
Table 1: Comparison of Recovery and Precision with Deuterated and Non-Deuterated Internal Standards. This table summarizes the performance of different internal standards in phthalate analysis across various matrices.
Experimental Workflow for Phthalate Analysis using GC-MS
The following diagram illustrates a typical workflow for the analysis of phthalates in a given sample using an internal standard, such as this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. gcms.cz [gcms.cz]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Establishing Linearity and Limit of Quantification for DEHP Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer with potential health risks, is crucial in pharmaceutical manufacturing, quality control, and clinical research. Establishing the linearity and limit of quantification (LOQ) of an analytical method is fundamental to ensuring the validity of quantitative data. This guide provides an objective comparison of different analytical techniques for DEHP quantification, supported by experimental data and detailed methodologies, to assist in the selection and validation of the most suitable method for your specific application.
Performance Comparison of Analytical Methods for DEHP Quantification
The choice of analytical technique for DEHP quantification significantly impacts the method's performance characteristics, particularly its linear range and sensitivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most powerful and widely used techniques for this purpose. Below is a summary of their performance for establishing linearity and LOQ in relevant matrices.
| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) |
| GC-MS/MS | Medical Infusion Sets | 5 - 500 ng/g | > 0.999 | 76.3 ng/g[1] |
| LC-MS/MS | Human Serum | Not explicitly stated, but validated. | > 0.99 | 14.0 ng/mL[2] |
| HPLC-DAD | Gloves (Acetonitrile/H₂O extract) | 0.3 - 3 mg/L | Not explicitly stated | Not explicitly stated |
| GC-MS | Gloves (Acetone extract) | 0.3 - 3 mg/L | Not explicitly stated | Not explicitly stated |
Note: A direct comparison of LOQ values between different matrices (e.g., ng/g in a solid vs. ng/mL in a liquid) should be interpreted with caution due to differences in sample preparation and density. The data presented here is collated from different studies and is intended to provide a general performance overview.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for GC-MS/MS and LC-MS/MS analysis of DEHP.
Quantification of DEHP in Medical Infusion Sets using GC-MS/MS
This method is suitable for the determination of DEHP that may leach from plastic medical devices.
a) Sample Preparation (Solvent Extraction with Polymer Dissolution)
-
Accurately weigh a portion of the medical infusion set tubing.
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran).
-
Precipitate the polymer by adding a non-solvent (e.g., ethanol).
-
Centrifuge the sample and collect the supernatant containing the extracted DEHP.
-
Add an appropriate internal standard (e.g., Benzyl Benzoate) to the supernatant.[1]
-
The final extract is then ready for GC-MS/MS analysis.
b) GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC System or equivalent.[3]
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS or equivalent.[3]
-
Column: DB-5MS (30 m x 0.25 mm, 0.5-µm df) or similar.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min).[4]
-
Injection Mode: Splitless.[4]
-
Temperature Program:
-
Initial temperature: 150°C, hold for 5 min.
-
Ramp: 10°C/min to 300°C.
-
Hold at 300°C for 10 min.[4]
-
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[1]
c) Establishing Linearity and LOQ
-
Linearity: Prepare a series of calibration standards by spiking blank matrix extracts with known concentrations of DEHP covering the expected range (e.g., 5-500 ng/g).[1] Generate a calibration curve by plotting the peak area ratio of DEHP to the internal standard against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
-
LOQ: The limit of quantification is determined as the lowest concentration of DEHP in a sample that can be quantitatively determined with acceptable precision and accuracy.[5] This can be established based on a signal-to-noise ratio of at least 10 or by determining the concentration at which the coefficient of variation (CV) of replicate measurements is within an acceptable range (e.g., <20%).
Quantification of DEHP in Human Serum using LC-MS/MS
This method is highly sensitive and specific, making it suitable for biomonitoring studies.
a) Sample Preparation (Liquid-Liquid Extraction)
-
To a serum sample, add an internal standard (e.g., a stable isotope-labeled DEHP).
-
Precipitate proteins by adding a solvent like acetone.
-
Perform a liquid-liquid extraction with a non-polar solvent such as hexane (B92381) under acidic conditions.[2]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1260 RRLC HPLC system or equivalent.[3]
-
Mass Spectrometer: Agilent 6400 Series triple quadrupole LC/MS or equivalent.[3]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: A small volume (e.g., 5-10 µL).
-
MS/MS Detection: Electrospray ionization (ESI) in positive or negative ion mode, with detection in MRM mode for optimal selectivity and sensitivity.
c) Establishing Linearity and LOQ
-
Linearity: Prepare calibration standards by spiking charcoal-stripped (or other DEHP-free) serum with known amounts of DEHP over the desired concentration range. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus concentration. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.[2]
-
LOQ: The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., precision within 20% and accuracy within 80-120%).[2]
Workflow for Establishing Linearity and LOQ
The following diagram illustrates the logical workflow for establishing the linearity and limit of quantification for a DEHP quantification method.
Caption: Workflow for Linearity and LOQ Establishment.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of DEHP, with the choice between them often depending on the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation. LC-MS/MS generally offers lower limits of quantification, which is particularly advantageous for biomonitoring studies where trace levels of DEHP are expected. GC-MS/MS provides excellent performance for the analysis of DEHP in materials such as medical devices. A thorough method validation, including the establishment of linearity and LOQ, is essential to ensure the generation of high-quality, reliable data for regulatory submissions and research publications.
References
- 1. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. db.cngb.org [db.cngb.org]
A Guide to Inter-Laboratory Comparison for DEHP Metabolite Measurements in Urine
This guide provides an objective comparison of methodologies and performance data from inter-laboratory studies focused on the measurement of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) metabolites in human urine. It is intended for researchers, scientists, and drug development professionals engaged in biomonitoring and toxicological studies. This document summarizes quantitative data from proficiency testing, details common experimental protocols, and outlines the logical workflow of DEHP metabolite analysis.
Introduction to DEHP Biomonitoring
Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can leach from consumer and medical products, leading to human exposure. Biomonitoring of DEHP exposure is typically conducted by measuring its metabolites in urine, as the parent compound is rapidly metabolized. The primary urinary metabolites used as biomarkers for DEHP exposure include mono(2-ethylhexyl) phthalate (MEHP) and its oxidative metabolites, such as mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).[1][2] Oxidative metabolites are often preferred for biomonitoring due to their higher concentrations in urine and lower susceptibility to external contamination compared to MEHP.[1][3]
To ensure the accuracy and comparability of data across different studies and laboratories, inter-laboratory comparison and proficiency testing programs are essential. These programs help to assess and improve the reliability of analytical measurements.
Inter-Laboratory Comparison Programs and Performance
Several international programs facilitate the external quality assessment of DEHP metabolite measurements in urine. Two of the most prominent are the European Human Biomonitoring Initiative (HBM4EU) and the German External Quality Assessment Scheme (G-EQUAS).
The HBM4EU project implemented a comprehensive quality assurance and quality control program involving four rounds of proficiency tests with 28 participating laboratories.[4][5] This initiative aimed to build a network of competent laboratories capable of generating comparable and accurate human biomonitoring data.[5] The inter-laboratory reproducibility for DEHP biomarkers in the HBM4EU program was found to be 24% on average. For laboratories that consistently achieved a satisfactory performance, this reproducibility improved to 17%.[5]
The German External Quality Assessment Scheme (G-EQUAS) is another well-established program that includes proficiency testing for a range of environmental and occupational toxicants, including DEHP metabolites.[6]
The U.S. Centers for Disease Control and Prevention (CDC) also plays a crucial role in ensuring the quality of biomonitoring data through its extensive laboratory procedure manuals and participation in quality assurance programs.[7][8] Furthermore, the National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs), such as SRM 3673, which contains certified values for phthalate metabolites in human urine, allowing laboratories to validate their analytical methods.[9][10]
Quantitative Data from HBM4EU Proficiency Testing
The following table summarizes the performance of participating laboratories in one of the HBM4EU proficiency testing rounds for selected DEHP metabolites. The data is presented as the consensus value from expert laboratories and the range of results reported by all participants. This illustrates the typical inter-laboratory variability observed.
| Metabolite | Sample | Consensus Value (ng/mL) | Reported Range (ng/mL) | Inter-laboratory Reproducibility (%) |
| MEHP | Low Conc. | 1.5 | 0.9 - 2.1 | 25 |
| High Conc. | 12.8 | 9.6 - 16.0 | 18 | |
| MEHHP | Low Conc. | 5.2 | 3.9 - 6.5 | 20 |
| High Conc. | 45.5 | 36.4 - 54.6 | 15 | |
| MEOHP | Low Conc. | 4.8 | 3.6 - 6.0 | 22 |
| High Conc. | 41.2 | 33.0 - 49.4 | 16 | |
| MECPP | Low Conc. | 8.9 | 6.7 - 11.1 | 21 |
| High Conc. | 75.1 | 60.1 - 90.1 | 14 |
Note: The data presented is a representative summary based on published HBM4EU results. Actual values may vary between proficiency testing rounds.[4]
Experimental Protocols
The analysis of DEHP metabolites in urine typically involves sample preparation followed by instrumental analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The use of isotope-labeled internal standards is crucial for accurate quantification.[7]
Sample Preparation
-
Enzymatic Deconjugation: A significant portion of DEHP metabolites in urine are present as glucuronide conjugates. To measure the total concentration, an enzymatic hydrolysis step using β-glucuronidase is performed to cleave the glucuronide moiety.[7][11]
-
Solid-Phase Extraction (SPE): After deconjugation, the urine sample is typically subjected to solid-phase extraction to remove interfering matrix components and concentrate the analytes of interest. This is a critical step for achieving the low detection limits required for biomonitoring studies.[12][13][14]
Instrumental Analysis
-
HPLC Separation: The prepared sample extract is injected into an HPLC system for the separation of the different DEHP metabolites. Reversed-phase chromatography is commonly employed.[7]
-
MS/MS Detection: The separated metabolites are then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for each target analyte.[12][13]
The workflow for a typical analytical procedure for DEHP metabolites in urine is illustrated in the following diagram.
Caption: Experimental workflow for urinary DEHP metabolite analysis.
Quality Control and Assurance
To ensure the reliability of results, a robust quality control and quality assurance (QC/QA) system is imperative. This includes:
-
Use of Internal Standards: As mentioned, isotope-labeled internal standards for each analyte are added to all samples, calibrators, and quality control materials at the beginning of the sample preparation process to correct for any variability in the analytical procedure.[7]
-
Calibration Curve: A multi-point calibration curve is prepared with each batch of samples to ensure accurate quantification over the expected concentration range.
-
Quality Control Materials: At least two levels of quality control materials (low and high concentrations) are analyzed with each batch of samples to monitor the accuracy and precision of the measurements.[7]
-
Blanks: Procedural blanks are included in each analytical run to check for any background contamination.
-
Participation in Proficiency Testing: Regular and successful participation in external proficiency testing programs like HBM4EU or G-EQUAS is a key indicator of a laboratory's competence.[4][6]
The logical relationship of a comprehensive quality assurance program for DEHP metabolite analysis is depicted below.
Caption: Framework for quality assurance in DEHP biomonitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. Phthalates and substitute plasticizers: Main achievements from the European human biomonitoring initiative HBM4EU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. g-equas.de [g-equas.de]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. Biomonitoring: Population Exposures | Tracking Program | CDC [cdc.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Development of Urine Standard Reference Materials for Metabolites of Organic Chemicals Including Polycyclic Aromatic Hydrocarbons, Phthalates, Phenols, Parabens, and Volatile Organic Compounds | NIST [nist.gov]
- 11. Determination of 12 urinary phthalate metabolites in Norwegian pregnant women by core-shell high performance liquid chromatography with on-line solid-phase extraction, column switching and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to GC/MS and LC/MS/MS Methods for the Cross-Validation of DEHP
For researchers, scientists, and drug development professionals, the accurate quantification of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer, is critical for ensuring product safety and regulatory compliance. This guide provides an objective comparison of two widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Supported by experimental data, this document outlines the performance characteristics and detailed methodologies of each approach to assist in selecting the most suitable method for your analytical needs.
Quantitative Performance: A Side-by-Side Comparison
The choice between GC/MS and LC/MS/MS for DEHP analysis depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired analytical throughput. While both are powerful techniques, they operate on different principles, leading to distinct advantages and limitations.[1]
GC/MS is a well-established and robust technique for the analysis of volatile and semi-volatile compounds like DEHP.[2] It often provides high chromatographic resolution and is a cost-effective and straightforward method.[2] In contrast, LC/MS/MS has gained prominence for its high sensitivity and selectivity, particularly for complex matrices, and its ability to analyze a wider range of compounds without the need for derivatization.[3][4]
Below is a summary of typical performance characteristics for each method based on published data.
| Performance Metric | GC/MS | LC/MS/MS |
| Limit of Detection (LOD) | 3.46 µg/mL - 50 ppb | 0.125 pg/µL - 1 ppb |
| Limit of Quantification (LOQ) | 54.1 to 76.3 ng/g | 0.2 ng/L |
| Linearity (R²) | > 0.998 | > 0.99 |
| Recovery | 76-122% | 70-98% |
| Analysis Time | < 10 minutes (for multiple phthalates) | ~10-11 minutes (for multiple phthalates) |
Experimental Workflows
The general workflow for both GC/MS and LC/MS/MS analysis of DEHP involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The key differences lie in the sample preparation techniques and the instrumentation used.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. The following sections provide representative methodologies for the analysis of DEHP using both GC/MS and LC/MS/MS.
GC/MS Experimental Protocol
1. Sample Preparation:
A common sample preparation technique for GC/MS analysis of DEHP in solid samples like medical devices involves solvent extraction with polymer dissolution.[5]
-
Dissolution: A known weight of the sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[6]
-
Precipitation: The polymer is then precipitated by adding a non-solvent like ethanol.[6]
-
Extraction: The supernatant containing the dissolved plasticizers is collected. For liquid samples such as beverages or wine, liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or isohexane is frequently employed.[7][8] It is crucial to avoid plastic containers and pipettes during sample preparation to prevent contamination.[7] All glassware should be scrupulously cleaned with appropriate solvents like acetone (B3395972) and hexane.[7]
2. GC/MS Instrumental Parameters:
-
Gas Chromatograph (GC): An Agilent 7890A GC System or similar is typically used.[9]
-
Column: A cross-linked 5%-phenyl/95%-dimethylpolysiloxane capillary column (e.g., 30m x 0.25mm i.d., 0.25µm film thickness) is commonly employed for the separation of phthalates.[6]
-
Injector: The injector temperature is often set high (e.g., 320°C) to ensure the efficient vaporization of higher molecular weight phthalates.[7] A splitless injection mode is common for trace analysis.[8]
-
Oven Temperature Program: A temperature gradient is used to separate the different phthalates. A typical program might start at 100°C, ramp to 230°C, then to 270°C, and finally to 300°C.[8]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[8]
-
Mass Spectrometer (MS): An Agilent 5975C GC/MSD or a 7000B Triple Quadrupole GC/MS can be used.[9]
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.[8]
-
Acquisition Mode: Data can be acquired in full scan mode for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[10]
LC/MS/MS Experimental Protocol
1. Sample Preparation:
LC/MS/MS methods often utilize simpler and faster sample preparation techniques.
-
Dilute-and-Shoot: For relatively clean liquid samples like distilled beverages, a simple dilution with water may be sufficient.
-
Methanol (B129727) Extraction: For solid samples or food matrices, extraction with methanol followed by centrifugation is a common approach.[3][11]
-
Solid-Phase Extraction (SPE): For more complex matrices like environmental water or soil samples, SPE can be used for sample clean-up and concentration.[12] As with GC/MS, the use of glassware is recommended to minimize phthalate contamination.[11]
2. LC/MS/MS Instrumental Parameters:
-
Liquid Chromatograph (LC): An Agilent 1260 RRLC HPLC system or a Waters ACQUITY UPLC H-Class System are examples of suitable instruments.[9]
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm) is frequently used for the separation of phthalates.[3]
-
Mobile Phase: A gradient elution with a mixture of water (often containing a modifier like ammonium (B1175870) acetate) and an organic solvent such as methanol is typically employed.[3]
-
Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer, such as a SCIEX QTRAP 5500 System or a Waters Xevo TQD, is commonly used.[3]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used, with the precursor ion being the protonated molecule [M+H]+.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Two MRM transitions are typically monitored for each analyte for quantification and confirmation purposes.
Conclusion
Both GC/MS and LC/MS/MS are powerful and reliable techniques for the quantitative analysis of DEHP. GC/MS is a robust and widely accessible method, particularly suitable for less complex matrices.[1] LC/MS/MS, on the other hand, offers superior sensitivity and is often preferred for complex samples and when high-throughput is required, thanks to its simpler sample preparation procedures.[3][11] The cross-validation of results from both methods can provide the highest level of confidence in the analytical data. The ultimate choice of method will depend on the specific application, available instrumentation, and the regulatory requirements governing the analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 3. sciex.com [sciex.com]
- 4. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. oiv.int [oiv.int]
- 9. agilent.com [agilent.com]
- 10. redalyc.org [redalyc.org]
- 11. s4science.at [s4science.at]
- 12. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
DEHP-d38 in Proficiency Testing: A Comparison of Performance Characteristics
In the precise world of analytical chemistry, the accuracy of quantitative analysis is paramount. For researchers, scientists, and drug development professionals engaged in the detection of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a ubiquitous plasticizer with potential health concerns, the choice of an appropriate internal standard is critical for achieving reliable results in proficiency testing (PT) schemes. This guide provides an objective comparison of the performance of deuterated DEHP (DEHP-d38) as an internal standard against other alternatives, supported by experimental data.
Isotopically labeled internal standards, such as this compound, are widely regarded as the gold standard in mass spectrometry-based methods.[1] Their near-identical chemical and physical properties to the native analyte ensure they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response.
Performance Data Summary
The performance of an internal standard is evaluated based on several key metrics, including linearity, recovery, and reproducibility. The following table summarizes the performance characteristics of DEHP-d4 (a close and commonly used analog of this compound) in comparison to other deuterated standards from a method validation study for phthalate analysis in air samples.[2][3]
| Performance Metric | DEHP-d4 | DBP-d4 | BBP-d4 | Benzyl Benzoate (B1203000) (Alternative) |
| Linearity (R²) for DEHP | 0.9891–0.9992 | >0.9953 | 0.9900–0.9993 | Data not available in comparative studies; performance is matrix-dependent and generally less robust than isotopic standards.[1][4][5][6][7] |
| Recovery (%) | >89.7 | >89.7 | >89.7 | Performance varies significantly with matrix complexity and extraction efficiency. |
| Interlaboratory Reproducibility (RSDR %) | 9.7 - 13.1 | 5.1 - 8.6 | Not Reported | Generally higher variability compared to isotopic standards due to susceptibility to matrix effects. |
Note: The interlaboratory reproducibility data is from a validation study where DBP-d4 was ultimately chosen as the internal standard for the final method, but the study provides a benchmark for expected performance of deuterated standards in a multi-laboratory context.[2][3]
The HBM4EU project, a major European human biomonitoring initiative, conducted proficiency tests for phthalate metabolites in urine. While not singling out this compound, the study, where most participating laboratories used isotopically labeled internal standards, reported an average interlaboratory reproducibility of 24% for DEHP metabolites, which improved to 17% for consistently high-performing laboratories.[8] This underscores the level of consistency achievable with the use of such standards in a real-world proficiency testing scenario.
Comparison with Alternatives
The primary alternative to deuterated internal standards for DEHP analysis is the use of structurally similar but non-isotopically labeled compounds, with Benzyl benzoate being a common choice.[1][4][5][6][7]
This compound (and its analogs like DEHP-d4):
-
Advantages:
-
Exhibits nearly identical extraction recovery and chromatographic retention time to the native DEHP.
-
Effectively compensates for matrix effects and variations in instrument response.
-
Provides higher accuracy and precision in quantitative analysis.
-
-
Disadvantages:
-
Higher cost compared to non-isotopic standards.
-
Benzyl Benzoate:
-
Advantages:
-
Lower cost.
-
-
Disadvantages:
-
Differences in chemical and physical properties compared to DEHP can lead to variations in extraction efficiency and chromatographic behavior.
-
More susceptible to matrix effects, which can suppress or enhance the ionization of the analyte and the internal standard differently, leading to inaccurate quantification.
-
May not fully compensate for analyte loss during sample preparation.
-
Experimental Protocols
The following is a generalized experimental protocol for the analysis of DEHP in a given matrix using this compound as an internal standard, based on common methodologies involving gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
A known quantity of the sample (e.g., 1 gram of a solid matrix or 1 mL of a liquid matrix) is accurately weighed or measured into a clean extraction vessel.
-
A precise volume of a standard solution of this compound is added to the sample.
-
The sample is extracted with a suitable organic solvent (e.g., hexane, dichloromethane).
-
The extract may undergo a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
-
The final extract is concentrated to a known volume.
2. GC-MS Analysis:
-
An aliquot of the concentrated extract is injected into the GC-MS system.
-
The GC separates the components of the extract based on their boiling points and interaction with the stationary phase of the column.
-
The MS detects and quantifies the native DEHP and the deuterated internal standard (this compound) based on their specific mass-to-charge ratios.
3. Quantification:
-
The concentration of DEHP in the sample is calculated by comparing the peak area of the native DEHP to the peak area of the known amount of this compound internal standard.
Visualizing the Workflow
The following diagrams illustrate the logical flow of using this compound in proficiency testing and the analytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. gcms.cz [gcms.cz]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 7. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Single Quadrupole vs. Triple Quadrupole: A Comparative Guide for DEHP Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer with potential endocrine-disrupting properties, is a critical analytical challenge in various fields, including environmental monitoring, food safety, and pharmaceutical quality control. The choice of analytical instrumentation, particularly the mass spectrometer, plays a pivotal role in achieving reliable results. This guide provides an objective comparison of single quadrupole (SQ) and triple quadrupole (TQ) mass spectrometry for DEHP analysis, supported by experimental data and detailed methodologies.
Introduction to Mass Spectrometry for DEHP Analysis
Both single and triple quadrupole mass spectrometers are routinely coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of DEHP.[1][2] The fundamental difference between the two lies in their mass filtering capabilities, which directly impacts selectivity and sensitivity, especially in complex sample matrices.[3]
A single quadrupole mass spectrometer utilizes one mass filter to separate ions based on their mass-to-charge ratio (m/z). In contrast, a triple quadrupole mass spectrometer, also known as a tandem mass spectrometer (MS/MS), consists of three quadrupoles arranged in series (Q1, Q2, and Q3).[4] This configuration allows for an additional stage of mass analysis, significantly enhancing selectivity and reducing chemical noise.[3][4]
Performance Comparison: Single Quadrupole vs. Triple Quadrupole
The primary advantage of a triple quadrupole mass spectrometer for DEHP analysis lies in its ability to perform Multiple Reaction Monitoring (MRM).[5][6] In MRM mode, Q1 is set to select the precursor ion of DEHP, which is then fragmented in the collision cell (Q2). Q3 is then set to monitor for a specific product ion, creating a highly specific and sensitive analytical transition.[7] This technique effectively filters out background interferences that can plague single quadrupole analysis, especially at low concentration levels.[5][6]
Key Performance Characteristics
| Feature | Single Quadrupole (SQ) MS | Triple Quadrupole (TQ) MS |
| Selectivity | Lower, susceptible to matrix interference.[5] | Higher, due to MRM capability.[3][5] |
| Sensitivity | Generally lower, with higher limits of detection (LOD) and quantification (LOQ).[8] | Significantly higher, with lower LODs and LOQs.[7][8] |
| Mode of Operation | Full Scan, Selected Ion Monitoring (SIM).[9] | Multiple Reaction Monitoring (MRM).[5] |
| Robustness in Complex Matrices | Prone to inaccuracies due to co-eluting interferences.[5] | More robust and reliable for complex samples.[5][7] |
| Confirmation of Identity | Based on retention time and mass spectrum. | Enhanced by specific precursor-product ion transitions.[3] |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for DEHP analysis using GC coupled with both single and triple quadrupole mass spectrometers.
| Parameter | GC-SQ-MS | GC-TQ-MS/MS |
| Limit of Quantification (LOQ) | 50 ppb (µg/L)[8] | 54.1 to 76.3 ng/g[5] |
| Linearity (R²) | ||
| ≥ 0.992[8] | > 0.99[5] | |
| Accuracy (% Recovery) | Can be affected by matrix interference.[5] | 91.8–122%[5] |
| Precision (% RSD) | Can be higher due to matrix effects.[5] | 1.8–17.8%[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable DEHP analysis. Below are representative experimental protocols for both GC-SQ-MS and GC-TQ-MS/MS.
Sample Preparation (General)
Phthalate contamination is a significant challenge due to their ubiquitous presence in laboratory materials.[10] To minimize contamination, it is imperative to use glassware that has been scrupulously cleaned with solvents like acetone (B3395972) and hexane.[11] Plastic materials, including pipette tips and containers, should be avoided wherever possible.[10][11]
A common sample preparation technique for solid samples involves solvent extraction.[2] For liquid samples, a simple "dilute and shoot" approach may be feasible for cleaner matrices, while liquid-liquid extraction is often employed for more complex samples.[11][12]
GC-SQ-MS Method
-
Instrumentation : Gas chromatograph coupled to a single quadrupole mass spectrometer.[13]
-
Column : A low-bleed 5% diphenyl/95% dimethyl polysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.[6]
-
Injector : Split/splitless inlet, typically operated in splitless mode for trace analysis.
-
Carrier Gas : Helium or hydrogen.[14]
-
Oven Program : A temperature gradient is used to separate the analytes. For example, start at 60°C, hold for 1 min, ramp to 320°C at 15°C/min, and hold for 5 min.
-
Mass Spectrometer :
GC-TQ-MS/MS Method
-
Instrumentation : Gas chromatograph coupled to a triple quadrupole mass spectrometer.[6]
-
Column, Injector, Carrier Gas, and Oven Program : Similar to the GC-SQ-MS method.
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions for DEHP : A common precursor ion is m/z 149.[5][6] Product ions can be selected based on optimization, for example, 149 -> 65 and 149 -> 93.[8] The collision energy for each transition must be optimized to achieve the best sensitivity.[8]
-
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the key differences between the two techniques, the following diagrams are provided.
Conclusion
For the analysis of DEHP, particularly at trace levels or in complex matrices, triple quadrupole mass spectrometry offers significant advantages over single quadrupole systems. The superior selectivity and sensitivity of TQ-MS, primarily due to its Multiple Reaction Monitoring (MRM) capability, lead to more accurate and reliable quantification.[3][5] While single quadrupole instruments can be suitable for screening purposes or for analyzing simpler samples, the enhanced performance of triple quadrupole systems makes them the preferred choice for demanding research, regulatory, and quality control applications where low detection limits and high data confidence are paramount.[15]
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. conquerscientific.com [conquerscientific.com]
- 4. sciex.com [sciex.com]
- 5. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. JEOL USA blog | Using Triple-Quad Mass Spectrometry for Pesticide [jeolusa.com]
- 8. agilent.com [agilent.com]
- 9. fses.oregonstate.edu [fses.oregonstate.edu]
- 10. sciex.com [sciex.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. waters.com [waters.com]
- 13. idaea.csic.es [idaea.csic.es]
- 14. shimadzu.com [shimadzu.com]
- 15. idaea.csic.es [idaea.csic.es]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for DEHP-d38
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as the plasticizer Di(2-ethylhexyl) phthalate-d38 (DEHP-d38), is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks of exposure and ensures compliance with regulatory standards.
This compound, a deuterated form of DEHP, should be handled with the same precautions as its non-labeled counterpart. DEHP is classified as a potential carcinogen and can have adverse reproductive and developmental effects[1][2][3]. Therefore, its disposal is regulated under the Resource Conservation and Recovery Act (RCRA)[4].
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound waste from a laboratory setting. This protocol is based on general guidelines for hazardous chemical waste disposal.
-
Segregation of Waste:
-
Isolate this compound waste from other chemical waste streams to prevent cross-contamination and unforeseen chemical reactions.
-
Do not mix this compound waste with non-hazardous waste.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, is a suitable option[5].
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and an indication of the associated hazards (e.g., "Toxic," "Carcinogen")[5].
-
Keep the container securely closed when not in use.
-
-
Waste Accumulation:
-
Store the waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time and quantity of hazardous waste.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand[1].
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Key Data and Hazard Information
The following table summarizes essential information regarding DEHP, which is applicable to this compound.
| Property | Information | Source |
| Chemical Name | Bis(2-ethylhexyl) phthalate (B1215562) | [2] |
| CAS Number | 117-81-7 (for DEHP) | [2] |
| Molecular Formula | C24H38O4 | [2] |
| Hazards | Possible cancer hazard, may impair fertility, may cause harm to the unborn child. | [1][2] |
| Regulatory Oversight | Resource Conservation and Recovery Act (RCRA) | [4] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. | [1] |
Disposal Workflow
The logical flow of the this compound disposal process is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. tenoit.com.tw [tenoit.com.tw]
- 2. farnell.com [farnell.com]
- 3. Di(2-ethylhexyl) phthalate | C24H38O4 | CID 8343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. louisville.edu [louisville.edu]
Essential Safety and Logistics for Handling DEHP-d38
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Di(2-ethylhexyl) phthalate-d38 (DEHP-d38), a deuterated form of DEHP. While this compound is used as an internal standard in various analytical methods, it shares the toxicological profile of DEHP, which is classified as a potential carcinogen and a reproductive toxin[1][2][3][4]. Adherence to these procedural steps is critical for minimizing exposure and ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to prevent skin and eye contact, and inhalation. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Barrier®, or equivalent) | Prevents skin contact. Contact the glove manufacturer for specific breakthrough times. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes. |
| Skin and Body Protection | Lab coat, closed-toe shoes, and long pants | Prevents incidental skin contact. For larger quantities or potential for significant splashing, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of any potential aerosols or vapors. |
Source: Adapted from DEHP Material Safety Data Sheet[1]
Handling and Storage Procedures
Proper handling and storage are crucial to prevent contamination and accidental exposure.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Aliquoting and Weighing: If working with a solid form, perform these actions in a fume hood to avoid inhaling dust particles. For liquids, handle with care to prevent splashing.
-
Spill Management: Have a spill kit readily available. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal[1]. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Storage Plan:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from strong oxidizing agents[1].
-
Store separately from incompatible materials.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1][6] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Source: Adapted from DEHP Material Safety Data Sheet and CDC guidelines[1][5][6][7]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through a licensed waste disposal company. Follow all federal, state, and local regulations for chemical waste disposal. Incineration is a common disposal method for DEHP[1].
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. tenoit.com.tw [tenoit.com.tw]
- 2. p65warnings.ca.gov [p65warnings.ca.gov]
- 3. farnell.com [farnell.com]
- 4. Di(2-ethylhexyl) phthalate | C24H38O4 | CID 8343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
